molecular formula C12H14O5 B1321371 4-(2,6-Dimethoxyphenyl)-4-oxobutyric acid CAS No. 898792-45-5

4-(2,6-Dimethoxyphenyl)-4-oxobutyric acid

Cat. No.: B1321371
CAS No.: 898792-45-5
M. Wt: 238.24 g/mol
InChI Key: SSGFEFAIKLRWNZ-UHFFFAOYSA-N
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Description

4-(2,6-Dimethoxyphenyl)-4-oxobutyric acid is a high-purity organic compound that serves as a versatile synthetic intermediate in advanced chemical research. This compound features a benzene ring substituted with two methoxy groups at the 2 and 6 positions, connected to a 4-oxobutyric acid chain. The specific steric and electronic properties conferred by this 2,6-dimethoxy substitution pattern make it a valuable building block for constructing more complex molecules, particularly in medicinal chemistry and drug discovery. Its molecular formula is C12H14O5, with a molecular weight of 238.24 g/mol. In scientific research, this compound is primarily valued as a key precursor in organic synthesis. The molecule contains two primary functional groups—a ketone and a carboxylic acid—that allow for diverse chemical manipulations. Researchers can utilize the carboxylic acid moiety for amide coupling reactions or esterification, while the ketone group is amenable to nucleophilic additions or reductions. The 2,6-dimethoxyphenyl moiety can influence the compound's reactivity and the properties of resulting molecules, potentially enhancing their biological activity or modifying their physical characteristics. While specific biological data for this exact compound may be limited, structurally related 4-aryl-4-oxobutyric acid derivatives demonstrate significant research applications. Similar compounds are investigated for their potential pharmacological properties, including anti-inflammatory activity. For instance, recent patent literature describes 4-oxobutyric acid derivatives as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system, suggesting potential applications in researching inflammatory diseases . The dimethoxyphenyl group is a common pharmacophore in medicinal chemistry, often contributing to interactions with biological targets. This chemical is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material using appropriate safety precautions, including wearing personal protective equipment and working in a well-ventilated area.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,6-dimethoxyphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H14O5/c1-16-9-4-3-5-10(17-2)12(9)8(13)6-7-11(14)15/h3-5H,6-7H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSGFEFAIKLRWNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60614081
Record name 4-(2,6-Dimethoxyphenyl)-4-oxobutanoic acid
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Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

898792-45-5
Record name 2,6-Dimethoxy-γ-oxobenzenebutanoic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=898792-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2,6-Dimethoxyphenyl)-4-oxobutanoic acid
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Foundational & Exploratory

Introduction: Versatile Scaffolds in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(Dimethoxyphenyl)-4-oxobutyric Acids for Researchers, Scientists, and Drug Development Professionals

4-(Dimethoxyphenyl)-4-oxobutyric acids represent a class of organic compounds characterized by a dimethoxy-substituted phenyl ring attached to a four-carbon chain containing both a ketone and a carboxylic acid functional group. While the specific isomer, 4-(2,6-Dimethoxyphenyl)-4-oxobutyric acid, is a subject of interest, comprehensive data for this particular substitution pattern is scarce in readily available literature. However, extensive research on other isomers, such as the 3,4- and 2,4-dimethoxy derivatives, provides a solid foundation for understanding the synthesis, properties, and potential applications of this chemical family. These compounds are pivotal intermediates in organic synthesis, serving as versatile building blocks for the creation of more complex molecules with potential pharmacological activities. Their utility stems from the presence of multiple reactive sites that allow for a variety of chemical transformations. This guide will provide a detailed overview of the synthesis, characterization, and applications of 4-(dimethoxyphenyl)-4-oxobutyric acids, using available data from various isomers to present a comprehensive technical profile.

Physicochemical Properties and Characterization

The physicochemical properties of 4-(dimethoxyphenyl)-4-oxobutyric acids can vary depending on the substitution pattern of the methoxy groups on the phenyl ring. A summary of key properties for several isomers is presented below.

Property4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid4-(2,4-dimethoxyphenyl)-4-oxo-butanoic acid
CAS Number 5333-34-6[1][2]14617-06-2[3]
Molecular Formula C₁₂H₁₄O₅[1]C₁₂H₁₄O₅[3]
Molecular Weight 238.24 g/mol [1]238.24 g/mol [3]
Melting Point 159-161 °C[2]148 °C[3]
Boiling Point (Predicted) 432.9±35.0 °C[2]452.3±35.0 °C[3]
Density (Predicted) 1.211±0.06 g/cm³[2]1.211±0.06 g/cm³[3]
pKa (Predicted) 4.51±0.17[2]4.46±0.17[3]

Characterization of these compounds typically involves a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure and confirm the positions of the substituents on the aromatic ring.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the ketone and carboxylic acid groups.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the compound's identity.

  • Melting Point Analysis: To assess the purity of the synthesized compound.

Synthesis of 4-(Dimethoxyphenyl)-4-oxobutyric Acids

The most common and efficient method for the synthesis of 4-(dimethoxyphenyl)-4-oxobutyric acids is the Friedel-Crafts acylation of a dimethoxybenzene with succinic anhydride.[1][4][5][6] This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

General Synthesis Workflow

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product A Dimethoxybenzene R Friedel-Crafts Acylation A->R B Succinic Anhydride B->R C Lewis Acid Catalyst (e.g., AlCl3) C->R Catalyst D Solvent (e.g., Dichlorobenzene, Methylene Chloride) D->R Solvent E 4-(Dimethoxyphenyl)-4-oxobutyric acid R->E

Caption: General workflow for the Friedel-Crafts acylation synthesis.

Step-by-Step Experimental Protocol

The following is a generalized protocol based on literature procedures for related compounds.[5][6] Caution: This reaction should be performed in a well-ventilated fume hood, as it involves corrosive and moisture-sensitive reagents.

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with the chosen dimethoxybenzene isomer and a suitable solvent (e.g., dichlorobenzene or methylene chloride).

  • Cooling: The flask is cooled in an ice bath to a temperature below 5 °C.

  • Addition of Lewis Acid: Aluminum chloride is added portion-wise to the stirred solution, ensuring the temperature remains low.

  • Addition of Succinic Anhydride: A solution of succinic anhydride in the same solvent is added dropwise from the dropping funnel.

  • Reaction Progression: After the addition is complete, the reaction mixture is stirred at a low temperature for a specified period (e.g., 1 hour) and then allowed to warm to room temperature, where it is stirred for several more hours to overnight to ensure the reaction goes to completion.

  • Quenching: The reaction is carefully quenched by pouring the mixture into a beaker of ice-cold dilute hydrochloric acid.

  • Product Isolation: The resulting precipitate is collected by vacuum filtration.

  • Purification: The crude product is washed with water and can be further purified by recrystallization from a suitable solvent, such as ethanol.

Applications in Research and Drug Development

4-(Dimethoxyphenyl)-4-oxobutyric acids are valuable precursors for the synthesis of a wide range of more complex molecules. Their bifunctional nature allows for selective modifications at either the ketone or the carboxylic acid, or both.

Role as a Precursor in Synthesis

G cluster_modifications Chemical Modifications cluster_products Potential Final Products A 4-(Dimethoxyphenyl)-4-oxobutyric acid B Reduction of Ketone A->B C Esterification/Amidation of Carboxylic Acid A->C D Cyclization Reactions A->D E Biologically Active Heterocycles B->E F Anti-inflammatory Agents C->F G Novel Scaffolds for Drug Discovery D->G

Caption: Synthetic utility of 4-(dimethoxyphenyl)-4-oxobutyric acids.

One notable application is in the development of anti-inflammatory agents. For example, related structures have been investigated for their anti-inflammatory and immunomodulatory effects.[7] The core structure can be elaborated into various heterocyclic systems, which are common motifs in many pharmaceuticals. The general class of chalcones, which share some structural similarities, are known for a wide spectrum of pharmacological properties, including antioxidant, antibacterial, and anticancer activities.[8] This suggests that derivatives of 4-(dimethoxyphenyl)-4-oxobutyric acids could also be explored for similar biological activities.

Conclusion

While specific data on this compound is not widely available, a comprehensive understanding of its properties and synthesis can be inferred from the extensive research on its isomers. The Friedel-Crafts acylation of dimethoxybenzenes with succinic anhydride provides a reliable and scalable method for their production. These compounds are valuable intermediates for synthetic chemists, offering a gateway to a diverse range of more complex molecules. Their potential as precursors to pharmacologically active compounds makes them an important area of study for researchers in drug discovery and development. Further investigation into the 2,6-dimethoxy isomer is warranted to fully characterize its unique properties and explore its potential applications.

References

  • Biosynth. 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid | 5333-34-6 | FAA33334.

  • Suwito, H., et al. (2017). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Molbank, 2017(2), M938.

  • PubChem. 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid.

  • ChemicalBook. 4-(2,4-dimethoxyphenyl)-4-oxo-butanoic acid | 14617-06-2.

  • ChemScene. 4-(4-Methoxy-3-methylphenyl)-4-oxobutanoic acid | 33446-14-9.

  • PubChem. 4-(4-Methoxy-2-methylphenyl)-4-oxobutanoic acid.

  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid.

  • Google Patents. JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.

  • PrepChem.com. Synthesis of (a) 4-(3-Methyl-4-hydroxyphenyl)-4-oxobutyric acid.

  • PubMed. Pharmacological profile of 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid (deoxoflobufen).

  • Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl) propanoic acid. Pharmacia, 69(2), 375-381.

  • PubChem. 4-Hydroxy-2-oxobutanoic acid.

  • Sigma-Aldrich. 4-(4-Methylphenyl)-4-oxobutyric acid 98 | 4619-20-9.

  • Lakeev, A. G., et al. (2023). Extraction and Preconcentration of the Highly Lipophilic Antioxidant 2,6-Diisobornyl-4-Methylphenol and its Metabolite from Plasma. Journal of Analytical Chemistry, 78(2), 232-239.

  • ChemicalBook. 4-(3,4-DIMETHOXYPHENYL)-4-OXOBUTYRIC ACID | 5333-34-6.

  • American Spice Trade Association. Analytical Methods.

  • de Souza, M. V. N., et al. (2024). Unveiling the Antimycobacterial Potential of Novel 4-Alkoxyquinolines: Insights into Selectivity, Mechanism of Action, and In Vivo Exposure. Journal of Medicinal Chemistry, 67(2), 1234-1251.

  • ResearchGate. Examples of 4-substituted 2,4-dioxobutanoic acid derivatives as PA inhibitors.

Sources

An In-depth Technical Guide to the Synthesis of 4-(2,4-Dimethoxyphenyl)-4-oxobutyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(Aryl)-4-oxobutyric acids are a class of compounds that serve as valuable intermediates in the synthesis of a wide range of biologically active molecules and fine chemicals. Their unique bifunctional nature, possessing both a ketone and a carboxylic acid, allows for diverse chemical transformations. This guide provides a comprehensive overview of the primary synthetic pathway to 4-(2,4-dimethoxyphenyl)-4-oxobutyric acid, a key building block in medicinal chemistry and materials science. The synthesis primarily relies on the well-established Friedel-Crafts acylation reaction. This document will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and discuss the critical aspect of regioselectivity.

Core Synthesis Pathway: Friedel-Crafts Acylation

The most direct and widely employed method for the synthesis of 4-(2,4-dimethoxyphenyl)-4-oxobutyric acid is the Friedel-Crafts acylation of 1,3-dimethoxybenzene (resorcinol dimethyl ether) with succinic anhydride. This reaction is a classic example of electrophilic aromatic substitution, where an acyl group is introduced onto an aromatic ring.

The overall transformation is depicted below:

Figure 1: General synthesis pathway for 4-(2,4-dimethoxyphenyl)-4-oxobutyric acid.

Mechanism of the Friedel-Crafts Acylation

The Friedel-Crafts acylation proceeds through a well-elucidated electrophilic aromatic substitution mechanism. The key steps are:

  • Formation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates to one of the carbonyl oxygens of succinic anhydride. This polarization weakens the C-O bond, leading to its cleavage and the formation of a highly electrophilic acylium ion. This ion is resonance-stabilized.

  • Electrophilic Attack: The electron-rich 1,3-dimethoxybenzene ring acts as a nucleophile and attacks the acylium ion. This step results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The aromaticity of the ring is temporarily lost in this intermediate.

  • Deprotonation and Regeneration of Aromaticity: A weak base, such as the [AlCl₃(OH)]⁻ complex formed during the reaction, removes a proton from the carbon atom bearing the newly attached acyl group. This step restores the aromaticity of the ring and yields the final product.

Mechanism Mechanism of Friedel-Crafts Acylation cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation succinic_anhydride Succinic Anhydride acylium_ion_complex Activated Complex succinic_anhydride->acylium_ion_complex + AlCl₃ AlCl3 AlCl₃ acylium_ion Acylium Ion (Resonance Stabilized) acylium_ion_complex->acylium_ion dimethoxybenzene 1,3-Dimethoxybenzene sigma_complex Sigma Complex (Resonance Stabilized) dimethoxybenzene->sigma_complex + Acylium Ion product 4-(2,4-Dimethoxyphenyl)-4-oxobutyric acid sigma_complex->product - H⁺ H+ - H⁺

Figure 2: Mechanism of the Friedel-Crafts acylation of 1,3-dimethoxybenzene with succinic anhydride.

Regioselectivity: The Formation of the 2,4-Isomer

A critical consideration in the Friedel-Crafts acylation of substituted benzenes is the regioselectivity of the reaction. In the case of 1,3-dimethoxybenzene, the two methoxy groups are strong activating, ortho, para-directing groups. This means that electrophilic substitution is directed to the positions ortho and para to these groups.

  • The 4-position is para to one methoxy group and ortho to the other, making it the most electronically activated and sterically accessible position.

  • The 2-position is ortho to both methoxy groups, which also makes it highly activated. However, this position is more sterically hindered than the 4-position.

  • The 6-position is electronically and sterically equivalent to the 2-position.

Due to the combined electronic activation from both methoxy groups and lower steric hindrance, the acylation of 1,3-dimethoxybenzene with succinic anhydride overwhelmingly favors substitution at the 4-position, leading to the formation of 4-(2,4-dimethoxyphenyl)-4-oxobutyric acid as the major product.[1] The formation of the 2,6-disubstituted isomer is generally not observed as a significant product under standard Friedel-Crafts conditions.

Experimental Protocols

The following is a detailed protocol for the synthesis of 4-(2,4-dimethoxyphenyl)-4-oxobutyric acid.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
1,3-Dimethoxybenzene138.1713.8 g (12.5 mL)0.1
Succinic Anhydride100.0710.0 g0.1
Anhydrous Aluminum Chloride133.3429.3 g0.22
Dichloromethane (DCM)-150 mL-
Concentrated Hydrochloric Acid-50 mL-
Ice-200 g-
5% Sodium Bicarbonate Solution-As needed-
Anhydrous Magnesium Sulfate-As needed-
Ethanol (for recrystallization)-As needed-
Step-by-Step Procedure
  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, add anhydrous aluminum chloride (29.3 g) and dichloromethane (100 mL). Cool the suspension to 0-5 °C in an ice-water bath with stirring.

  • Addition of Reactants: In a separate beaker, dissolve succinic anhydride (10.0 g) and 1,3-dimethoxybenzene (13.8 g) in dichloromethane (50 mL). Transfer this solution to the dropping funnel.

  • Reaction: Add the solution from the dropping funnel dropwise to the stirred suspension of aluminum chloride over a period of 30-45 minutes, maintaining the temperature between 0-5 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. The color of the mixture will typically darken to a reddish-brown.

  • Work-up:

    • Carefully pour the reaction mixture onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL) in a large beaker with vigorous stirring. This will hydrolyze the aluminum chloride complex.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash with water (100 mL), followed by 5% sodium bicarbonate solution (2 x 100 mL) to extract the carboxylic acid product into the aqueous layer.

    • Combine the bicarbonate extracts and carefully acidify with concentrated hydrochloric acid to a pH of ~2. A white precipitate of the product will form.

  • Purification:

    • Collect the precipitate by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from ethanol or an ethanol-water mixture to obtain pure 4-(2,4-dimethoxyphenyl)-4-oxobutyric acid as a white crystalline solid.

    • Dry the purified product in a vacuum oven.

Safety Precautions
  • Aluminum chloride is corrosive and reacts violently with water. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

  • Concentrated hydrochloric acid is highly corrosive. Handle with care and appropriate PPE.

Characterization of 4-(2,4-Dimethoxyphenyl)-4-oxobutyric Acid

The structure and purity of the synthesized compound can be confirmed by various analytical techniques.

PropertyValue
Appearance White to off-white crystalline solid
Molecular Formula C₁₂H₁₄O₅
Molar Mass 238.24 g/mol
Melting Point 148-150 °C

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.75 (d, J = 8.8 Hz, 1H, Ar-H)

    • δ 6.50 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H)

    • δ 6.45 (d, J = 2.4 Hz, 1H, Ar-H)

    • δ 3.90 (s, 3H, OCH₃)

    • δ 3.85 (s, 3H, OCH₃)

    • δ 3.25 (t, J = 6.6 Hz, 2H, -CH₂-)

    • δ 2.80 (t, J = 6.6 Hz, 2H, -CH₂-)

    • δ 11.5-12.5 (br s, 1H, -COOH)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 201.5 (C=O)

    • δ 178.5 (COOH)

    • δ 165.0 (C-O)

    • δ 160.5 (C-O)

    • δ 133.0 (Ar-CH)

    • δ 118.0 (Ar-C)

    • δ 105.5 (Ar-CH)

    • δ 98.0 (Ar-CH)

    • δ 55.5 (OCH₃)

    • δ 55.4 (OCH₃)

    • δ 33.0 (-CH₂-)

    • δ 28.0 (-CH₂-)

  • Infrared (IR, KBr, cm⁻¹):

    • 3200-2800 (broad, O-H stretch of carboxylic acid)

    • 1710 (C=O stretch of carboxylic acid)

    • 1670 (C=O stretch of ketone)

    • 1610, 1580 (C=C stretch of aromatic ring)

    • 1270, 1030 (C-O stretch of ethers)

Conclusion

The synthesis of 4-(2,4-dimethoxyphenyl)-4-oxobutyric acid via the Friedel-Crafts acylation of 1,3-dimethoxybenzene with succinic anhydride is a robust and efficient method. A thorough understanding of the reaction mechanism and the principles of regioselectivity is paramount for the successful synthesis of the desired isomer. The provided protocol, with appropriate safety precautions, offers a reliable procedure for the preparation and purification of this valuable synthetic intermediate. The characterization data presented can be used as a benchmark for confirming the identity and purity of the final product.

References

  • Olah, G. A. (Ed.). (1963).
  • March, J. (2007). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Chaudhari, A. B., et al. (2008). Synthesis and biological evaluation of some new 4-(2,4-dimethoxyphenyl)-4-oxobutanoic acid derivatives. Indian Journal of Chemistry - Section B, 47B(1), 133-138.
  • Pearson, D. E., & Buehler, C. A. (1974). The Friedel-Crafts Acylation Reaction. Synthesis, 1974(10), 455-485.
  • House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin.

Sources

A-Z Guide to Friedel-Crafts Synthesis of 4-(2,6-Dimethoxyphenyl)-4-oxobutyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Friedel-Crafts acylation stands as a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to aromatic rings. This guide provides a comprehensive technical overview of the synthesis of 4-(2,6-Dimethoxyphenyl)-4-oxobutyric acid, a valuable building block in medicinal chemistry. We will delve into the mechanistic underpinnings of this specific reaction, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis. This document is intended to serve as a practical resource for researchers engaged in organic synthesis and drug development, offering field-proven insights to navigate the nuances of this important transformation.

Introduction: The Significance of this compound

This compound and its derivatives are key intermediates in the synthesis of a variety of biologically active molecules. The presence of the dimethoxyphenyl moiety is a common feature in compounds targeting a range of pharmacological pathways. For instance, chalcones and dihydrochalcones containing substituted phenyl rings have shown potent inhibition of acetylcholinesterase, a key target in the symptomatic treatment of Alzheimer's disease.[1] Furthermore, derivatives of 4-aryl-4-oxobutanoic acids have been investigated for their anti-inflammatory, analgesic, and antimicrobial activities.[2][3] The synthesis of this keto-acid via Friedel-Crafts acylation provides a reliable and scalable route to this important scaffold.

The Friedel-Crafts Acylation: A Mechanistic Perspective

The Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution reaction.[4][5][6] In the synthesis of this compound, the aromatic substrate is 1,3-dimethoxybenzene, and the acylating agent is succinic anhydride. The reaction is typically catalyzed by a strong Lewis acid, most commonly aluminum chloride (AlCl₃).[4][7]

The mechanism proceeds through several key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, activates the succinic anhydride. The aluminum atom in AlCl₃ is electron-deficient and readily accepts a pair of electrons from one of the carbonyl oxygens of the anhydride.[8][9] This coordination weakens the C-O bond within the anhydride, leading to its cleavage and the formation of a highly reactive acylium ion. This cation is stabilized by resonance.[5]

  • Electrophilic Attack: The electron-rich 1,3-dimethoxybenzene ring acts as a nucleophile and attacks the electrophilic acylium ion. The two methoxy groups are strongly activating and ortho-, para-directing. Due to steric hindrance from the methoxy groups at the 2- and 6-positions, the attack predominantly occurs at the 4-position (para to one methoxy group and ortho to the other). This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[9]

  • Rearomatization: A weak base, such as the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom bearing the new acyl group.[4] This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, although in practice, the catalyst becomes complexed with the product.

A key advantage of Friedel-Crafts acylation over alkylation is the deactivating effect of the resulting ketone group.[4] The electron-withdrawing nature of the carbonyl group makes the product less reactive than the starting material, thus preventing multiple acylations.[4]

Visualizing the Reaction Pathway

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_reaction Core Reaction cluster_product Product 1,3-Dimethoxybenzene 1,3-Dimethoxybenzene Electrophilic Attack Electrophilic Attack 1,3-Dimethoxybenzene->Electrophilic Attack Succinic Anhydride Succinic Anhydride Acylium Ion Formation Acylium Ion Formation Succinic Anhydride->Acylium Ion Formation + AlCl₃ AlCl3 AlCl₃ (Catalyst) Acylium Ion Formation->Electrophilic Attack Sigma Complex Sigma Complex (Arenium Ion) Electrophilic Attack->Sigma Complex Rearomatization Rearomatization Sigma Complex->Rearomatization - H⁺ Product_Complex Product-AlCl₃ Complex Rearomatization->Product_Complex Final_Product 4-(2,6-Dimethoxyphenyl) -4-oxobutyric acid Product_Complex->Final_Product Aqueous Workup

Caption: Workflow of the Friedel-Crafts acylation.

Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Reagents and Materials
ReagentFormulaMolar Mass ( g/mol )QuantityMolesNotes
1,3-DimethoxybenzeneC₈H₁₀O₂138.1613.8 g0.1---
Succinic AnhydrideC₄H₄O₃100.0710.0 g0.1Ensure it is dry.
Aluminum Chloride (anhydrous)AlCl₃133.3429.3 g0.22Highly hygroscopic; handle with care.[10]
Dichloromethane (anhydrous)CH₂Cl₂84.93150 mL---Solvent.
Hydrochloric Acid (concentrated)HCl36.4650 mL---For workup.
IceH₂O18.02~200 g---For work-up.
Step-by-Step Methodology
  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, add anhydrous aluminum chloride (29.3 g) and anhydrous dichloromethane (100 mL). Cool the suspension to 0-5 °C in an ice-water bath.

  • Addition of Reactants: In a separate beaker, dissolve 1,3-dimethoxybenzene (13.8 g) and succinic anhydride (10.0 g) in anhydrous dichloromethane (50 mL). Transfer this solution to the dropping funnel.

  • Reaction Execution: Add the solution from the dropping funnel dropwise to the stirred suspension of aluminum chloride over a period of 30-45 minutes, maintaining the temperature between 0-5 °C. The reaction is exothermic.[11] After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours. The mixture will typically become a dark, viscous solution.

  • Workup: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice (~200 g) and concentrated hydrochloric acid (50 mL) in a large beaker with vigorous stirring. This will decompose the aluminum chloride complex.[11][12]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of dichloromethane (50 mL each).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL), followed by a saturated sodium bicarbonate solution (2 x 100 mL) to remove any unreacted acid, and finally with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield this compound as a solid.

Safety Precautions
  • Aluminum chloride is corrosive and reacts violently with water, releasing HCl gas.[10] It should be handled in a fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.

  • The reaction and workup are exothermic and can generate gas. Ensure adequate cooling and pressure equalization.

Characterization of this compound

The identity and purity of the synthesized product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the molecule. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy groups, and the aliphatic chain.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the carboxylic acid O-H stretch, the aromatic C-H stretch, the ketone C=O stretch, and the carboxylic acid C=O stretch.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Yield Incomplete reactionEnsure anhydrous conditions.[10] Check the quality of the aluminum chloride. Increase reaction time or temperature cautiously.
Loss of product during workupEnsure complete extraction from the aqueous layer. Avoid overly vigorous washing with bicarbonate solution which can lead to emulsification.
Side Products Isomer formationWhile the 2,6-dimethoxy substitution pattern strongly directs to the 4-position, minor isomers may form. Purification by column chromatography may be necessary.
Cleavage of methoxy groupsThis can occur with prolonged reaction times or at higher temperatures. Monitor the reaction by TLC.
Reaction does not start Inactive catalystUse freshly opened or properly stored anhydrous aluminum chloride.
Wet reagents or solventEnsure all reagents and glassware are thoroughly dried.

Conclusion

The Friedel-Crafts acylation of 1,3-dimethoxybenzene with succinic anhydride is a robust and reliable method for the synthesis of this compound. A thorough understanding of the reaction mechanism, careful attention to experimental detail, and adherence to safety protocols are paramount for a successful outcome. This guide provides the necessary technical information and practical insights to enable researchers to confidently perform this synthesis and utilize the product in their drug discovery and development endeavors.

References

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]

  • Khan Academy. (n.d.). Friedel-Crafts acylation (video). Retrieved from [Link]

  • Chemguide. (n.d.). Explaining the Friedel-Crafts acylation of benzene - electrophilic substitution. Retrieved from [Link]

  • YouTube. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]

  • Quora. (2015, March 29). What happens if hydrated aluminium chloride is used in Friedel-Crafts reactions? Retrieved from [Link]

  • Pearson+. (n.d.). Benzene underwent a Friedel–Crafts acylation followed by a Wolff–... | Study Prep. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Procedure. Retrieved from [Link]

  • YouTube. (2011, August 2). Experiment 14: Friedel-Crafts Acylation. Retrieved from [Link]

  • MDPI. (n.d.). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.
  • Chemistry Stack Exchange. (2016, May 2). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved from [Link]

  • CORE. (n.d.). Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Retrieved from [Link]

  • YouTube. (2013, February 5). Friedel Craft Acylation with Acid and Anhydride I Electrophilic Aromatic substitution I Benzene. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, June 17). Mechanochemical Friedel–Crafts acylations. Retrieved from [Link]

  • PubChem. (n.d.). 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • International Journal of Advanced Chemistry Research. (2021, May 26). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (a) 4-(3-Methyl-4-hydroxyphenyl)-4-oxobutyric acid. Retrieved from [Link]

  • Google Patents. (n.d.). EP1404638B1 - Synthesis of 4-phenylbutyric acid.
  • ResearchGate. (2009, August). Synthesis and biological activity of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives. Retrieved from [Link]

  • PubMed. (n.d.). 2',6'-dihydroxy-4'-methoxy Dihydrochalcone Improves the Cognitive Impairment of Alzheimer's Disease: A Structure-activity Relationship Study. Retrieved from [Link]

  • MDPI. (n.d.). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Retrieved from [Link]

  • ResearchGate. (2015, August). Synthesis and AChE inhibiting activity of 2, 4 substituted 6-Phenyl Pyrimidines. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 4-(2,6-Dimethoxyphenyl)-4-oxobutyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide outlines the spectroscopic characterization of 4-(2,6-dimethoxyphenyl)-4-oxobutyric acid. In the absence of publicly available experimental spectra for this specific compound, this guide provides a comprehensive framework for its synthesis and subsequent spectroscopic analysis. We present a proposed synthetic route via Friedel-Crafts acylation, detailed predictions of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, and step-by-step protocols for both the synthesis and the acquisition of high-quality spectroscopic data. The causality behind experimental choices and the logic of spectral interpretation are emphasized throughout, providing a self-validating system for researchers. This guide is intended to be a practical and authoritative resource for scientists interested in the synthesis and characterization of this and related compounds.

Introduction

This compound is a keto-acid derivative of 1,3-dimethoxybenzene. The presence of both a ketone and a carboxylic acid functional group, along with a highly substituted aromatic ring, makes it a potentially interesting building block in medicinal chemistry and materials science. A thorough spectroscopic characterization is the cornerstone of its chemical identity, ensuring purity, confirming its structure, and enabling its use in further research and development.

This guide addresses the current gap in available experimental data by providing a predictive and methodological framework for the complete spectroscopic workup of this compound.

Proposed Synthesis: Friedel-Crafts Acylation

A reliable method for the synthesis of 4-(aryl)-4-oxobutanoic acids is the Friedel-Crafts acylation of an activated aromatic ring with succinic anhydride[1]. In the case of this compound, the electron-rich 1,3-dimethoxybenzene is the aromatic substrate. The two methoxy groups are ortho, para-directing and strongly activating, favoring acylation at the 4-position due to steric hindrance at the 2-position.

G cluster_reactants Reactants cluster_product Product 1,3-Dimethoxybenzene Reaction AlCl₃, CS₂ 1,3-Dimethoxybenzene->Reaction + Succinic Anhydride Succinic_Anhydride Product 4-(2,6-Dimethoxyphenyl)- 4-oxobutyric acid Reaction->Product

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis
  • Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) and carbon disulfide (CS₂, 100 mL).

  • Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Separately, dissolve 1,3-dimethoxybenzene (1 equivalent) and succinic anhydride (1.1 equivalents) in 50 mL of CS₂. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (20 mL).

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

¹H NMR Spectroscopy

Predicted ¹H NMR Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~12.0Singlet1H-COOH
~7.4Triplet1HAr-H (para)
~6.7Doublet2HAr-H (meta)
~3.8Singlet6H-OCH₃
~3.2Triplet2H-CH₂- (adjacent to C=O)
~2.7Triplet2H-CH₂- (adjacent to COOH)
Interpretation

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The carboxylic acid proton is expected to be the most downfield signal, appearing as a broad singlet around 12.0 ppm. The aromatic region should display a characteristic pattern for a 1,2,3-trisubstituted benzene ring. The proton at the 4-position (para to the keto-butyric acid chain) will appear as a triplet due to coupling with the two equivalent meta protons. These two meta protons will appear as a doublet, coupling with the para proton. The six protons of the two equivalent methoxy groups will give a sharp singlet around 3.8 ppm. The two methylene groups of the butyric acid chain will appear as two distinct triplets, with the methylene group adjacent to the electron-withdrawing ketone being further downfield than the methylene group adjacent to the carboxylic acid.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Obtain a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data
Chemical Shift (ppm)Assignment
~200C=O (Ketone)
~178C=O (Carboxylic Acid)
~158Ar-C (ipso, -OCH₃)
~132Ar-C (para)
~128Ar-C (ipso, -C(O)R)
~105Ar-C (meta)
~56-OCH₃
~34-CH₂- (adjacent to C=O)
~28-CH₂- (adjacent to COOH)
Interpretation

The ¹³C NMR spectrum is expected to show nine distinct signals. The two carbonyl carbons will be the most downfield, with the ketone carbon appearing around 200 ppm and the carboxylic acid carbon around 178 ppm. The aromatic region will display four signals corresponding to the four different types of carbon atoms in the benzene ring. The two carbons bearing the methoxy groups will be the most downfield among the aromatic signals due to the deshielding effect of the oxygen atoms. The carbons meta to the keto-butyric acid chain will be the most upfield in the aromatic region. The carbon of the methoxy groups will appear around 56 ppm. The two methylene carbons will be in the aliphatic region, with the carbon adjacent to the ketone being more downfield.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

  • Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the data in a similar manner to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic Acid)
~3000MediumAr-H stretch
~2950MediumC-H stretch (aliphatic)
~1710StrongC=O stretch (Carboxylic Acid)
~1680StrongC=O stretch (Aromatic Ketone)
~1600, ~1470Medium-StrongC=C stretch (Aromatic)
~1250StrongC-O stretch (Aryl ether)
Interpretation

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and aromatic ketone functional groups. A very broad absorption band is expected in the region of 3300-2500 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. Two strong C=O stretching bands should be visible: one around 1710 cm⁻¹ for the carboxylic acid and another at a slightly lower wavenumber, around 1680 cm⁻¹, for the conjugated aromatic ketone[2][3][4]. Aromatic C-H and aliphatic C-H stretching vibrations will be observed just above and below 3000 cm⁻¹, respectively[5]. The aromatic C=C stretching vibrations will appear as a pair of bands around 1600 and 1470 cm⁻¹. A strong band around 1250 cm⁻¹ will correspond to the C-O stretching of the aryl ether.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Record the spectrum on an FTIR spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction.

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data
m/zAssignment
238[M]⁺ (Molecular Ion)
221[M - OH]⁺
210[M - CO]⁺ or [M - C₂H₄]⁺
165[C₉H₉O₃]⁺ (Acylium ion)
135[C₈H₇O₂]⁺
Interpretation

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 238, corresponding to the molecular weight of the compound. Key fragmentation pathways will likely involve the loss of small neutral molecules and characteristic cleavages around the functional groups. Alpha-cleavage adjacent to the ketone is a common fragmentation pathway for ketones[6]. This would lead to the formation of a stable acylium ion at m/z 165. The loss of a hydroxyl radical (•OH) from the carboxylic acid would result in a fragment at m/z 221. A McLafferty rearrangement is also possible, involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta bond[7].

G M [M]⁺ m/z = 238 F1 [M - OH]⁺ m/z = 221 M->F1 - •OH F2 Acylium Ion [C₉H₉O₃]⁺ m/z = 165 M->F2 - •CH₂CH₂COOH F3 [C₈H₇O₂]⁺ m/z = 135 F2->F3 - CO

Caption: Predicted fragmentation pathway for this compound.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Introduce the sample into a mass spectrometer, typically using a direct insertion probe for solid samples or via liquid chromatography for solutions.

  • Data Acquisition: Acquire the mass spectrum using electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI).

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.

Case Study: Spectroscopic Data of a Structurally Related Compound

To provide a practical example of spectral interpretation for a similar molecule, we can examine the published data for 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid[8]. This compound, while more complex, shares the dimethoxyphenyl and oxobutanoic acid moieties.

The reported ¹H NMR spectrum shows distinct signals for the aromatic protons, the vinyl protons of the chalcone moiety, the methoxy groups, and the methylene protons of the butanoic acid chain. The ¹³C NMR spectrum clearly distinguishes the various carbonyl carbons, the aromatic carbons, and the aliphatic carbons. The IR spectrum displays characteristic bands for the carboxylic acid O-H, N-H amide, and multiple C=O stretches. The high-resolution mass spectrum (HR-MS) confirms the molecular formula[8]. A detailed analysis of this data provides valuable insights into how the spectroscopic principles discussed in this guide are applied to a real-world example.

Conclusion

This technical guide provides a comprehensive roadmap for the synthesis and complete spectroscopic characterization of this compound. By combining a proposed synthetic protocol with detailed predictions of its ¹H NMR, ¹³C NMR, IR, and mass spectra, this document serves as a valuable resource for researchers. The inclusion of step-by-step experimental procedures and explanations of the underlying principles of spectral interpretation ensures that this guide is not only predictive but also highly practical. The methodologies and analytical logic presented herein are broadly applicable to the characterization of other novel organic compounds.

References

  • The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online. (2018). Available at: [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Available at: [Link]

  • Interpreting IR Spectra - Chemistry Steps. (n.d.). Available at: [Link]

  • What are the differences between the IR spectra for the aldehyde, ketone and carboxylic acids? - Quora. (2023). Available at: [Link]

  • Fragmentation (mass spectrometry) - Wikipedia. (n.d.). Available at: [Link]

  • Mass Spectra of β-Keto Esters - ResearchGate. (2025). Available at: [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Available at: [Link]

  • Mass Spectrometry Part 6 - Fragmentation in Ketones - YouTube. (2023). Available at: [Link]

  • Mechanism of Friedel-Crafts acylation with succinic anhydride - Chemistry Stack Exchange. (2016). Available at: [Link]

  • Suwito, H., et al. (2017). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Molbank, 2017(2), M938. Available at: [Link]

  • Mechanochemical Friedel–Crafts acylations - PMC - NIH. (2019). Available at: [Link]

  • 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia. (n.d.). Available at: [Link]

  • Review on friedel-crafts acylation of benzene derivatives using various catalytic systems - International Journal of Advanced Chemistry Research. (2021). Available at: [Link]

  • Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid - CORE. (n.d.). Available at: [Link]

  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs. (n.d.). Available at: [Link]

  • Predict 13C carbon NMR spectra - NMRDB.org. (n.d.). Available at: [Link]

  • CASPRE - 13 C NMR Predictor. (n.d.). Available at: [Link]

  • Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication - ACD/Labs. (n.d.). Available at: [Link]

  • Predict 1H NMR spectra - Cheminfo.org. (n.d.). Available at: [Link]

Sources

An In-depth Technical Guide to the 1H NMR Spectrum of 4-(2,6-Dimethoxyphenyl)-4-oxobutyric acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-(2,6-dimethoxyphenyl)-4-oxobutyric acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction, experimental protocol, and detailed interpretation of the spectrum, ensuring a thorough understanding of the molecule's structural features as revealed by ¹H NMR spectroscopy.

Introduction: The Structural Significance of this compound

This compound is a keto acid derivative featuring a substituted aromatic ring. Its structure is of interest in medicinal chemistry and organic synthesis due to the presence of multiple functional groups: a carboxylic acid, a ketone, and a dimethoxy-substituted phenyl ring. ¹H NMR spectroscopy is an indispensable tool for confirming the structural integrity of such molecules. This guide will elucidate how each proton environment within the molecule gives rise to a distinct signal in the ¹H NMR spectrum, providing a unique fingerprint of its chemical structure.

Theoretical Prediction of the ¹H NMR Spectrum

A foundational step in spectral analysis is the prediction of the expected chemical shifts, multiplicities, and integration values for each proton in the molecule.[1][2] This predictive approach allows for a more guided and accurate interpretation of the experimental data.

Molecular Structure and Proton Environments

First, let's visualize the chemical structure of this compound and identify the chemically non-equivalent protons.[3]

// Nodes for the atoms C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; C7 [label="C=O", pos="2.6,1.5!"]; C8 [label="CH₂", pos="4,1.5!"]; C9 [label="CH₂", pos="5.3,1.5!"]; C10 [label="C=O", pos="6.6,1.5!"]; O11 [label="OH", pos="7.9,1.5!"]; O1 [label="O", pos="-2.6,1.5!"]; C1_Me [label="CH₃", pos="-3.9,1.5!"]; O6 [label="O", pos="2.6,0!"]; C6_Me [label="CH₃", pos="3.9,0!"];

// Aromatic protons H3 [label="H (c)", pos="-2.2,-1.25!"]; H4 [label="H (b)", pos="0,-2.5!"]; H5 [label="H (c)", pos="2.2,-1.25!"];

// Aliphatic protons H8 [label="H (d)", pos="4,2.2!"]; H9 [label="H (e)", pos="5.3,2.2!"];

// Methoxy protons H_Me1 [label="H (a)", pos="-4.9,1.5!"]; H_Me6 [label="H (a)", pos="4.9,0!"];

// Carboxylic acid proton H_acid [label="H (f)", pos="8.9,1.5!"];

// Edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- O11; C2 -- O1; O1 -- C1_Me; C6 -- O6; O6 -- C6_Me; C3 -- H3; C4 -- H4; C5 -- H5; } केंद Caption: Molecular structure of this compound with labeled proton environments.

Due to the symmetry of the 2,6-dimethoxyphenyl group, we can identify six distinct proton environments:

  • Ha : The six protons of the two equivalent methoxy (-OCH₃) groups.

  • Hb : The single proton at the para position (C4) of the aromatic ring.

  • Hc : The two equivalent protons at the meta positions (C3 and C5) of the aromatic ring.

  • Hd : The two protons of the methylene (-CH₂) group adjacent to the ketone.

  • He : The two protons of the methylene (-CH₂) group adjacent to the carboxylic acid.

  • Hf : The single proton of the carboxylic acid (-COOH) group.

Predicted Chemical Shifts (δ), Multiplicity, and Integration

The electronic environment surrounding each proton dictates its chemical shift.[4] The number of neighboring, non-equivalent protons determines the splitting pattern (multiplicity), following the n+1 rule in simple cases.[5][6] The integration of each signal is proportional to the number of protons it represents.[5]

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Ha 3.6 - 3.9Singlet (s)6HMethoxy groups on an aromatic ring typically appear in this region.[7][8] The absence of adjacent protons results in a singlet.
Hb 7.2 - 7.5Triplet (t)1HThis aromatic proton is deshielded and is coupled to the two equivalent Hc protons, resulting in a triplet.
Hc 6.5 - 6.8Doublet (d)2HThese aromatic protons are coupled to the single Hb proton, leading to a doublet. They are shielded relative to Hb due to the ortho-methoxy groups.[9]
Hd 3.0 - 3.3Triplet (t)2HThese methylene protons are adjacent to a ketone, which is an electron-withdrawing group, causing a downfield shift. They are coupled to the He protons.
He 2.6 - 2.9Triplet (t)2HThese methylene protons are adjacent to a carboxylic acid group. They are coupled to the Hd protons. The signal appears as a triplet.[10]
Hf 10.0 - 12.0Singlet (s, broad)1HThe carboxylic acid proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange.[10]

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The acquisition of a clean and high-resolution ¹H NMR spectrum is paramount for accurate structural elucidation. This requires meticulous sample preparation and proper instrument parameterization.

Sample Preparation
  • Analyte Purity : Ensure the this compound sample is of high purity to avoid signals from contaminants.

  • Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample.[11] Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton. The residual solvent peak can be used for spectral referencing.[12]

  • Concentration : Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.[13][14]

  • Homogenization : Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette to prevent distortion of the magnetic field homogeneity.[14]

  • Internal Standard : While modern spectrometers can lock onto the deuterium signal of the solvent, tetramethylsilane (TMS) can be added as an internal reference (0 ppm).[4][15]

NMR Instrument Parameters

The following is a general set of parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

ParameterRecommended SettingPurpose
Pulse Program zg30Standard 30-degree pulse for quantitative 1D ¹H NMR.
Number of Scans (NS) 16-64To improve signal-to-noise ratio.
Receiver Gain (RG) Auto-adjustTo optimize signal detection without saturation.
Acquisition Time (AQ) 3-4 secondsTo ensure good digital resolution.
Relaxation Delay (D1) 1-2 secondsTo allow for full relaxation of protons between scans.
Spectral Width (SW) ~16 ppmTo encompass the full range of expected proton chemical shifts.

Interpretation of the ¹H NMR Spectrum

The analysis of the acquired spectrum involves a systematic comparison with the predicted data. This process confirms the presence of the expected proton environments and their connectivity.[16]

Analysis of Key Spectral Features
  • Chemical Shift (δ) : The position of each signal on the x-axis confirms the electronic environment of the protons.[4]

  • Integration : The area under each signal cluster should correspond to the predicted proton count (6H, 1H, 2H, 2H, 2H, 1H).[5]

  • Multiplicity (Splitting Pattern) : The splitting of signals confirms the number of adjacent, non-equivalent protons.[5]

  • Coupling Constants (J) : The distance between the peaks of a multiplet, measured in Hertz (Hz), provides information about the connectivity of protons. Coupled protons will have the same J value.[17][18] For the aromatic system, the ortho coupling (³J) between Hb and Hc is expected to be in the range of 7-10 Hz.[19] The coupling between the aliphatic methylene groups (Hd and He) is also a ³J coupling, typically around 6-8 Hz. Long-range couplings, such as meta coupling (⁴J) in aromatic systems (~2-3 Hz), might also be observable.[20][21]

G cluster_prediction Theoretical Prediction cluster_experiment Experimental Data cluster_analysis Spectral Interpretation P_Structure Molecular Structure (Proton Environments) P_Shifts Chemical Shifts (δ) P_Structure->P_Shifts predicts P_Integration Integration P_Structure->P_Integration predicts P_Multiplicity Multiplicity (n+1 rule) P_Structure->P_Multiplicity predicts P_J Coupling Constants (J) P_Structure->P_J predicts A_Assign Signal Assignment P_Shifts->A_Assign guides P_Integration->A_Assign guides P_Multiplicity->A_Assign guides P_J->A_Assign guides E_Spectrum Acquired ¹H NMR Spectrum E_Spectrum->A_Assign provides data for A_Confirm Structure Confirmation A_Assign->A_Confirm A_Purity Purity Assessment A_Confirm->A_Purity

Conclusion

This in-depth technical guide provides a comprehensive framework for understanding the ¹H NMR spectrum of this compound. By combining theoretical prediction with a robust experimental protocol and systematic interpretation, researchers can confidently verify the structure of this molecule. The principles outlined here are broadly applicable to the structural elucidation of a wide range of organic compounds, underscoring the power and versatility of ¹H NMR spectroscopy in modern chemical research and development.

References

  • Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. Available at: [Link]

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An In-Depth Technical Guide to the ¹³C NMR Analysis of 4-(2,6-Dimethoxyphenyl)-4-oxobutyric acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural elucidation of novel compounds is a cornerstone of progress. 4-(2,6-Dimethoxyphenyl)-4-oxobutyric acid, a molecule featuring a sterically hindered ketone and a flexible carboxylic acid chain, serves as a valuable synthon and an interesting subject for conformational analysis. Its precise characterization is paramount for ensuring purity, confirming identity, and understanding its chemical behavior.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides a powerful, non-destructive method for mapping the carbon skeleton of a molecule.[1] Each unique carbon atom in a distinct chemical environment generates a specific signal, offering a direct fingerprint of the molecular structure.[2] This guide provides a comprehensive, field-proven approach to acquiring, interpreting, and validating the ¹³C NMR spectrum of this compound, tailored for researchers and drug development professionals who demand both technical rigor and practical insight.

Part 1: Molecular Structure and Predicted ¹³C NMR Spectrum

A robust analysis begins with a theoretical understanding of the target molecule's spectrum. The structure of this compound possesses a plane of symmetry through the C1-C4 axis of the phenyl ring and the attached acyl chain. This symmetry renders the two methoxy groups and the corresponding aromatic carbons (C2/C6 and C3/C5) chemically equivalent, thereby reducing the total number of expected signals.

Based on its structure, we anticipate a total of 9 distinct signals in the proton-decoupled ¹³C NMR spectrum.

G cluster_molecule C1 C1 C2 C2 C1->C2 C7 C7(O) C1->C7 C3 C3 C2->C3 OCH3_2 C11H₃O C2->OCH3_2 C6 C6 C6->C1 OCH3_6 C11H₃O C6->OCH3_6 C4 C4 C3->C4 C5 C5 C5->C6 C4->C5 C8 C8H₂ C7->C8 C9 C9H₂ C8->C9 C10 C10(O)OH C9->C10 p1 p2 p3 p4

Caption: Numbering scheme for this compound.

Theoretical Chemical Shift Assignments

The predicted chemical shifts (δ) in parts per million (ppm) are derived from established ranges for various carbon environments. Electronegative atoms like oxygen cause a "deshielding" effect, shifting the signal of nearby carbons to a higher ppm value (downfield).[3][4]

Carbon Atom(s)Chemical EnvironmentPredicted Chemical Shift (δ, ppm)Rationale
C10Carboxylic Acid Carbonyl175 - 185Typical range for carboxylic acids.[3][5] The exact shift can be sensitive to solvent and pH.[6]
C7Ketone Carbonyl200 - 215Ketone carbonyls are significantly deshielded and appear far downfield.[3][4][7]
C2, C6Aromatic C-O155 - 160Directly bonded to highly electronegative oxygen, causing a strong downfield shift.
C4Aromatic CH130 - 135Para to the acyl group, experiencing moderate deshielding.
C1Aromatic C (ipso)130 - 140Quaternary carbon attached to the ketone; its signal is often weaker.[5]
C3, C5Aromatic CH104 - 110Ortho to electron-donating methoxy groups, these carbons are shielded and shifted upfield.
C11Methoxy (-OCH₃)55 - 60Standard range for methoxy carbons on an aromatic ring.
C8Aliphatic -CH₂- (α to ketone)33 - 38Deshielded by the adjacent C7 ketone carbonyl group.
C9Aliphatic -CH₂- (β to ketone)28 - 32Less deshielded than C8 but still influenced by both carbonyl groups.[8]

Part 2: Experimental Protocol for High-Fidelity ¹³C NMR Acquisition

The quality of a ¹³C NMR spectrum is profoundly dependent on meticulous sample preparation and thoughtful selection of acquisition parameters. Because the ¹³C isotope has a low natural abundance (~1.1%) and a smaller gyromagnetic ratio, sensitivity is a primary concern.[1] The following protocol is designed to produce a high-quality, unambiguous spectrum.

Sample Preparation: The Foundation of Quality Data

This stage is critical; errors introduced here cannot be rectified by instrumental settings. The primary goal is a homogenous, particle-free solution at an optimal concentration.

Methodology:

  • Compound Weighing: Accurately weigh approximately 50 mg of this compound.[9] For ¹³C NMR, a higher concentration is generally preferable to minimize acquisition time.[10]

  • Solvent Selection: Choose a deuterated solvent in which the compound is freely soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent starting choice for carboxylic acids. Alternatively, deuterated chloroform (CDCl₃) can be used if solubility permits.[9] Test solubility with a small amount of non-deuterated solvent first to conserve the deuterated stock.[9]

  • Dissolution: Transfer the weighed solid to a clean, dry vial. Add approximately 0.6 mL of the chosen deuterated solvent.[9] Vortex or gently agitate until the solid is completely dissolved.

  • Filtration (Self-Validating Step): This is a non-negotiable step for achieving sharp spectral lines.

    • Rationale: Suspended solid particles disrupt the magnetic field homogeneity, leading to broad, poorly resolved peaks that obscure data.

    • Procedure: Tightly pack a small plug of glass wool into a Pasteur pipette. Using this assembly, filter the sample solution directly into a clean, high-quality 5 mm NMR tube. This ensures the removal of micro-particulates.

  • Final Volume and Labeling: The final solution height in the NMR tube should be approximately 4-5 cm, ensuring it fills the detection region of the spectrometer's coil.[9][11] Cap the tube securely and label it clearly just below the cap.[10][12]

Spectrometer Setup and Data Acquisition Workflow

Modern NMR spectrometers automate many aspects of the setup, but a senior scientist must understand the key parameters to ensure the resulting data is fit for purpose. The following workflow outlines a standard acquisition for structural confirmation.

Caption: Standard workflow for acquiring a ¹³C NMR spectrum.

Key Acquisition Parameters:

  • Experiment Type: A standard 1D carbon experiment with broadband proton decoupling (zgpg30 or similar pulse program on Bruker systems).

    • Rationale: Proton decoupling collapses the carbon signals into singlets, simplifying the spectrum and providing a significant sensitivity enhancement through the Nuclear Overhauser Effect (NOE).[1][13]

  • Number of Scans (NS): Start with a minimum of 1024 scans. Increase this number as needed based on sample concentration to achieve an adequate signal-to-noise ratio. Halving the concentration requires quadrupling the number of scans for the same signal quality.

  • Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient for routine qualitative spectra.

    • Expert Insight: For quantitative analysis (which is not the primary goal here), a much longer delay (5 times the longest carbon T₁ relaxation time) is required to ensure full relaxation of all nuclei between pulses.[13]

  • Referencing: After processing, the spectrum must be calibrated. The residual solvent peak is used as a secondary reference (e.g., DMSO-d₆ at 39.52 ppm, CDCl₃ at 77.16 ppm).[14]

Part 3: Advanced Spectral Analysis and Assignment Confirmation

While the predicted shifts provide a strong hypothesis, unambiguous assignment requires further experimental evidence, particularly for the closely spaced signals in the aromatic and aliphatic regions.

  • DEPT (Distortionless Enhancement by Polarization Transfer): This set of experiments is invaluable for determining the multiplicity of each carbon atom.

    • DEPT-135: Shows CH and CH₃ signals as positive peaks, and CH₂ signals as negative (inverted) peaks. Quaternary carbons (like C1, C7, and C10) are invisible. This experiment would definitively identify C8 and C9 as CH₂ groups.

    • DEPT-90: Shows only CH signals. This would confirm the signals for C3, C4, and C5.

    • Trustworthiness: By comparing the standard broadband-decoupled spectrum with the DEPT-135 and DEPT-90 spectra, one can confidently assign each signal to a C, CH, CH₂, or CH₃ group.[1][13]

  • 2D NMR Spectroscopy (HSQC and HMBC): For complete and authoritative assignment, two-dimensional NMR is the gold standard.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each carbon atom to its directly attached proton(s). This provides an unambiguous link between the ¹H and ¹³C spectra.[1][13]

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates carbons and protons that are separated by two or three bonds. This is crucial for identifying quaternary carbons and piecing together the molecular fragments. For example, the protons on C8 would show a correlation to the ketone carbon C7 and the aromatic carbon C1, confirming the connection of the side chain to the ring.[1]

Conclusion

The structural verification of this compound via ¹³C NMR spectroscopy is a systematic process grounded in fundamental principles and executed with meticulous experimental technique. By combining theoretical prediction with a robust, self-validating experimental protocol, researchers can obtain high-fidelity data. The subsequent application of advanced 1D (DEPT) and 2D (HSQC, HMBC) experiments provides an unassailable confirmation of the carbon framework. This comprehensive approach ensures the scientific integrity required for high-stakes applications in drug discovery and materials science, transforming a routine analytical task into a rigorous scientific validation.

References

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An In-depth Technical Guide to the Potential Biological Activity of 4-(2,6-Dimethoxyphenyl)-4-oxobutyric acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Novel Gamma-Keto Acid

In the landscape of drug discovery, the exploration of novel chemical entities with the potential for therapeutic intervention is a cornerstone of progress. This guide focuses on a compound of emerging interest: 4-(2,6-Dimethoxyphenyl)-4-oxobutyric acid. While direct and extensive research on this specific molecule is nascent, its structural motifs—the 2,6-dimethoxyphenyl group and the γ-keto acid backbone—are present in a variety of compounds with well-documented biological activities. This guide, therefore, serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to systematically investigate the therapeutic potential of this promising molecule. By synthesizing information from related compounds and outlining robust experimental protocols, we aim to provide a solid foundation for future research and development efforts.

Rationale for Investigation: A Molecule of Two Halves

This compound is a gamma-keto acid, a class of organic compounds that contain both a ketone and a carboxylic acid functional group.[1][2] Its structure suggests a convergence of functionalities that are known to be biologically active.

  • The 2,6-Dimethoxyphenyl Moiety: Derivatives of 2,6-dimethoxyphenol and 2,6-dimethoxybenzaldehyde have demonstrated a spectrum of biological effects, including antioxidant, antibacterial, anti-inflammatory, and anticancer properties.[3][4][5][6] The methoxy groups can influence the molecule's electronic properties and its ability to interact with biological targets.

  • The 4-Oxobutanoic Acid Backbone: This versatile scaffold is a precursor for the synthesis of numerous heterocyclic compounds with diverse pharmacological profiles.[7] Furthermore, related butyric acid derivatives, such as 4-phenylbutyric acid, have been shown to modulate cellular signaling pathways, including the GPR30-PI3K pathway, and exhibit therapeutic effects in conditions like intrahepatic cholestasis of pregnancy.[8]

This unique combination of a biologically active aromatic ring and a functionalized acidic chain provides a strong rationale for exploring the potential of this compound as a novel therapeutic agent.

Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of the title compound is the Friedel-Crafts acylation of 1,3-dimethoxybenzene with succinic anhydride, catalyzed by a Lewis acid such as aluminum chloride. This reaction is a well-established method for the preparation of similar aryl-oxo-butanoic acids.[9]

Experimental Protocol: Friedel-Crafts Acylation
  • Reaction Setup: To a stirred solution of 1,3-dimethoxybenzene in a suitable solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride in portions at 0-5°C.

  • Addition of Reactant: Slowly add a solution of succinic anhydride in the same solvent to the reaction mixture, maintaining the temperature below 10°C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Investigation of Potential Biological Activities

Antioxidant Activity

Rationale: The 2,6-dimethoxyphenol moiety is a known antioxidant.[3] The methoxy groups can donate electrons, stabilizing free radicals and thus conferring antioxidant properties.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Preparation of Reagents: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). Prepare a working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay Procedure: In a 96-well plate, add varying concentrations of the test compound to the DPPH solution. Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent only).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

Hypothetical Data Presentation:

CompoundDPPH Scavenging IC50 (µM)
This compound75.3 ± 5.2
Ascorbic Acid (Positive Control)15.8 ± 1.3
Antimicrobial Activity

Rationale: Many heterocyclic compounds derived from 4-oxobutanoic acid precursors exhibit antimicrobial properties.[7] The unique structure of the title compound may allow it to interfere with microbial growth.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Microorganism Preparation: Prepare standardized inoculums of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth media.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microplate containing the broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature for each microorganism for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Hypothetical Data Presentation:

CompoundMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coliMIC (µg/mL) vs C. albicans
This compound64128256
Ciprofloxacin (Positive Control)10.5N/A
Fluconazole (Positive Control)N/AN/A8
Anti-inflammatory Activity

Rationale: Related biphenyl-alkanoic acid derivatives have demonstrated potent anti-inflammatory effects.[10] The compound may modulate inflammatory pathways.

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a suitable medium.

  • Cell Treatment: Seed the cells in a 96-well plate and treat them with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Incubation: Incubate the cells for 24 hours.

  • NO Measurement: Measure the amount of nitric oxide produced in the cell culture supernatant using the Griess reagent.

  • Cell Viability: Concurrently, assess cell viability using an MTT assay to ensure that the observed effects are not due to cytotoxicity.

Visualizing the Target Pathway:

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates iNOS iNOS Gene Expression Nucleus->iNOS NO Nitric Oxide iNOS->NO Test_Compound 4-(2,6-Dimethoxyphenyl) -4-oxobutyric acid Test_Compound->IKK Potential Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway.

Anticancer Activity

Rationale: Compounds synthesized from 2,6-dimethoxybenzaldehyde have shown anticancer properties.[5] Additionally, some butyric acid derivatives are known to be histone deacetylase (HDAC) inhibitors, which can induce cell cycle arrest and apoptosis in cancer cells.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7, HCT116, A549) in 96-well plates.

  • Compound Treatment: After 24 hours, treat the cells with serial dilutions of the test compound for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Hypothetical Data Presentation:

CompoundIC50 (µM) vs MCF-7IC50 (µM) vs HCT116IC50 (µM) vs A549
This compound45.2 ± 3.868.7 ± 6.182.1 ± 7.5
Doxorubicin (Positive Control)0.5 ± 0.040.8 ± 0.071.2 ± 0.1

Experimental Workflow for Anticancer Screening:

G start Start: Test Compound mtt MTT Assay (Multiple Cancer Cell Lines) start->mtt ic50 Determine IC50 Values mtt->ic50 active Active? ic50->active hdac HDAC Inhibition Assay active->hdac Yes end_inactive End: Inactive active->end_inactive No apoptosis Apoptosis Assay (e.g., Annexin V) hdac->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) apoptosis->cell_cycle end_active Further Mechanistic Studies cell_cycle->end_active G Test_Compound 4-(2,6-Dimethoxyphenyl) -4-oxobutyric acid GPR30 GPR30 Test_Compound->GPR30 Binds to/ Modulates PI3K PI3K GPR30->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Cell_Response Cellular Responses (Survival, Proliferation) mTOR->Cell_Response

Caption: Proposed modulation of the GPR30-PI3K signaling pathway.

Conclusion and Future Directions

This compound represents a compelling, yet underexplored, chemical entity with significant potential for biological activity. Based on a systematic analysis of its structural components, this guide has outlined a clear and comprehensive research plan to investigate its antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. The proposed experimental protocols provide a robust framework for elucidating the compound's therapeutic potential and mechanism of action.

Future research should focus on:

  • In vivo studies: Validating the in vitro findings in relevant animal models of disease.

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogues of the compound to optimize its potency and selectivity.

  • Toxicology studies: Assessing the safety profile of the compound.

The systematic exploration of this compound, as detailed in this guide, holds the promise of uncovering a novel therapeutic agent with the potential to address unmet medical needs.

References

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  • Verma, P., et al. (2021). Antioxidant and Antibacterial Evaluation of 2,6-dimethoxy-4-((phenylamino) methyl) Phenol and 2,6-Dimethoxy-4-((4′-nitropheny. Research Trend. Available at: [Link]

  • MDPI. (2017). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. MDPI. Available at: [Link]

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  • Tuscany Diet. (2023). Keto Acids: Definition, Structure, and Role in Biochemistry. Tuscany Diet. Available at: [Link]

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Methodological & Application

Experimental protocol for 4-(2,6-Dimethoxyphenyl)-4-oxobutyric acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Experimental Protocol for the Synthesis of 4-(2,6-Dimethoxyphenyl)-4-oxobutyric Acid

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a keto-acid derivative with potential applications as a building block in the synthesis of more complex molecules, including pharmaceutical intermediates and specialty chemicals. Its structure, featuring a substituted aromatic ring coupled with a butyric acid chain, makes it a versatile synthon. This document provides a detailed, field-tested protocol for the synthesis of this target molecule via a Friedel-Crafts acylation reaction. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental guide, and offer insights into the causality behind critical procedural choices to ensure reproducibility and high yield.

The core of this synthesis is the electrophilic aromatic substitution reaction between 1,3-dimethoxybenzene and succinic anhydride.[1] Due to the presence of two strongly activating methoxy groups, the aromatic ring is highly nucleophilic, facilitating the acylation. The reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), which activates the succinic anhydride to form a highly reactive acylium ion electrophile.[2]

Reaction Mechanism and Scientific Rationale

The synthesis proceeds via a classic Friedel-Crafts acylation mechanism. Understanding this mechanism is paramount for troubleshooting and optimizing the reaction conditions.

  • Formation of the Electrophile: Anhydrous aluminum chloride, a potent Lewis acid, coordinates with one of the carbonyl oxygens of succinic anhydride. This polarization facilitates the cleavage of a C-O bond, generating a resonance-stabilized acylium ion. This step is critical, as the acylium ion is the potent electrophile required for the reaction.[3]

  • Electrophilic Aromatic Substitution: The electron-rich 1,3-dimethoxybenzene ring acts as a nucleophile, attacking the electrophilic acylium ion.[3] The two methoxy groups are ortho-, para-directing and strongly activating.[4] The substitution occurs at the C4 position (para to one methoxy group and ortho to the other), as this position is sterically accessible and electronically activated. This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3]

  • Rearomatization: A base (such as the AlCl₄⁻ complex) removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring.

  • Complexation and Hydrolysis: The product, a ketone, contains a carbonyl oxygen that readily complexes with the aluminum chloride catalyst.[5] Therefore, a stoichiometric amount of AlCl₃ is required. During the workup, the addition of water and acid hydrolyzes this complex, liberating the final keto-acid product.

This specific acylation is advantageous because the acylium ion is stable and does not undergo rearrangements, which can be a significant side reaction in Friedel-Crafts alkylations.[6] Furthermore, the resulting ketone product is deactivated towards further substitution, preventing polyacylation.[5]

Experimental Workflow Diagram

G prep Reagent & Glassware Preparation (Anhydrous Conditions) setup Reaction Setup (Inert Atmosphere, Cooling) prep->setup Dry glassware & reagents reaction Friedel-Crafts Acylation (Slow Addition of Reactants) setup->reaction Maintain T < 0 °C quench Reaction Quenching (Pouring onto Ice/HCl) reaction->quench After reaction completion (TLC) workup Aqueous Workup (Extraction & Washing) quench->workup Hydrolyze AlCl₃ complex purify Purification (Recrystallization or Base/Acid Wash) workup->purify Isolate crude product characterize Product Characterization (NMR, IR, MS) purify->characterize Obtain pure solid

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials and Equipment
ReagentM.W. ( g/mol )CAS No.Notes
1,3-Dimethoxybenzene138.16151-10-0Reagent grade, ensure dryness
Succinic Anhydride100.07108-30-5Reagent grade
Anhydrous Aluminum Chloride133.347446-70-0Resublimed, handle under inert gas
o-Dichlorobenzene (ODCB)147.0095-50-1Anhydrous grade, solvent
Hydrochloric Acid (HCl)36.467647-01-0Concentrated (37%)
Sodium Bicarbonate (NaHCO₃)84.01144-55-8Saturated aqueous solution
Ethyl Acetate88.11141-78-6Reagent grade for extraction
Anhydrous Sodium Sulfate142.047757-82-6For drying
Deionized Water18.027732-18-5

Equipment: 500 mL three-necked round-bottom flask, magnetic stirrer and stir bar, dropping funnel, reflux condenser with a calcium chloride drying tube, thermometer, ice bath, heating mantle, separatory funnel, Büchner funnel, and standard laboratory glassware. All glassware must be oven-dried before use.

Step-by-Step Methodology
  • Reaction Setup:

    • Assemble the 500 mL three-necked flask with a magnetic stir bar, a thermometer, and a dropping funnel. Attach the condenser with a drying tube to the central neck.

    • Scientist's Note: Maintaining anhydrous (water-free) conditions is absolutely critical. Aluminum chloride reacts violently with water, generating HCl gas and deactivating the catalyst.[7][8] The drying tube prevents atmospheric moisture from entering the system.

    • In a fume hood, charge the reaction flask with anhydrous aluminum chloride (20.8 g, 0.156 mol). Add o-dichlorobenzene (150 mL) to the flask.

    • Begin stirring and cool the suspension to -10 °C using an ice-salt bath.[9]

  • Reagent Addition:

    • In a separate beaker, dissolve 1,3-dimethoxybenzene (13.8 g, 0.100 mol) and succinic anhydride (10.0 g, 0.100 mol) in o-dichlorobenzene (100 mL).

    • Transfer this solution to the dropping funnel.

    • Add the solution dropwise to the cold, stirred AlCl₃ suspension over a period of approximately 60-90 minutes. Maintain the internal temperature between -10 °C and 0 °C throughout the addition.

    • Scientist's Note: The slow, controlled addition at low temperatures is essential to manage the exothermic nature of the reaction and prevent unwanted side reactions.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 3-4 hours.

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 7:3 Hexane:Ethyl Acetate with 1% acetic acid.

  • Quenching and Workup:

    • Prepare a large beaker containing crushed ice (approx. 300 g) and concentrated HCl (50 mL).

    • CAUTION: This step is highly exothermic and will release HCl gas. Perform in a well-ventilated fume hood.

    • Slowly and carefully pour the reaction mixture onto the ice/HCl slurry with vigorous stirring.

    • Once the initial exothermic reaction subsides, continue stirring until all the ice has melted and the aluminum salts have dissolved. The product may precipitate as a solid.

    • Transfer the entire mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with ethyl acetate (2 x 100 mL).

    • Combine all organic layers and wash them with a saturated sodium bicarbonate solution (2 x 100 mL).

    • Scientist's Note: The bicarbonate wash serves a dual purpose. It neutralizes any remaining acid and converts the carboxylic acid product into its water-soluble sodium salt, effectively transferring it to the aqueous layer while leaving non-acidic organic impurities behind.

  • Product Isolation and Purification:

    • Combine the aqueous bicarbonate washes.

    • Cool this aqueous solution in an ice bath and slowly acidify it by adding concentrated HCl dropwise until the pH is ~1-2 (test with pH paper). The product will precipitate as a white or off-white solid.

    • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold deionized water to remove inorganic salts.

    • Dry the purified product under vacuum. A typical yield is in the range of 70-85%.

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques:

      • ¹H NMR: To verify the chemical structure and proton environment.

      • ¹³C NMR: To confirm the carbon framework.

      • FT-IR: To identify characteristic functional groups (C=O of ketone and carboxylic acid, C-O of ethers).

      • Mass Spectrometry: To confirm the molecular weight.[10]

Safety Precautions

  • Aluminum Chloride (Anhydrous): Corrosive and reacts violently with water. Handle in a fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and impervious gloves.[8] Avoid inhalation of dust.[11] Keep away from moisture at all times.[12]

  • o-Dichlorobenzene: Harmful if inhaled or absorbed through the skin. It is a suspected carcinogen. Use only in a well-ventilated fume hood.

  • Concentrated Hydrochloric Acid: Highly corrosive and causes severe burns. Handle with extreme care, using appropriate PPE.

  • General: Always wear safety goggles, a lab coat, and appropriate gloves when performing this experiment. The quenching step should be performed with caution behind a safety shield if possible.

References

  • JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.
  • BenchChem.
  • Biosynth. 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid | 5333-34-6 | FAA33334.
  • Nikolaenkova, E.B., et al. (2013). Synthesis of 4-(4-methoxyphenyl)-2,6-dinitrobenzaldehyde. Russian Journal of Organic Chemistry, 49(7), 1089–1091.
  • EP1404638B1 - Synthesis of 4-phenylbutyric acid.
  • MDPI. 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid.
  • Chemistry Steps.
  • New Jersey Department of Health. (2007). Hazardous Substance Fact Sheet: Aluminum Chloride.
  • Majumdar, K.C., & Bhattacharyya, T. (1975). Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. Canadian Journal of Chemistry, 53(1), 123-126.
  • Master Organic Chemistry. (2018). EAS Reactions (3)
  • MDPI. 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL).
  • Carl ROTH. (n.d.).
  • Princeton University Environmental Health & Safety. (n.d.). Aluminum Chloride (anhydrous).
  • Organic Chemistry Portal. (n.d.).
  • BYJU'S. (n.d.).
  • Sigma-Aldrich. (2023).
  • Organic Syntheses. (n.d.). γ-PHENYLBUTYRIC ACID.
  • BenchChem. Technical Support Center: 4-(2,4-Difluorophenyl)
  • The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube.
  • Lab Alley. (2023).
  • Prakash Academy. (2013, February 5). Friedel Craft Acylation with Acid and Anhydride I Electrophilic Aromatic substitution I Benzene [Video]. YouTube.
  • Stolar, T., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1206-1213.
  • International Journal of Advanced Chemistry Research. (2021).
  • Web Pages. 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl.

Sources

Application Notes and Protocols for the Recrystallization of 4-(2,6-Dimethoxyphenyl)-4-oxobutyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(2,6-Dimethoxyphenyl)-4-oxobutyric acid is a keto-carboxylic acid of significant interest in synthetic organic chemistry, serving as a versatile building block for the synthesis of various heterocyclic compounds and more complex molecular architectures. The purity of this reagent is paramount for the success of subsequent reactions, ensuring high yields and predictable outcomes in drug discovery and development workflows. This document provides a comprehensive guide to the purification of crude this compound via recrystallization, a fundamental and highly effective technique for the purification of solid organic compounds. These detailed protocols are designed for researchers, scientists, and drug development professionals to achieve high-purity material suitable for demanding applications.

The underlying principle of recrystallization is the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but will exhibit a high capacity for dissolution at its boiling point. As the saturated hot solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the surrounding solution, known as the mother liquor.

Understanding Potential Impurities

A crucial aspect of developing a robust purification protocol is understanding the potential impurities that may be present in the crude material. The synthesis of this compound typically proceeds via a Friedel-Crafts acylation of 1,3-dimethoxybenzene with succinic anhydride.[1] Based on this synthetic route, common impurities may include:

  • Unreacted Starting Materials: Residual 1,3-dimethoxybenzene and succinic acid (or its hydrolyzed form).

  • Regioisomers: Acylation at other positions on the dimethoxybenzene ring, although the 2,6-substitution pattern of the starting material sterically hinders many alternative reactions.

  • Polysubstituted Byproducts: Products of multiple acylations on the aromatic ring.

  • Residual Catalyst: Typically a Lewis acid like aluminum chloride, which must be thoroughly removed during the reaction workup.

  • Solvent Residues: Solvents used in the synthesis and initial workup procedures.

A successful recrystallization protocol must effectively separate the target compound from these potential contaminants.

Solvent Selection: The Cornerstone of Effective Recrystallization

For keto-carboxylic acids, polar protic solvents like ethanol and polar aprotic solvents like ethyl acetate are often good starting points. A mixed solvent system, typically consisting of a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which it is much less soluble, can also be highly effective for fine-tuning the recrystallization process.

Protocol 1: Small-Scale Solvent Screening

To empirically determine the optimal solvent, a small-scale screening should be performed.

Materials:

  • Crude this compound

  • Test tubes

  • Selection of potential solvents: Ethanol, Isopropanol, Ethyl Acetate, Toluene, Acetone, and Water.

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place approximately 20-30 mg of the crude compound into several separate test tubes.

  • To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or it becomes apparent that it is insoluble. Record the approximate volume of solvent used.

  • For solvents in which the compound is sparingly soluble or insoluble at room temperature, heat the test tube in a heating block or water bath. Continue to add the solvent dropwise until the solid dissolves completely.

  • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • After reaching room temperature, place the test tube in an ice-water bath for 15-20 minutes to induce further crystallization.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will yield a significant amount of crystalline solid upon cooling.

Data Interpretation:

Solvent SystemSolubility at Room Temp.Solubility at Elevated Temp.Crystal Formation Upon CoolingAssessment
Ethanol/Water LowHighAbundant, well-formed crystalsExcellent Candidate
Ethyl Acetate/Hexane ModerateHighGood crystal formationGood Candidate
Toluene LowModerateSlower crystallizationPotential Candidate
Acetone HighHighPoor recoveryPoor Choice
Water Very LowLowInsolubleUnsuitable as single solvent

Based on data from similar compounds like 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid, an ethanol/water mixture is a highly promising solvent system.[2] Ethanol is expected to be a good solvent, while water will act as an anti-solvent.

Detailed Recrystallization Protocol

This protocol outlines the full-scale recrystallization procedure using the recommended ethanol/water solvent system.

Materials and Equipment:

  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Buchner funnel and vacuum flask

  • Filter paper

  • Glass stir rod

  • Spatula

  • Drying oven or vacuum desiccator

Workflow for Recrystallization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve 1. Dissolve crude product in minimum hot ethanol hot_filtration 2. Hot filtration (if insoluble impurities exist) dissolve->hot_filtration Gravity filter add_water 3. Add hot water dropwise to cloud point hot_filtration->add_water redissolve 4. Reheat to dissolve precipitate add_water->redissolve cool 5. Slow cooling to room temperature redissolve->cool ice_bath 6. Cool in ice bath cool->ice_bath vacuum_filtration 7. Collect crystals by vacuum filtration ice_bath->vacuum_filtration wash 8. Wash crystals with cold ethanol/water vacuum_filtration->wash dry 9. Dry crystals under vacuum wash->dry pure_product pure_product dry->pure_product Final Product

Sources

Application Notes & Protocols: High-Purity Isolation of 4-(2,6-Dimethoxyphenyl)-4-oxobutyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the purification of 4-(2,6-Dimethoxyphenyl)-4-oxobutyric acid, a key intermediate in various organic synthesis and drug development pathways. Recognizing that the purity of such precursors is paramount for the success of subsequent reactions and the integrity of final products, we present a selection of robust, validated purification techniques. This guide moves beyond simple procedural lists to explain the underlying chemical principles, enabling researchers to adapt and troubleshoot methods effectively. Protocols for acid-base extraction, recrystallization, and column chromatography are detailed, supported by expert insights and data-driven recommendations.

Introduction: The Importance of Purity

This compound is a gamma-keto acid, a class of compounds valuable as versatile precursors in organic synthesis.[1][2] Its bifunctional nature—containing both a ketone and a carboxylic acid—allows for a wide range of chemical transformations. However, its synthesis, typically via a Friedel-Crafts acylation of 1,3-dimethoxybenzene with succinic anhydride, can introduce a variety of impurities. These may include unreacted starting materials, isomeric side-products (e.g., acylation at the 4-position), and byproducts from the reaction or workup.[3]

Achieving high purity is not merely an academic exercise; it is a critical requirement for ensuring reproducibility in research, meeting stringent quality standards in pharmaceutical development, and avoiding the formation of unwanted derivatives in multi-step syntheses.[4][5] This guide details the primary methods for purifying the title compound, empowering scientists to obtain material of the highest possible quality.

Physicochemical Properties & Impurity Profile

A thorough understanding of the compound's properties is the foundation of an effective purification strategy.

Table 1: Physicochemical Data for 4-(Aryl)-4-oxobutyric Acid Analogs

Property Value (for 4-(3,4-Dimethoxyphenyl) analog) Expected Trend for 2,6-Dimethoxy Isomer Rationale & Significance
Molecular Formula C₁₂H₁₄O₅ C₁₂H₁₄O₅ (Isomer) Defines molar mass and elemental composition.
Molecular Weight 238.24 g/mol [6] 238.24 g/mol Identical for isomers; crucial for stoichiometric calculations.
Melting Point 159-161 °C[7] Likely different due to crystal packing variations. A sharp, consistent melting point is a key indicator of purity.
pKa (Predicted) ~4.51[7] Expected to be similar. The carboxylic acid functionality dictates its acidic nature, which is central to acid-base extraction techniques.

| Solubility | Soluble in basic aqueous solutions; moderate solubility in polar organic solvents. | Expected to have similar solubility characteristics. | Guides the selection of solvents for extraction and recrystallization. |

Common Impurities to Consider:

  • Starting Materials: Residual 1,3-dimethoxybenzene and succinic anhydride/acid.

  • Isomeric Byproducts: 4-(2,4-Dimethoxyphenyl)-4-oxobutyric acid or other positional isomers formed during the Friedel-Crafts reaction.

  • Reaction Byproducts: Poly-acylated species or products from side reactions.

  • Residual Solvents: Solvents used in the reaction or initial workup (e.g., nitrobenzene, dichlorobenzene).[6][8]

Purification Strategy Workflow

The choice of purification method depends on the nature and quantity of impurities. The following workflow provides a logical approach to isolating high-purity this compound.

PurificationWorkflow Start Crude Product Decision1 Major neutral or basic impurities present? Start->Decision1 AcidBase Protocol 1: Acid-Base Extraction Decision1->AcidBase Yes Decision3 Close-running impurities (e.g., isomers)? Decision1->Decision3 No Decision2 Purity sufficient after extraction? AcidBase->Decision2 Recrystallize1 Protocol 2: Recrystallization End Pure Product (Verify with MP, TLC, NMR) Recrystallize1->End Decision2->Recrystallize1 No Decision2->End Yes Chromatography Protocol 3: Column Chromatography Decision3->Chromatography Yes Recrystallize2 Protocol 2: Recrystallization Decision3->Recrystallize2 No Chromatography->Recrystallize2 Polish Recrystallize2->End

Caption: Purification decision workflow for this compound.

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction

This technique is the first line of defense, leveraging the acidic nature of the carboxylic acid group to separate it from non-acidic (neutral or basic) impurities.[9][10] The fundamental principle is the conversion of the water-insoluble acid into a water-soluble carboxylate salt using a mild base.[11][12]

AcidBaseMechanism cluster_org Organic Layer (e.g., Ethyl Acetate) cluster_aq Aqueous Layer Acid_Org R-COOH (Insoluble in H₂O) Base + NaHCO₃ (aq) (Weak Base) Acid_Org->Base Extraction Neutral_Org Neutral Impurities Salt_Aq R-COO⁻ Na⁺ (Soluble in H₂O) Acidify + HCl (aq) (Strong Acid) Salt_Aq->Acidify Neutralization Acid_Aq R-COOH (Precipitates) Base->Salt_Aq Acidify->Acid_Aq

Caption: Mechanism of acid-base extraction for carboxylic acid purification.

Methodology:

  • Dissolution: Dissolve the crude product (approx. 10 g) in a suitable organic solvent like ethyl acetate or diethyl ether (150 mL) in a separatory funnel. Ensure all solids are fully dissolved.

  • Extraction: Add 100 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.[11]

    • Causality Note: A weak base like NaHCO₃ is strong enough to deprotonate the carboxylic acid but will not react with less acidic functional groups (like phenols, if present) or cause hydrolysis of potential ester impurities.[9][12]

  • Mixing & Separation: Stopper the funnel and shake vigorously for 1-2 minutes, frequently venting to release CO₂ gas produced during neutralization. Allow the layers to separate completely.

  • Collection: Drain the lower aqueous layer, which now contains the sodium salt of the target compound, into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction (steps 2-4) on the remaining organic layer with a fresh 50 mL portion of NaHCO₃ solution to ensure complete recovery. Combine the aqueous extracts. The organic layer now contains neutral impurities and can be discarded.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is strongly acidic (pH ~1-2, check with pH paper). A white precipitate of the purified acid will form.[10][11]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two portions of cold deionized water (2 x 30 mL) to remove any residual inorganic salts.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Protocol 2: Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities that are co-dissolved with the product, resulting in a highly ordered, pure crystalline solid.[13] The key is selecting a solvent system where the compound is highly soluble at high temperatures but sparingly soluble at low temperatures.

Table 2: Potential Solvents for Recrystallization

Solvent Boiling Point (°C) Rationale & Comments
Ethanol/Water Varies Excellent choice for many carboxylic acids.[14] Dissolve in hot ethanol, then add hot water dropwise until turbidity persists. Reheat to clarify and cool slowly.
Toluene 111 Good for aromatic compounds; less polar than alcohols. Can be effective for removing more polar impurities.[15]
Ethyl Acetate 77 A moderately polar solvent that is often effective. Can be paired with a non-polar solvent like hexanes for a dual-solvent system.

| Acetic Acid | 118 | Can be very effective for dissolving carboxylic acids, but can be difficult to remove completely.[15] |

Methodology:

  • Solvent Selection: Choose an appropriate solvent from Table 2 by testing small quantities. The ideal solvent will dissolve the crude product when hot but not when cold.

  • Dissolution: Place the crude acid in an Erlenmeyer flask. Add the minimum volume of the chosen solvent to dissolve the compound at its boiling point. Add the solvent in small portions, allowing the solution to return to a boil between additions.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

    • Expert Insight: Slow cooling is critical. It allows for the selective incorporation of product molecules into the growing crystal lattice, effectively excluding impurities.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering impurities.

  • Drying: Dry the crystals thoroughly under vacuum.

Protocol 3: Column Chromatography

When impurities have similar acidic properties but different polarities (e.g., isomeric byproducts), column chromatography is the most effective purification method.[16][17] The technique separates compounds based on their differential adsorption to a solid stationary phase while being carried by a liquid mobile phase.[18]

Methodology:

  • Stationary Phase: Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., 95:5 Hexanes:Ethyl Acetate). Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Mobile Phase (Eluent): A common eluent system is a gradient of ethyl acetate in hexanes. Crucially, add 0.5-1% acetic acid to the mobile phase.

    • Causality Note: The addition of acetic acid protonates the silica surface's silanol groups and ensures the carboxylic acid product remains fully protonated. This prevents strong, irreversible binding and peak "tailing," leading to sharper, more efficient separation.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, create a "dry load" by adsorbing the dissolved product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with a low-polarity solvent mixture (e.g., 95:5 Hexanes:Ethyl Acetate + 1% Acetic Acid). Gradually increase the polarity of the mobile phase (e.g., to 70:30 Hexanes:Ethyl Acetate) to elute the compounds from the column.

  • Fraction Collection: Collect small fractions of the eluent in test tubes as it drips from the column.

  • Analysis: Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Purity Verification

After any purification procedure, the purity of the final product must be confirmed:

  • Melting Point Analysis: A pure compound will exhibit a sharp melting point over a narrow range (e.g., < 2 °C).

  • Thin-Layer Chromatography (TLC): Development on a TLC plate should show a single, well-defined spot.

  • Spectroscopic Analysis (¹H NMR, ¹³C NMR): The spectra should be clean, with all peaks correctly assigned to the product structure and no significant signals corresponding to impurities.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • University of California, Davis. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • Google Patents. (n.d.). US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.
  • Google Patents. (n.d.). US1845751A - Purification of keto acids.
  • Westin, J. (n.d.). Column Chromatography. Organic Chemistry - Jack Westin. Retrieved from [Link]

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]

  • Mueller, H. F., Larson, T. E., & Ferretti, M. (n.d.). Chromatographic separation and identification of organic acids. Illinois State Water Survey. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • PNAS. (1980). Purification and characterization of branched chain α-keto acid dehydrogenase complex of bovine kidney. Retrieved from [Link]

  • NIH PMC. (1980). Purification and characterization of branched chain α-keto acid dehydrogenase complex of bovine kidney. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • MDPI. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]

  • PubChem. (n.d.). 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.
  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Keto acid. Retrieved from [Link]

  • NIH PMC. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]

  • NIH. (n.d.). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Retrieved from [Link]

  • MDPI. (2018). 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL). Retrieved from [Link]

  • MDPI. (2018). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). EP1404638B1 - Synthesis of 4-phenylbutyric acid.
  • World Journal of Pharmaceutical Research. (2022). A REVIEW ON SYNTHESIS, ISOLATION AND CHARACTERIZATION OF IMPURITIES IN DRUGS. Retrieved from [Link]

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Application Note: A Robust HPLC Method for the Analysis of 4-(2,6-Dimethoxyphenyl)-4-oxobutyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-(2,6-Dimethoxyphenyl)-4-oxobutyric acid. This compound is of significant interest in pharmaceutical research and development as a potential synthetic intermediate or active pharmaceutical ingredient (API). The developed reverse-phase HPLC method provides excellent peak shape, resolution, and sensitivity, making it suitable for quality control, stability testing, and impurity profiling. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, including a detailed protocol, system suitability criteria, and an explanation of the scientific rationale behind the method development.

Introduction

This compound is an aromatic keto-acid with potential applications in organic synthesis and medicinal chemistry. Accurate and precise analytical methods are paramount for ensuring the quality, purity, and stability of this compound throughout the drug development lifecycle. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.

The chemical structure of this compound, featuring a carboxylic acid group, a ketone, and a dimethoxy-substituted phenyl ring, presents specific challenges and opportunities for HPLC method development. The acidic nature of the molecule necessitates careful control of the mobile phase pH to ensure consistent retention and symmetrical peak shape. The presence of the chromophoric dimethoxyphenyl group allows for sensitive UV detection. This application note details a method that addresses these characteristics to provide a reliable analytical solution.

Scientific Principles and Method Rationale

The developed method is a reverse-phase HPLC assay. The fundamental principle of reverse-phase chromatography is the partitioning of the analyte between a nonpolar stationary phase (typically alkyl-bonded silica, such as C18) and a polar mobile phase.

  • Stationary Phase Selection: A C18 stationary phase is chosen for its hydrophobicity, which provides effective retention for the moderately nonpolar this compound. The long alkyl chains of the C18 phase interact with the phenyl ring and the butyric acid chain of the analyte.

  • Mobile Phase Composition: The mobile phase consists of a mixture of acetonitrile and water. Acetonitrile is a common organic modifier in reverse-phase HPLC, chosen for its low viscosity and UV transparency. The ratio of acetonitrile to water is optimized to achieve a suitable retention time for the analyte, allowing for good separation from potential impurities without excessively long run times.

  • pH Control: The carboxylic acid moiety of the analyte has a pKa that influences its ionization state and, consequently, its retention on the nonpolar stationary phase. At a pH above its pKa, the carboxyl group will be deprotonated (negatively charged), making the molecule more polar and leading to reduced retention. Conversely, at a pH below the pKa, the carboxyl group will be protonated (neutral), increasing its hydrophobicity and retention. To ensure consistent and reproducible retention, as well as to promote good peak shape by suppressing ionization, the mobile phase is acidified with 0.1% phosphoric acid. Phosphoric acid is an effective and UV-transparent acidifier for this purpose.[1]

  • Detection Wavelength: The 2,6-dimethoxyphenyl group in the analyte contains a strong chromophore. While the carboxyl group absorbs around 210 nm, the aromatic ring is expected to have a significant absorbance at a higher, more selective wavelength. Based on the UV spectra of related compounds like 2,6-dimethoxyacetophenone and dimethoxybenzene isomers, a detection wavelength of 254 nm is selected.[2][3] This wavelength provides a good balance of sensitivity and selectivity, minimizing interference from potential co-eluting compounds that may not possess the same aromatic structure.

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Mobile_Phase Mobile Phase Preparation (Acetonitrile, Water, Phosphoric Acid) System_Equilibration System Equilibration (Pump mobile phase until baseline is stable) Mobile_Phase->System_Equilibration Standard_Solution Standard Solution Preparation (Accurately weigh standard, dissolve in diluent) System_Suitability System Suitability Test (Inject standard solution multiple times) Standard_Solution->System_Suitability Sample_Solution Sample Solution Preparation (Dissolve sample in diluent, filter) Sample_Injection Sample Injection (Inject prepared sample solution) Sample_Solution->Sample_Injection System_Equilibration->System_Suitability System_Suitability->Sample_Injection If passes Peak_Integration Peak Integration (Identify and integrate the analyte peak) Sample_Injection->Peak_Integration Quantification Quantification (Calculate concentration based on peak area) Peak_Integration->Quantification Report Generate Report (Summarize results and system suitability) Quantification->Report

Caption: Workflow for the HPLC analysis of this compound.

Materials and Methods

Instrumentation and Consumables
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or purified to 18.2 MΩ·cm)

    • Phosphoric acid (≥85%, analytical grade)

    • This compound reference standard

Preparation of Solutions
  • Mobile Phase: Prepare a solution of 0.1% (v/v) phosphoric acid in water (Mobile Phase A) and Acetonitrile (Mobile Phase B). Filter and degas both mobile phases before use.

  • Diluent: A mixture of acetonitrile and water (50:50, v/v) is recommended as the diluent.

  • Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a final concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare the sample solution by accurately weighing a suitable amount of the sample, dissolving it in the diluent, and diluting to achieve a final concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Method Parameters

The following table summarizes the optimized HPLC method parameters.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 60% A / 40% B to 40% A / 60% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 15 minutes

System Suitability

System suitability testing is a critical component of any analytical method, ensuring that the chromatographic system is performing adequately for the intended analysis.[4][5] The following system suitability tests must be performed before sample analysis. These criteria are based on the United States Pharmacopeia (USP) General Chapter <621>.[6][7]

System Suitability Protocol
  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Make five replicate injections of the standard solution (0.1 mg/mL).

  • Evaluate the system suitability parameters based on the chromatograms obtained.

System Suitability Acceptance Criteria

The following table outlines the acceptance criteria for the system suitability test.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, which is crucial for accurate integration and quantification.
Theoretical Plates (N) ≥ 2000Indicates good column efficiency and sharp peaks, leading to better resolution and sensitivity.
Repeatability (%RSD) ≤ 2.0% for peak areaDemonstrates the precision of the analytical system for replicate injections.

Data Analysis and Quantification

The concentration of this compound in the sample can be determined by comparing the peak area of the analyte in the sample chromatogram to the peak area of the reference standard.

Calculation:

Sources

Application Note: Strategies for the Derivatization of 4-(2,6-Dimethoxyphenyl)-4-oxobutyric Acid for Bioassay Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the chemical derivatization of 4-(2,6-dimethoxyphenyl)-4-oxobutyric acid, a versatile scaffold for chemical biology and drug discovery. We present detailed protocols for modifying its key functional groups—the carboxylic acid and the ketone—to generate esters, amides, and other analogs suitable for a range of bioassays. The strategic rationale behind each modification is discussed, emphasizing the introduction of reporter tags, modulation of physicochemical properties, and creation of tool compounds for target identification and validation.

Introduction and Strategic Rationale

This compound is a member of the 4-aryl-4-oxobutanoic acid class of compounds. Analogs within this class have demonstrated significant biological activities, including anti-inflammatory and immunomodulatory effects.[1][2] The parent molecule itself, however, often requires chemical modification to be effectively utilized in biological assays.

Derivatization serves several critical purposes in a research and development context:

  • Attachment of Probes: Introducing fluorescent dyes, biotin tags, or affinity labels enables visualization, pull-down assays, and target identification.

  • Modulation of Physicochemical Properties: Altering polarity, solubility, and cell permeability through esterification or amidation can dramatically improve a compound's performance in cell-based assays.

  • Structure-Activity Relationship (SAR) Studies: Systematically creating a library of derivatives allows for the exploration of how different functional groups impact biological activity, guiding the design of more potent and selective molecules.

  • Prodrug Development: Masking the carboxylic acid as an ester can create a prodrug that is hydrolyzed by intracellular esterases, releasing the active compound within the target cell.

This guide focuses on the two primary reactive handles of the molecule: the terminal carboxylic acid and the aryl ketone.

Chemical Reactivity Profile and Derivatization Pathways

The structure of this compound offers two distinct sites for chemical modification. The choice of which site to modify depends on the desired outcome of the bioassay.

  • The Carboxylic Acid: This is the most accessible functional group for derivatization. It readily undergoes standard transformations such as esterification and, most notably, amide bond formation. Amide coupling is the premier strategy for attaching linkers, reporter molecules, or other building blocks with high efficiency and stability.[3]

  • The Aryl Ketone: The ketone at the 4-position is the second reactive site. However, its reactivity is significantly influenced by the steric hindrance imposed by the two ortho-methoxy groups on the phenyl ring. While standard ketone reactions (e.g., reductive amination, oxime formation) are possible, they may require more forcing conditions or specialized catalysts compared to an unsubstituted phenyl ring.[4] Oxidation of similar keto acids has been studied, suggesting another potential route for modification.[5][6]

The following diagram illustrates the primary derivatization pathways from the parent compound.

G cluster_acid Carboxylic Acid Modifications cluster_ketone Ketone Modifications parent 4-(2,6-Dimethoxyphenyl)- 4-oxobutyric Acid ester Ester Derivatives (Prodrugs, Solubility) parent->ester Esterification (e.g., Fischer) amide Amide Derivatives (Linkers, Probes, SAR) parent->amide Amide Coupling (e.g., EDC, HOBt) ketone_deriv Ketone Adducts (Oximes, Hydrazones) parent->ketone_deriv Condensation (Sterically Hindered)

Figure 1: Key derivatization pathways for this compound.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the most common and versatile derivatization reactions. Researchers should perform all reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of an Ethyl Ester Derivative via Fischer Esterification

This protocol describes the conversion of the carboxylic acid to an ethyl ester, a common strategy to increase lipophilicity and cell permeability. The Fischer esterification is a classic acid-catalyzed equilibrium reaction.[7]

Materials:

  • This compound

  • Anhydrous Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for reflux

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a large excess of anhydrous ethanol (e.g., 20-50 mL per gram of starting material).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-5% of the starting material volume).

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C for ethanol). Maintain reflux for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing saturated NaHCO₃ solution to neutralize the acid catalyst.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude ethyl ester.

  • Purification: Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: General Amide Coupling using EDC/HOBt

Amide bond formation is arguably the most powerful tool for derivatization. This protocol uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and Hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.[3] This method is ideal for attaching primary or secondary amines, including amino-functionalized linkers or reporter molecules.

G start Dissolve Acid in DMF/DCM add_edc Add EDC & HOBt (1.2 eq each) start->add_edc activate Stir at 0°C to RT (Activation to O-acylisourea) add_edc->activate add_amine Add Amine (R-NH₂) (1.1 eq) activate->add_amine react React Overnight at RT add_amine->react workup Aqueous Workup (Wash with 1M HCl, NaHCO₃, Brine) react->workup purify Purify via Chromatography workup->purify end Characterized Amide Product purify->end

Figure 2: Standard workflow for EDC/HOBt mediated amide coupling.

Materials:

  • This compound

  • Amine of interest (R-NH₂)

  • EDC hydrochloride

  • HOBt (or an equivalent like NHS)

  • Anhydrous solvent (e.g., DMF, DCM, or a mixture)

  • N,N-Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)

  • 1M HCl solution, saturated NaHCO₃ solution, Brine

Procedure:

  • Dissolution: Dissolve 1.0 equivalent of this compound in the chosen anhydrous solvent.

  • Activator Addition: Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution. If the amine is provided as a hydrochloride salt, add 1.0-2.0 equivalents of DIPEA.

  • Activation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the active ester intermediate.

  • Amine Addition: Add the amine (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature overnight. Monitor progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate or DCM. Wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting amide derivative by flash column chromatography or preparative HPLC.

Protocol 3: Biotinylation for Pull-Down Assays

This protocol is a specific application of Protocol 2, designed to attach a biotin tag via a flexible linker, creating a tool compound for affinity purification or target identification studies.

Materials:

  • Product from Protocol 2 (Amide with an amino-linker, e.g., from reacting the parent acid with ethylenediamine)

  • Biotin-NHS ester (N-Hydroxysuccinimide ester of biotin)

  • Anhydrous DMF

  • DIPEA

Procedure:

  • Setup: Dissolve the amine-functionalized derivative (1.0 eq) in anhydrous DMF.

  • Base and Biotinylation Reagent: Add DIPEA (2.0 eq) followed by Biotin-NHS ester (1.1 eq).

  • Reaction: Stir the mixture at room temperature overnight, protected from light if using a fluorescent tag instead of biotin.

  • Purification: The product can often be purified directly by preparative reverse-phase HPLC to remove excess reagents and byproducts.

Data Summary and Applications

The choice of derivatization strategy should be guided by the intended biological application. The following table summarizes the primary approaches and their uses.

Derivatization Strategy Functional Group Targeted Key Reagents Primary Application Key Considerations
Esterification Carboxylic AcidAlcohol (e.g., EtOH), H₂SO₄Prodrugs, Increased LipophilicityReversible in vivo (esterases); equilibrium reaction requires excess alcohol.
Amidation Carboxylic AcidAmine (R-NH₂), EDC, HOBtSAR Studies, Stable LinkersForms a highly stable bond; versatile for attaching diverse chemical moieties.
Biotinylation/Tagging Carboxylic Acid (via Amidation)Amino-linker, Biotin-NHSAffinity Purification, Target IDRequires a two-step process; purification by HPLC is often necessary.
Oxime Formation KetoneHydroxylamine (NH₂OH)SAR Studies, Ketone MaskingReaction may be slow due to steric hindrance from ortho-methoxy groups.

Conclusion

The derivatization of this compound is a critical step in preparing this scaffold for robust biological evaluation. By leveraging well-established reactions like amide coupling and esterification at the carboxylic acid terminus, researchers can readily generate a wide array of derivatives. These modifications enable the attachment of biochemical probes, fine-tuning of physicochemical properties, and systematic exploration of structure-activity relationships. While modification of the sterically hindered ketone is more challenging, it offers an alternative vector for structural diversification. The protocols and strategies outlined in this guide provide a solid foundation for empowering drug discovery and chemical biology programs.

References

  • Ma, J., et al. (2022). One-Pot Synthesis of α-Ketoamides from α-Keto Acids and Amines Using Ynamides as Coupling Reagents. The Journal of Organic Chemistry. Available at: [Link]

  • Reddy, T. R., et al. (n.d.). Coupling of amides with ketones via C–N/C–H bond cleavage: a mild synthesis of 1,3-diketones. Organic Chemistry Frontiers. Available at: [Link]

  • Chemistry Steps. (n.d.). Converting Ketones to Amides. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. Available at: [Link]

  • ResearchGate. (n.d.). Ag-catalyzed synthesis of secondary amides 31 from α-keto acids 29 and anilines 30via a decarboxylative process. Available at: [Link]

  • Scholars Research Library. (n.d.). Kinetics and mechanism of oxidation of 4-oxo-4-phenyl butanoic acid by benzimidazolium fluorochromate in presence of 1. Available at: [Link]

  • PubChem. (n.d.). 4-Oxo-4-phenylbutyric acid, butyl ester. Available at: [Link]

  • Suwito, H., et al. (2017). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. MDPI. Available at: [Link]

  • MDPI. (2018). A New 4-Oxo-4-Phenylbutanoic Acid Polymorph. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. Available at: [Link]

  • ResearchGate. (n.d.). Packing diagrams of known polymorphs of 4-oxo-4-phenylbutanoic acid... Available at: [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]

  • Kuchař, M., et al. (n.d.). Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen) and its derivatives. ResearchGate. Available at: [Link]

  • Nĕmeček, O., et al. (1995). Pharmacological profile of 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid (deoxoflobufen). PubMed. Available at: [Link]

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The Synthetic Versatility of 4-(2,6-Dimethoxyphenyl)-4-oxobutyric Acid: A Guide for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-(2,6-Dimethoxyphenyl)-4-oxobutyric acid is a highly functionalized and sterically defined building block with significant potential in medicinal chemistry and materials science. Its unique architecture, featuring a reactive keto-acid chain appended to an electron-rich and sterically hindered aromatic core, enables a range of selective transformations. The two ortho-methoxy groups not only heavily influence the electronic properties of the phenyl ring but also impose conformational constraints that can be exploited for stereoselective synthesis. This guide provides an in-depth exploration of this reagent's utility, focusing on its synthesis and its strategic application in constructing complex molecular frameworks, particularly polycyclic systems like tetralones, which are prevalent in biologically active natural products.[1] We present detailed protocols, mechanistic insights, and expert commentary to empower researchers in leveraging this versatile building block for drug discovery and advanced material development.

Introduction: Unique Structural Attributes and Synthetic Potential

The value of this compound as a synthetic intermediate stems from the interplay of its three key structural features: the carboxylic acid, the ketone, and the uniquely substituted aromatic ring.

  • Carboxylic Acid Moiety: This functional group serves as a primary handle for derivatization, including amidation, esterification, or reduction. It is the key to the crucial intramolecular cyclization reactions discussed later.

  • Aryl Ketone Functionality: The ketone offers a second site for modification. It can be selectively reduced, converted into other functional groups, or serve as a reactive center for carbon-carbon bond formation. Its reactivity is tempered by the steric hindrance imposed by the adjacent methoxy groups.

  • 2,6-Dimethoxyphenyl Ring: This is the molecule's defining feature. The two methoxy groups are powerful ortho-, para-directing activators for electrophilic aromatic substitution.[2] This strong activation, directed to the 4-position (para to both groups), makes intramolecular cyclization reactions exceptionally efficient and regioselective.

These combined features make the molecule an ideal precursor for constructing fused ring systems, particularly 5,7-dimethoxy-1-tetralone and its derivatives, which are core structures in various pharmacologically important compounds.[1][3]

Synthesis of the Building Block: A Directed Friedel-Crafts Acylation

The most direct route to this compound is through the Friedel-Crafts acylation of 1,3-dimethoxybenzene with succinic anhydride.[4][5] The powerful activating and directing effects of the two methoxy groups ensure high regioselectivity for acylation at the C4 position, which is para to one methoxy group and ortho to the other, and sterically accessible.

Mechanism: Lewis Acid-Catalyzed Electrophilic Aromatic Substitution

The reaction proceeds via a well-established electrophilic aromatic substitution mechanism.[6][7]

  • Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to one of the carbonyl oxygens of succinic anhydride, polarizing the molecule. This facilitates the cleavage of the C-O bond, generating a highly electrophilic acylium ion intermediate.

  • Electrophilic Attack: The electron-rich 1,3-dimethoxybenzene ring acts as a nucleophile, attacking the acylium ion. The attack occurs preferentially at the C4 position due to the combined ortho-, para-directing influence of the methoxy groups. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex.

  • Rearomatization: A base (such as the AlCl₄⁻ complex) abstracts a proton from the C4 position, restoring the aromaticity of the ring and yielding the final product complexed to the Lewis acid.

  • Workup: An aqueous workup hydrolyzes the aluminum chloride complex to liberate the final product, this compound.

Diagram: Synthesis Workflow

cluster_start Starting Materials cluster_reagents Reaction Conditions A 1,3-Dimethoxybenzene E Friedel-Crafts Acylation A->E B Succinic Anhydride B->E C Lewis Acid (AlCl₃) F Intermediate: Acylium Ion Generation C->F D Inert Solvent (e.g., Nitrobenzene) D->E E->F G Aqueous Workup (HCl/Ice) F->G H Final Product: 4-(2,6-Dimethoxyphenyl)- 4-oxobutyric acid G->H cluster_mech Mechanism of Tetralone Formation Start 4-(2,6-Dimethoxyphenyl)- 4-oxobutyric acid Activated Activated Acylium Ion Intermediate Start->Activated + PPA (H⁺) - H₂O Cyclized Sigma Complex (Resonance Stabilized) Activated->Cyclized Intramolecular Electrophilic Attack Product 5,7-Dimethoxy-1-tetralone Cyclized->Product - H⁺ (Rearomatization)

Caption: Key steps in the acid-catalyzed cyclization.

Protocol 2: Synthesis of 5,7-Dimethoxy-1-tetralone

This protocol is based on established methods for the cyclization of 4-aryl-4-oxobutanoic acids. [3][8]

Reagent Molar Eq. MW ( g/mol ) Amount
This compound 1.0 238.24 10.0 g
Polyphosphoric Acid (PPA) - - 100 g
Crushed Ice - - 300 g
Ethyl Acetate - - 200 mL

| Saturated NaHCO₃ solution | - | - | 100 mL |

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a mechanical stirrer and a thermometer, add polyphosphoric acid (100 g).

  • Reaction: Heat the PPA to 60-70 °C with stirring. Add this compound (10.0 g) in portions over 15 minutes, ensuring the temperature does not exceed 80 °C.

  • Heating: Once the addition is complete, maintain the reaction mixture at 75-80 °C for 1-2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Workup: Allow the mixture to cool to approximately 50 °C and then carefully pour it onto 300 g of crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the product.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and finally with brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude tetralone.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., methanol) to give pure 5,7-dimethoxy-1-tetralone.

Expert Commentary: PPA serves as both the catalyst and the reaction medium. Its high viscosity requires efficient mechanical stirring. The workup must be performed cautiously as the quenching of PPA with water is highly exothermic. The success of this cyclization is a direct consequence of the powerful electron-donating nature of the methoxy groups, which makes the intramolecular reaction favorable over potential intermolecular polymerization.

Other Key Transformations

A. Reduction of the Ketone: Synthesis of 4-(2,6-Dimethoxyphenyl)butyric Acid

The aryl ketone can be fully reduced to a methylene group (CH₂) to access the corresponding 4-arylbutyric acid. This is a common strategy to remove the carbonyl functionality after it has served its purpose in directing the initial acylation. The Clemmensen reduction (using zinc amalgam and HCl) or the Wolff-Kishner reduction (using hydrazine and a strong base) are standard methods for this transformation.

Expected Outcome: This reduction provides a flexible intermediate where the butyric acid sidechain can be used for further cyclizations (e.g., to form different ring systems) or other derivatizations without the interference of the ketone.

B. Derivatization of the Carboxylic Acid

The carboxylic acid can be readily converted to amides or esters using standard coupling reagents (e.g., DCC, EDC) or by conversion to the acid chloride followed by reaction with an amine or alcohol. This allows for the introduction of diverse functionalities and the construction of libraries of compounds for screening in drug discovery programs.

Conclusion

This compound is a strategically designed building block whose true potential is realized in multi-step synthesis. The orthogonal reactivity of its keto and acid functions, combined with the powerful and directing electronic effects of the 2,6-dimethoxy substitution, provides chemists with a reliable tool for constructing complex, oxygenated polycyclic systems. The protocols and mechanistic discussions provided herein serve as a robust foundation for researchers to explore and expand the applications of this valuable synthetic intermediate.

References

  • Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. Available at: [Link]

  • Vedantu. What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of. Available at: [Link]

  • YouTube. (2023). Friedel Crafts Acylation Acid Anhydride Mechanism | Organic Chemistry |JEE. Available at: [Link]

  • Physics Wallah. Reaction Mechanism of Friedel−Crafts Acylation. Available at: [Link]

  • ARKAT USA, Inc. (2009). An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. ARKIVOC, 2009(xi), 228-234. Available at: [Link]

  • Organic Chemistry Portal. Tetralone synthesis. Available at: [Link]

  • Semantic Scholar. Total Synthesis of Natural Products Containing the Tetralone Subunit. Available at: [Link]

  • ResearchGate. (2022). Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic Acids. Available at: [Link]

  • MDPI. (2018). Silica-Supported Polyphosphoric Acid in the Synthesis of 4-Substituted Tetrahydroisoquinoline Derivatives. Molecules, 23(11), 2991. Available at: [Link]

  • Google Patents. (2020). CN111333494A - Synthetic method of 6-methoxy-1-tetralone.

Sources

Application Notes & Protocols: Evaluating the Anti-inflammatory Potential of 4-(2,6-Dimethoxyphenyl)-4-oxobutyric acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Anti-inflammatory Agents

Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense yet detrimental when dysregulated, contributing to a wide array of chronic diseases. The search for novel, effective, and safe anti-inflammatory therapeutics is a cornerstone of modern drug discovery. This document provides a detailed guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 4-(2,6-Dimethoxyphenyl)-4-oxobutyric acid , a compound of interest for its potential anti-inflammatory properties.

The rationale for investigating this particular molecule stems from the established anti-inflammatory activity of various natural and synthetic compounds containing dimethoxyphenyl moieties. These structures are known to interact with key inflammatory pathways. This guide will provide a strategic and experimentally robust framework for characterizing the anti-inflammatory profile of this compound, from initial in vitro screening to in vivo proof-of-concept studies. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.

Foundational In Vitro Assays: Mechanistic Insights at the Cellular Level

The initial phase of screening aims to determine if this compound can modulate inflammatory responses in a controlled cellular environment. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages, making it an excellent tool for in vitro modeling.[1][2]

Assay 1: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

Scientific Rationale: During inflammation, the enzyme inducible nitric oxide synthase (iNOS) is upregulated, leading to a surge in nitric oxide (NO) production, a key inflammatory mediator.[1][3] Measuring the inhibition of NO production is a primary indicator of a compound's anti-inflammatory potential.

Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., L-NAME).

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • NO Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control. A standard curve using sodium nitrite should be generated to quantify NO concentration.

Self-Validation: A crucial component of this assay is to concurrently assess cell viability using an MTT or WST assay. This ensures that the observed reduction in NO is due to a specific anti-inflammatory effect and not general cytotoxicity.[1]

Assay 2: Quantification of Pro-inflammatory Cytokines (TNF-α, IL-6)

Scientific Rationale: Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines that orchestrate the inflammatory cascade.[2][4] Quantifying their levels provides a direct measure of the compound's ability to suppress key signaling molecules.

Protocol (Sandwich ELISA):

  • Sample Collection: Collect the cell culture supernatant from the same experiment described in Assay 1.

  • ELISA Plate Coating: Coat a 96-well high-binding ELISA plate with a capture antibody specific for either TNF-α or IL-6 overnight at 4°C.[5][6]

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[7]

  • Sample Incubation: Add 100 µL of the collected supernatants and serially diluted standards to the wells and incubate for 2 hours at room temperature.[8]

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the target cytokine. Incubate for 1-2 hours.[5]

  • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes.[9]

  • Substrate Addition: Wash the plate and add a TMB substrate solution. A color change will occur.[7]

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄). The color will change from blue to yellow.[7]

  • Measurement: Read the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve from the known concentrations of the cytokine standards and determine the concentration of TNF-α and IL-6 in the samples.

Assay 3: Cyclooxygenase (COX-2) Enzyme Inhibition

Scientific Rationale: Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and swelling.[10][11] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes.[12] Assessing the compound's effect on COX-2 activity can elucidate a potential mechanism of action.

Protocol (Enzyme Immunoassay Kit): Commercially available COX-2 inhibitor screening kits provide a standardized and reliable method. The general principle involves:

  • Reaction Setup: In a 96-well plate, combine a reaction buffer, heme, COX-2 enzyme, and the test compound (this compound) at various concentrations.

  • Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX-2.

  • Prostaglandin Measurement: The amount of prostaglandin H2 (PGH2) produced is measured, often through a colorimetric or fluorometric method.

  • Data Analysis: Calculate the percentage of COX-2 inhibition relative to a control without the inhibitor. A known COX-2 inhibitor (e.g., celecoxib) should be used as a positive control.[13]

Visualizing the Core Inflammatory Pathway

The assays described above target key outputs of the inflammatory cascade. This cascade is often initiated by the activation of the NF-κB signaling pathway.[14][15]

NF-kB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB->Genes Induces Transcription

Caption: Simplified NF-κB signaling pathway upon LPS stimulation.

In Vivo Evaluation: Assessing Efficacy in a Living System

Positive results from in vitro assays warrant progression to in vivo models to assess the compound's efficacy, pharmacokinetics, and safety in a more complex biological system.

Model: Carrageenan-Induced Paw Edema in Rodents

Scientific Rationale: This is a classic and highly reproducible model of acute inflammation.[16][17] Subplantar injection of carrageenan, a seaweed-derived polysaccharide, induces a biphasic inflammatory response characterized by swelling (edema), which can be quantified to assess the efficacy of an anti-inflammatory agent.[18][19]

Protocol:

  • Animal Model: Use male Wistar or Sprague-Dawley rats (180-200g). Acclimatize the animals for at least one week before the experiment.[18]

  • Grouping: Randomly divide the animals into groups (n=6 per group):

    • Group 1: Vehicle Control (e.g., 0.5% CMC)

    • Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Groups 3-5: this compound at different doses (e.g., 25, 50, 100 mg/kg, p.o.)

  • Dosing: Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.) 1 hour before inducing inflammation.

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution in sterile saline into the subplantar surface of the right hind paw of each rat.[16][20]

  • Edema Measurement: Measure the paw volume using a plethysmometer at baseline (0 hours) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[16]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal: Edema = Vₜ - V₀ (where Vₜ is the volume at time t, and V₀ is the baseline volume).

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group.

Experimental Workflow and Data Presentation

Carrageenan Paw Edema Workflow Acclimatization Animal Acclimatization Grouping Random Grouping (n=6) Acclimatization->Grouping Dosing Compound Administration (p.o.) Grouping->Dosing Induction Carrageenan Injection (0.1 mL) Dosing->Induction 1h post-dose Measurement Paw Volume Measurement (0-5h) Induction->Measurement Analysis Data Analysis (% Inhibition) Measurement->Analysis

Sources

Application Notes and Protocols: Cell-Based Assays for 4-(2,6-Dimethoxyphenyl)-4-oxobutyric acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of 4-(2,6-Dimethoxyphenyl)-4-oxobutyric acid

This compound is a synthetic organic compound whose biological activities are not yet extensively characterized. However, its structural motifs are present in a variety of pharmacologically active molecules, suggesting a potential for therapeutic applications. The presence of the dimethoxyphenyl group is a key feature in many natural and synthetic compounds with demonstrated biological effects. For instance, derivatives of dimethoxyphenylpropenone have shown promise as anticancer agents. Furthermore, the oxobutanoic acid moiety is found in compounds with diverse pharmacological profiles, including anti-inflammatory agents. The structural similarity to chalcones, which are known for their broad spectrum of activities including antioxidant, anti-inflammatory, and anticancer effects, provides a strong rationale for investigating the biological properties of this compound.[1]

These application notes provide a comprehensive guide for researchers to explore the potential cytotoxic, anti-proliferative, and anti-inflammatory activities of this compound using a panel of robust and validated cell-based assays. The protocols are designed to be clear, reproducible, and adaptable to specific research needs, enabling a thorough investigation of this promising compound.

Part 1: Primary Screening for Cytotoxicity and Anti-Proliferative Effects

A primary screen is essential to determine the compound's general effect on cell viability and proliferation. This initial step helps to identify a suitable concentration range for further mechanistic studies and to select sensitive cell lines.

Protocol 1: MTT Cell Viability Assay

Scientific Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, LoVo for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Step-by-Step Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be less than 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation:

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
Vehicle Control100100100
0.1
1
10
50
100
Positive Control

Experimental Workflow for MTT Assay:

MTT_Workflow A Seed Cells in 96-well Plate B Incubate Overnight A->B C Treat with Compound B->C D Incubate (24, 48, 72h) C->D E Add MTT Reagent D->E F Incubate (3-4h) E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate % Viability and IC50 H->I Apoptosis_Workflow A Treat Cells with Compound B Harvest and Wash Cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC and PI C->D E Incubate in Dark D->E F Analyze by Flow Cytometry E->F G Quantify Apoptotic Cell Populations F->G

Caption: Workflow for detecting apoptosis using Annexin V/PI staining.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Scientific Principle: The cell cycle is a tightly regulated process that consists of four distinct phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). Many cytotoxic agents exert their effects by arresting the cell cycle at a specific checkpoint. Propidium iodide (PI) can be used to stain the DNA of fixed and permeabilized cells. The amount of PI fluorescence is directly proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.

Materials:

  • Cells treated with this compound

  • 70% cold ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Step-by-Step Protocol:

  • Cell Treatment and Fixation:

    • Treat cells with the compound as described for the apoptosis assay.

    • Harvest and wash the cells with cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Store the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a histogram to visualize the distribution of cells in the different phases of the cell cycle based on their DNA content.

Data Analysis and Interpretation:

  • Analyze the histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

  • Compare the cell cycle distribution of treated cells to that of control cells to identify any cell cycle arrest.

Cell Cycle Analysis Workflow:

CellCycle_Workflow A Treat Cells with Compound B Harvest and Fix in Ethanol A->B C Wash and Resuspend in PBS B->C D Stain with PI and RNase A C->D E Incubate in Dark D->E F Analyze by Flow Cytometry E->F G Quantify Cell Cycle Phases F->G

Caption: Workflow for analyzing cell cycle distribution by flow cytometry.

Part 3: Investigating Anti-Inflammatory Potential

Given that structurally related compounds exhibit anti-inflammatory properties, it is worthwhile to investigate if this compound can modulate inflammatory responses in a relevant cell model.

Protocol 4: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Scientific Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators, including nitric oxide (NO). NO is synthesized by inducible nitric oxide synthase (iNOS). The Griess assay is a colorimetric method used to measure the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant.

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess Reagent System

  • Sodium nitrite standard

  • 96-well plates

Step-by-Step Protocol:

  • Cell Seeding and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a control group with no LPS stimulation.

  • Griess Assay:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Sulfanilamide solution to each sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Generate a standard curve using the sodium nitrite standard.

    • Calculate the concentration of nitrite in the samples from the standard curve.

    • Determine the percentage of inhibition of NO production by the compound.

Potential Inflammatory Signaling Pathway:

Inflammation_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to iNOS iNOS Gene Expression Nucleus->iNOS NO Nitric Oxide (NO) iNOS->NO Compound 4-(2,6-Dimethoxyphenyl)- 4-oxobutyric acid Compound->IKK Potential Inhibition?

Caption: Simplified diagram of the LPS-induced NF-κB signaling pathway leading to nitric oxide production.

References

  • MDPI - 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid: [Link]

  • BioIVT - Cell-based Assays: A Crucial Component of the Drug Discovery Process: [Link]

  • MDPI - Targeting Cancer Stem Cells with Novel 4-(4-Substituted phenyl)-5-(3,4,5-trimethoxy/3,4-dimethoxy)-benzoyl-3,4-dihydropyrimidine-2(1H)-one/thiones: [Link]

  • PubMed - Pharmacological profile of 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid (deoxoflobufen): [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2,6-Dimethoxyphenyl)-4-oxobutyric acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(2,6-dimethoxyphenyl)-4-oxobutyric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to improve yield and purity in this specific synthesis.

The primary and most effective method for synthesizing this compound is the Friedel-Crafts acylation of 1,3-dimethoxybenzene with succinic anhydride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating aryl ketones.[1][2][3][4] However, its success is highly dependent on carefully controlled reaction conditions.[5][6][7]

I. Troubleshooting Guide: Enhancing Yield and Purity

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields in the Friedel-Crafts acylation of 1,3-dimethoxybenzene are often traced back to several critical factors.[5][6][7] A systematic approach to troubleshooting is essential.

A1: Key Areas for Investigation:

  • Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[5][6][7][8] Any water present in the glassware, solvent, or reagents will react with and deactivate the catalyst.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or purified reagents.

  • Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid, not just catalytic amounts.[5][7] This is because the ketone product can form a stable complex with the catalyst, effectively removing it from the reaction cycle.[5][7]

    • Solution: A common practice is to use a slight excess of the Lewis acid (e.g., 1.1 to 2.0 equivalents) relative to the limiting reagent to ensure the reaction proceeds to completion.[6]

  • Sub-optimal Reaction Temperature: The reaction temperature significantly influences the yield.[5][6][7] While some reactions proceed well at room temperature, others may require heating to overcome the activation energy.[5][7] Conversely, excessively high temperatures can lead to side reactions and decomposition.[5][7]

    • Solution: For the acylation of the highly activated 1,3-dimethoxybenzene, the reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature.[6]

  • Poor Quality Reagents: The purity of 1,3-dimethoxybenzene and succinic anhydride is critical for a successful reaction.[5][6][7] Impurities can interfere with the reaction and lead to the formation of byproducts.

    • Solution: Use high-purity reagents. If necessary, purify the starting materials before use.

Q2: I'm observing the formation of multiple products in my reaction mixture. What could be the cause?

The formation of multiple products can complicate purification and reduce the yield of the desired this compound.

A2: Potential Causes and Solutions:

  • Polysubstitution: While Friedel-Crafts acylation is generally less prone to polysubstitution compared to alkylation, it can still occur, especially with highly activated aromatic rings like 1,3-dimethoxybenzene.[5][9] The introduction of the first acyl group deactivates the ring, making a second acylation less favorable, but it can still happen under forcing conditions.[5][7]

    • Solution: Use a stoichiometric amount of the succinic anhydride relative to the 1,3-dimethoxybenzene. Controlling the reaction temperature and time can also help minimize polysubstitution.

  • Isomer Formation: The methoxy groups in 1,3-dimethoxybenzene direct the incoming electrophile to the ortho and para positions. While the desired product is the result of acylation at the 2-position (ortho to both methoxy groups), acylation at the 4-position (para to one methoxy group and ortho to the other) can also occur.

    • Solution: The regioselectivity of the reaction can be influenced by the choice of solvent and Lewis acid. Experimenting with different conditions may be necessary to optimize the formation of the desired isomer.

  • Side Reactions: At elevated temperatures, side reactions such as the cleavage of the methoxy groups can occur, leading to the formation of phenolic byproducts.[10]

    • Solution: Maintain a controlled reaction temperature and avoid prolonged heating.

Q3: The reaction seems to stall and does not go to completion. What should I check?

A stalled reaction can be frustrating. Several factors can contribute to incomplete conversion.

A3: Troubleshooting a Stalled Reaction:

  • Catalyst Deactivation: As mentioned earlier, moisture is a primary culprit for catalyst deactivation.[5][6][7][8] Even small amounts of water can halt the reaction.

    • Solution: Re-evaluate the anhydrous conditions of your setup. Consider adding a fresh portion of the Lewis acid catalyst to the reaction mixture.

  • Insufficient Mixing: In a heterogeneous reaction mixture, inefficient stirring can lead to localized depletion of reactants and prevent the reaction from proceeding.

    • Solution: Ensure vigorous and efficient stirring throughout the reaction.

  • Incorrect Stoichiometry: An incorrect ratio of reactants or catalyst can lead to incomplete conversion.

    • Solution: Double-check the calculations for the amounts of all reagents and the catalyst.

II. Frequently Asked Questions (FAQs)

What is the role of the Lewis acid in this reaction?

The Lewis acid, such as AlCl₃, plays a crucial role in activating the succinic anhydride. It coordinates with one of the carbonyl oxygens of the anhydride, making the other carbonyl carbon highly electrophilic and susceptible to attack by the electron-rich 1,3-dimethoxybenzene ring.[11][12]

Why is 1,3-dimethoxybenzene a good substrate for this reaction?

The two methoxy groups are electron-donating, which activates the aromatic ring towards electrophilic substitution, making the reaction proceed more readily than with unsubstituted benzene.[13]

Can I use other Lewis acids besides aluminum chloride?

Yes, other Lewis acids such as ferric chloride (FeCl₃), tin chloride (SnCl₄), and titanium tetrachloride (TiCl₄) can be used.[14] However, aluminum chloride is the most commonly used and often the most effective for this type of reaction.

What is the best way to purify the final product?

The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.[15] The choice of method will depend on the nature and quantity of the impurities.

III. Experimental Protocols

Optimized Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • 1,3-Dimethoxybenzene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents).

  • Solvent Addition: Add anhydrous dichloromethane to the flask and cool the suspension to 0 °C in an ice bath.

  • Reactant Addition: Dissolve 1,3-dimethoxybenzene (1.0 equivalent) and succinic anhydride (1.0 equivalent) in anhydrous dichloromethane and add this solution to the dropping funnel.

  • Reaction Initiation: Add the solution from the dropping funnel dropwise to the stirred suspension of aluminum chloride over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly pouring the mixture over a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[7]

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.[7]

  • Purification: Purify the crude product by recrystallization or column chromatography.

Data Presentation
ParameterRecommended ValueRationale
Lewis Acid Anhydrous AlCl₃Highly effective for Friedel-Crafts acylation.
Stoichiometry (AlCl₃) 1.1 - 2.0 equivalentsEnsures complete reaction by accounting for complexation with the product.[6]
Solvent Anhydrous DichloromethaneInert and effective at solubilizing reactants.
Temperature 0 °C to Room TemperatureControls the initial exothermic reaction and allows for completion.[6]
Reaction Time 2-4 hoursTypically sufficient for complete conversion, monitor by TLC.

IV. Visualization of the Reaction Pathway

The following diagram illustrates the key steps in the Friedel-Crafts acylation for the synthesis of this compound.

Synthesis_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_product Product 1,3-Dimethoxybenzene 1,3-Dimethoxybenzene This compound This compound 1,3-Dimethoxybenzene->this compound + Acylium Ion Succinic Anhydride Succinic Anhydride Acylium Ion Acylium Ion Succinic Anhydride->Acylium Ion + AlCl3 AlCl3 AlCl3

Caption: Reaction pathway for the synthesis of this compound.

V. References

  • Benchchem. Troubleshooting low yield in Friedel-Crafts acylation reactions.

  • Benchchem. Troubleshooting low yield in Friedel-Crafts acylation with Valeryl chloride.

  • Beilstein Journal of Organic Chemistry. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).

  • Benchchem. Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions.

  • Benchchem. Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes.

  • MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters.

  • MDPI. 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid.

  • Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene.

  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.

  • Google Patents. JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.

  • Biosynth. 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid | 5333-34-6 | FAA33334.

  • YouTube. The Friedel-Crafts alkylation of para-dimethoxybenzene.

  • YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution.

  • ResearchGate. (PDF) Friedel-Crafts acylation of aromatic compounds.

  • National Institutes of Health. Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones.

  • YouTube. Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation.

  • MCC Organic Chemistry. The Friedel-Crafts Alkylation and Acylation of Benzene.

  • Benchchem. Technical Support Center: Optimizing Friedel-Crafts Alkylation of Benzene.

  • ResearchGate. Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation.

  • Chemistry Stack Exchange. Mechanism of Friedel-Crafts acylation with succinic anhydride.

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems.

  • CORE. Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid.

  • Chemistry Steps. Friedel-Crafts Acylation.

  • Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones.

  • YouTube. Friedel Craft Acylation with Acid and Anhydride I Electrophilic Aromatic substitution I Benzene.

  • National Institutes of Health. Mechanochemical Friedel–Crafts acylations.

  • Organic Syntheses Procedure. homoveratric acid.

  • International Journal of Advanced Chemistry Research. Review on friedel-crafts acylation of benzene derivatives using various catalytic systems.

  • PrepChem.com. Synthesis of (a) 4-(3-Methyl-4-hydroxyphenyl)-4-oxobutyric acid.

  • ResearchGate. (PDF) Synthesis of 4-(4-methoxyphenyl)-2,6-dinitrobenzaldehyde.

  • Extraction and Preconcentration of the Highly Lipophilic Antioxidant 2,6-Diisobornyl-4-Methylphenol and its Metabolite from Plasma.

  • PubChem. 4-(4-Methoxy-2-methylphenyl)-4-oxobutanoic acid.

  • MDPI. Synthesis and physical characterization of 1-(2,4-dimethoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one.

  • Benchchem. Technical Support Center: 4-(2,4-Difluorophenyl)-4-oxobutanoic acid Purification.

  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid.

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl).

Sources

Technical Support Center: Synthesis of 4-(2,6-Dimethoxyphenyl)-4-oxobutyric acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(2,6-dimethoxyphenyl)-4-oxobutyric acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate potential challenges during the synthesis, focusing on the identification and mitigation of side products.

Introduction

The synthesis of this compound is a critical step in various research and development pipelines. The most common synthetic route involves the Friedel-Crafts acylation of 1,3-dimethoxybenzene with succinic anhydride, typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[1] While seemingly straightforward, this reaction is prone to the formation of several side products that can complicate purification and reduce overall yield. Understanding the origins of these impurities is paramount for optimizing the reaction and ensuring the desired product's purity.

This guide provides a comprehensive, question-and-answer-formatted troubleshooting resource based on established chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower than expected. What are the likely causes?

A1: Low yields in the Friedel-Crafts acylation of 1,3-dimethoxybenzene can stem from several factors. The primary culprits are often related to reaction conditions and the formation of undesired side products.

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or deactivation of the catalyst. It is crucial to monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Catalyst Deactivation: Aluminum chloride is highly hygroscopic. Moisture in the reagents or solvent will react with AlCl₃, rendering it inactive. Ensure all glassware is thoroughly dried and reagents are anhydrous.

  • Formation of Side Products: The generation of side products is a common cause of reduced yield for the desired product. The most prevalent side reactions are discussed in detail below.

Q2: I've isolated an impurity with a higher molecular weight than my target compound. What could it be?

A2: A higher molecular weight impurity often points to a di-acylation product. In this synthesis, the most probable side product of this nature is 1,5-bis(2,6-dimethoxyphenyl)-1,5-dioxopentan-3-oic acid .

Causality:

The initial Friedel-Crafts acylation product, this compound, still possesses an activated aromatic ring. Under the reaction conditions, this product can act as a substrate for a second Friedel-Crafts acylation reaction with another molecule of succinic anhydride. The two methoxy groups on the phenyl ring are strongly activating, making the ring susceptible to further electrophilic substitution.

Troubleshooting & Mitigation:

  • Stoichiometry Control: Carefully control the stoichiometry of the reactants. Using a slight excess of 1,3-dimethoxybenzene relative to succinic anhydride can help to minimize di-acylation by ensuring the succinic anhydride is consumed before it can react with the product.

  • Reaction Time and Temperature: Extended reaction times and higher temperatures can favor the formation of the di-acylated product. Monitor the reaction closely and quench it as soon as the starting material (1,3-dimethoxybenzene) is consumed.

  • Order of Addition: Adding the succinic anhydride portion-wise to the mixture of 1,3-dimethoxybenzene and aluminum chloride can help to maintain a low concentration of the acylating agent, thereby disfavoring the second acylation.[2]

Q3: My NMR analysis shows signals corresponding to an isomer of my desired product. What is the likely structure and why did it form?

A3: The presence of an isomeric product suggests that acylation has occurred at a different position on the 1,3-dimethoxybenzene ring. The most likely isomer is 4-(2,4-dimethoxyphenyl)-4-oxobutyric acid .

Causality:

In electrophilic aromatic substitution reactions, the directing effects of the substituents on the aromatic ring are critical. The two methoxy groups in 1,3-dimethoxybenzene are ortho, para-directing. While the 4-position is sterically favored for acylation, some substitution can occur at the 2-position (ortho to both methoxy groups) or the 6-position (equivalent to the 2-position). However, acylation at the 4-position (para to one methoxy group and ortho to the other) is also a significant possibility, leading to the 2,4-disubstituted isomer. The ratio of 2,6- to 2,4-acylation can be influenced by the reaction conditions.

Troubleshooting & Mitigation:

  • Lewis Acid Choice: The choice of Lewis acid can influence the regioselectivity of the reaction. While aluminum chloride is common, exploring other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) might alter the isomeric ratio.

  • Solvent Effects: The polarity of the solvent can impact the stability of the intermediate carbocation and thus influence the position of attack. Solvents like nitrobenzene or dichlorobenzenes are sometimes used to improve selectivity.[3][4]

  • Purification: If the formation of the 2,4-isomer cannot be completely suppressed, careful purification is necessary. Column chromatography using a silica gel stationary phase and an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) can be effective in separating the isomers.[5]

Q4: I've noticed a dark coloration in my reaction mixture, and purification is difficult. What could be causing this?

A4: Dark coloration and the formation of tar-like substances are often indicative of polymerization or degradation of the starting materials or products.

Causality:

  • Excessive Heat: Friedel-Crafts reactions can be exothermic. If the reaction temperature is not controlled, it can lead to uncontrolled side reactions and polymerization of the reactants.

  • Reaction with Solvent: Some solvents can participate in side reactions under Friedel-Crafts conditions. For example, if using a solvent that can be alkylated or acylated, this will consume reagents and lead to a complex mixture of byproducts.

  • Cleavage of Methoxy Groups: Although less common with milder Lewis acids, strong Lewis acids and high temperatures can potentially lead to the cleavage of the methoxy groups on the aromatic ring, resulting in phenolic impurities that are prone to oxidation and polymerization.[6]

Troubleshooting & Mitigation:

  • Temperature Control: Maintain a low reaction temperature, especially during the addition of the aluminum chloride. Using an ice bath to control the initial exotherm is highly recommended.

  • Inert Solvent: Use a solvent that is inert under Friedel-Crafts conditions, such as dichloromethane, carbon disulfide, or 1,2-dichloroethane.

  • Proper Quenching: Quench the reaction by carefully adding the reaction mixture to ice-cold dilute hydrochloric acid. This will decompose the aluminum chloride complex and protonate the carboxylate, aiding in the precipitation of the product.[2]

Experimental Protocols

Protocol 1: General Synthesis of this compound
  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Addition: Charge the flask with anhydrous aluminum chloride (2.2 equivalents) and an inert solvent (e.g., dichloromethane). Cool the mixture to 0°C in an ice bath.

  • Substrate Addition: To the dropping funnel, add a solution of 1,3-dimethoxybenzene (1.0 equivalent) and succinic anhydride (1.05 equivalents) in the same inert solvent.

  • Reaction: Add the solution from the dropping funnel to the stirred suspension of aluminum chloride at a rate that maintains the internal temperature below 5°C.

  • Stirring: After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours, monitoring the progress by TLC.

  • Workup: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[7]

  • Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.[5]

Protocol 2: Purity Analysis by HPLC
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.

  • Detection: UV detection at a wavelength determined by a UV-vis scan of the pure compound (typically around 254 nm).

  • Sample Preparation: Dissolve a small amount of the crude or purified product in the mobile phase.

Visualizing Reaction Pathways

Main Reaction Pathway

G 1,3-Dimethoxybenzene 1,3-Dimethoxybenzene Acylium Ion Intermediate Acylium Ion Intermediate 1,3-Dimethoxybenzene->Acylium Ion Intermediate + Succinic Anhydride + AlCl3 Sigma Complex Sigma Complex Acylium Ion Intermediate->Sigma Complex Electrophilic Attack This compound This compound Sigma Complex->this compound - H+ - AlCl3

Caption: The primary reaction pathway for the synthesis.

Formation of Side Products

G cluster_main Main Reaction cluster_side Side Reactions Start 1,3-Dimethoxybenzene + Succinic Anhydride Product This compound Start->Product Friedel-Crafts Acylation Isomerization 4-(2,4-dimethoxyphenyl)-4-oxobutyric acid Start->Isomerization Alternative Acylation Diacylation 1,5-bis(2,6-dimethoxyphenyl)-1,5-dioxopentan-3-oic acid Product->Diacylation + Succinic Anhydride

Caption: Potential side reactions during the synthesis.

Summary Table of Potential Side Products

Side Product NameMolecular FormulaKey Identifying FeaturesMitigation Strategy
1,5-bis(2,6-dimethoxyphenyl)-1,5-dioxopentan-3-oic acidC₂₃H₂₆O₈Higher molecular weight, complex NMR spectrum with two aromatic regions.Control stoichiometry, limit reaction time.
4-(2,4-dimethoxyphenyl)-4-oxobutyric acidC₁₂H₁₄O₅Isomeric to the desired product, different substitution pattern in the aromatic region of the NMR spectrum.Optimize Lewis acid and solvent, purify by column chromatography.
Polymeric/Tar-like materialsVariableDark, insoluble material.Strict temperature control, use of inert solvents.

References

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Chakrabortty, T., & Ghosal, M. (1972). Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. Canadian Journal of Chemistry, 50(14), 2185-2191. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • MDPI. (n.d.). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Retrieved from [Link]

  • Desai, R. D., & Wali, M. A. (1937). Studies in the Friedel-Crafts Reaction. Part III. The Condensation of Succinic Anhydride with the Methyl Ethers of the Phenol and the Cresols. Proceedings of the Indian Academy of Sciences - Section A, 6(2), 135-143. Retrieved from [Link]

  • Google Patents. (n.d.). JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.
  • Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). homoveratric acid. Retrieved from [Link]

  • National Institutes of Health. (2019). Mechanochemical Friedel–Crafts acylations. Retrieved from [Link]

  • Beilstein Journals. (2019). Mechanochemical Friedel–Crafts acylations. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (a) 4-(3-Methyl-4-hydroxyphenyl)-4-oxobutyric acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • SciSpace. (2013). Impurities in Pharmaceuticals- A Review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Retrieved from [Link]

  • Springer. (n.d.). Extraction and Preconcentration of the Highly Lipophilic Antioxidant 2,6-Diisobornyl-4-Methylphenol and its Metabolite from Plasma. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis of 4-(4-methoxyphenyl)-2,6-dinitrobenzaldehyde. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 4-(2,6-Dimethoxyphenyl)-4-oxobutyric acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-(2,6-Dimethoxyphenyl)-4-oxobutyric acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming the solubility challenges associated with this compound. This guide offers a series of frequently asked questions (FAQs) and detailed experimental protocols to ensure successful formulation and application.

Understanding the Challenge: Physicochemical Properties

This compound is a carboxylic acid, a class of compounds whose solubility is often pH-dependent.[1][2] The presence of both a hydrophobic dimethoxyphenyl ring and a polar carboxylic acid group results in limited aqueous solubility, a common hurdle in pharmaceutical development.[3][4]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffers?

A1: The limited aqueous solubility of this compound is primarily due to its chemical structure. The bulky, non-polar dimethoxyphenyl group counteracts the solubilizing effect of the polar carboxylic acid moiety.[5] At neutral or acidic pH, the carboxylic acid is protonated and less able to interact with water, further reducing solubility.[6]

Q2: What is the first step I should take to improve solubility?

A2: The most straightforward initial approach is to adjust the pH of your aqueous solution.[1][7] As a carboxylic acid, this compound will become significantly more soluble in basic conditions (pH > 7).[2] This is because the carboxylic acid group deprotonates to form a more soluble carboxylate salt.[6][8]

Q3: I've tried adjusting the pH, but the solubility is still insufficient for my needs. What's next?

A3: If pH adjustment alone is not enough, the use of co-solvents is the next logical step.[9][10] Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, making it more favorable for dissolving hydrophobic compounds.[11]

Q4: Are there more advanced techniques for highly concentrated solutions or specific delivery systems?

A4: Yes, for more challenging applications, several advanced methods can be employed. These are particularly useful in drug formulation and delivery.[3]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[12][13] They can encapsulate the non-polar part of the drug molecule, forming an inclusion complex that has greatly improved aqueous solubility.[14][15][16]

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a solid state.[17][18][19] This can enhance the dissolution rate and apparent solubility by presenting the drug in a high-energy amorphous state and improving its wettability.[20][21]

Troubleshooting Guide & Experimental Protocols

This section provides a structured approach to systematically address solubility issues.

Workflow for Solubility Enhancement

SolubilityWorkflow start Start: Insoluble Compound ph_adjust pH Adjustment (Target pH > pKa + 1) start->ph_adjust check1 Solubility Adequate? ph_adjust->check1 cosolvent Add Co-solvent (e.g., Ethanol, PEG 400) check1->cosolvent No end End: Solubilized Compound check1->end Yes check2 Solubility Adequate? cosolvent->check2 advanced Advanced Techniques check2->advanced No check2->end Yes cyclodextrin Cyclodextrin Complexation advanced->cyclodextrin solid_disp Solid Dispersion advanced->solid_disp cyclodextrin->end solid_disp->end

Caption: Decision workflow for enhancing the solubility of this compound.

Protocol 1: pH Adjustment

This is the most fundamental technique for solubilizing acidic compounds.[22]

Objective: To increase solubility by converting the carboxylic acid to its more soluble salt form.

Materials:

  • This compound

  • Deionized water or desired aqueous buffer

  • 1 M Sodium Hydroxide (NaOH) or other suitable base

  • pH meter

Procedure:

  • Suspend the desired amount of this compound in the aqueous vehicle.

  • While stirring, slowly add 1 M NaOH dropwise.

  • Monitor the pH of the solution continuously with a calibrated pH meter.

  • Continue adding the base until the compound fully dissolves. Note the final pH. For complete ionization and to maintain solubility, it is advisable to adjust the pH to at least one unit above the compound's pKa.

Causality: By increasing the pH, the equilibrium of the carboxylic acid group shifts towards its deprotonated, anionic form. This ionized species has much stronger ion-dipole interactions with water molecules, leading to a significant increase in aqueous solubility.[2][6]

Protocol 2: Co-solvent System

When pH adjustment is insufficient, a co-solvent system can be employed.[10][23]

Objective: To decrease the polarity of the solvent system to better accommodate the hydrophobic regions of the molecule.

Common Co-solvents and Their Properties:

Co-solventPolarityNotes
EthanolHighGenerally well-tolerated in many biological systems.
Propylene GlycolHighOften used in parenteral formulations.[24]
Polyethylene Glycol 400 (PEG 400)MediumA good solubilizer for a wide range of compounds.
Dimethyl Sulfoxide (DMSO)HighA powerful solvent, but can have toxicity concerns.

Procedure:

  • First, attempt to dissolve the this compound in the pure co-solvent of choice. This will determine its maximum solubility in that solvent.

  • Prepare a series of co-solvent/aqueous buffer mixtures (e.g., 10%, 20%, 30% v/v co-solvent).

  • Add the compound to each mixture and determine the solubility. It is common to observe an exponential increase in solubility with an increasing fraction of the co-solvent.[11]

  • If necessary, combine this method with pH adjustment for synergistic effects.

Causality: Co-solvents work by disrupting the hydrogen bonding network of water, which reduces the overall polarity of the solvent. This "less polar" environment lowers the energy penalty required to create a cavity for the non-polar solute, thereby increasing solubility.[10][11]

Protocol 3: Cyclodextrin Inclusion Complexation

This is a more sophisticated approach for significant solubility enhancement, often used in pharmaceutical formulations.[12][14]

Objective: To encapsulate the hydrophobic portion of the molecule within a cyclodextrin host, rendering the complex water-soluble.[13]

Workflow for Cyclodextrin Complexation:

CyclodextrinWorkflow start Start: Drug + Cyclodextrin dissolve_cd Dissolve Cyclodextrin in Water start->dissolve_cd add_drug Add Drug to Cyclodextrin Solution dissolve_cd->add_drug stir Stir/Sonicate (e.g., 24-48 hours) add_drug->stir equilibrate Equilibration stir->equilibrate filter Filter Uncomplexed Drug equilibrate->filter lyophilize Lyophilize to Obtain Solid Complex filter->lyophilize end End: Soluble Drug-CD Complex lyophilize->end

Caption: Step-by-step workflow for preparing a drug-cyclodextrin inclusion complex.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin

  • Deionized water

  • Stir plate, sonicator

  • Filtration apparatus (e.g., 0.22 µm syringe filter)

  • Lyophilizer (optional)

Procedure (Co-evaporation Method):

  • Dissolve the cyclodextrin in water.

  • Dissolve the this compound in a suitable organic solvent (e.g., ethanol).

  • Add the drug solution to the cyclodextrin solution while stirring.

  • Continue stirring for 24 hours to allow for complex formation.

  • Evaporate the solvent to obtain the solid inclusion complex.[14]

Causality: The interior of the cyclodextrin molecule is hydrophobic and can accommodate the dimethoxyphenyl ring of the drug. The hydrophilic exterior of the cyclodextrin interacts favorably with water, effectively "cloaking" the poorly soluble portion of the drug and leading to a significant increase in the overall aqueous solubility of the complex.[12][13]

References

  • Vertex AI Search. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
  • International Journal of Pharmaceutical Sciences. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review.
  • NIH. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC.
  • Patsnap Eureka. (2025).
  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs.
  • ResearchGate. (2020).
  • International Journal of Pharmaceutical Sciences and Research. (2013).
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • Journal of Advanced Pharmacy Education and Research. (n.d.).
  • NIH. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC.
  • Journal of Applied Pharmaceutical Science. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs.
  • Cheméo. (n.d.). Chemical Properties of 4-Oxo-4-phenylbutyric acid, octyl ester.
  • MDPI. (2019).
  • International Journal of Pharmaceutical Sciences. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • askIITians. (2025). How does pH affect solubility?
  • International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article.
  • Slideshare. (n.d.).
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
  • UNT Digital Library. (2025).
  • International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • Benchchem. (n.d.). Technical Support Center: Enhancing Aqueous Solubility of Poorly Soluble Compounds.
  • ResearchGate. (2025). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview.
  • Brieflands. (2021).
  • Chemistry LibreTexts. (2023). 17.5: Solubility and pH.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • Benchchem. (n.d.). Application Notes and Protocols: Derivatization of the Carboxylic Acid Group for Improved Pharmacokinetics.
  • PubChem. (n.d.). 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid.
  • Wiley-VCH. (n.d.). 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals.
  • Books. (2025). Chapter 5: Organic Solvents: Environmentally Benign Solutions.
  • ResearchGate. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion | Request PDF.
  • YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals.
  • Solubility of Things. (n.d.). 4-Phenylbutyric acid.
  • PubChem. (n.d.). 4-(4-Methoxy-2-methylphenyl)-4-oxobutanoic acid.
  • BOC Sciences. (n.d.). Custom Carboxylic Acid Synthesis.
  • ChemicalBook. (n.d.). 4-Phenylbutyric acid | 1821-12-1.
  • ChemBK. (n.d.). 2-oxo-4-phenylbutanoic acid.
  • Biosynth. (n.d.). 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid | 5333-34-6 | FAA33334.
  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid.
  • ChemicalBook. (2023). 4-(2,4-dimethoxyphenyl)-4-oxo-butanoic acid | 14617-06-2.
  • PubChem. (n.d.). 4-Oxo-4-phenylbutyric acid, butyl ester.
  • Fisher Scientific. (n.d.). eMolecules​ 4-(2,5-Dimethoxy-phenyl)-4-oxo-butyric acid | 1084-74-8 | MFCD00089268.
  • NIH. (n.d.). 4-Hydroxy-2-oxobutanoic acid | C4H6O4 | CID 11963036 - PubChem.
  • Santa Cruz Biotechnology. (n.d.). 4-(4-Methoxy-2,5-dimethyl-phenyl)-4-oxo-butyric acid | SCBT.
  • Sigma-Aldrich. (n.d.). 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid.

Sources

Technical Support Center: 4-(2,6-Dimethoxyphenyl)-4-oxobutyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(2,6-Dimethoxyphenyl)-4-oxobutyric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues during your experiments, ensuring the integrity and reproducibility of your results.

Introduction

This compound is a keto-acid with potential applications in various research fields. Understanding its stability in different solution conditions is critical for accurate experimental design, data interpretation, and formulation development. This guide provides a comprehensive overview of the factors influencing its stability, potential degradation pathways, and methods for its analysis.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by three main factors:

  • pH: The acidity or basicity of the solution can catalyze hydrolytic degradation or other reactions. Aromatic ketones can undergo different reactions depending on the pH.[1][2][3][4]

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[5][6][7]

  • Light Exposure: The presence of a chromophore (the aromatic ketone) makes the molecule susceptible to photodegradation, especially upon exposure to UV light.[8]

Q2: What is the recommended solvent for dissolving and storing this compound?

A2: For short-term storage, a non-polar aprotic solvent is generally preferred to minimize the potential for keto-enol tautomerism and subsequent reactions.[9][10][11][12] However, the choice of solvent will ultimately depend on the specific experimental requirements. For aqueous experiments, it is crucial to use buffered solutions and to be aware of potential pH-dependent degradation.

Q3: How should I store solutions of this compound?

A3: To ensure the stability of your solutions, we recommend the following storage conditions:

  • Temperature: Store solutions at low temperatures, preferably at 2-8°C for short-term storage and frozen (at -20°C or -80°C) for long-term storage.

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Inert Atmosphere: For long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Q4: Can this compound undergo keto-enol tautomerism? How does this affect its stability?

A4: Yes, like other keto-acids, this compound can exist in equilibrium with its enol tautomer. The position of this equilibrium is influenced by the solvent polarity. In polar solvents, the keto form is generally more stable, while non-polar solvents can favor the enol form.[9][11][12][13] The formation of the enol tautomer can potentially lead to different reaction pathways and degradation products.

Troubleshooting Guides

Issue 1: Inconsistent results or loss of compound activity over time.

Symptom: You observe a decrease in the expected biological activity or a change in the analytical profile of your compound in solution over a short period.

Possible Cause: This is likely due to the degradation of this compound in your experimental solution.

Suggested Solutions:

  • pH Control:

    • Question: Are you using a buffered solution?

    • Answer: The carboxylic acid moiety can influence the local pH. It is crucial to use a well-buffered system to maintain a stable pH throughout your experiment. Aromatic ketones can undergo pH-controlled oxidation or other reactions.[2][3][4]

  • Temperature Management:

    • Question: At what temperature are you running your experiments and storing your solutions?

    • Answer: If your experiment allows, try performing it at a lower temperature to slow down potential degradation. Always store stock and working solutions at recommended low temperatures.

  • Light Protection:

    • Question: Are you protecting your solutions from light?

    • Answer: The aromatic ketone structure is a chromophore that can absorb light, leading to photodegradation.[8] Use amber vials or cover your containers with foil, especially during long incubations.

  • Solvent Choice:

    • Question: What solvent are you using?

    • Answer: If you are using a polar protic solvent like water or methanol, consider if a less reactive solvent could be used. The choice of solvent can influence the keto-enol equilibrium and stability.[9][11][12]

Issue 2: Appearance of unknown peaks in my chromatogram.

Symptom: When analyzing your solution by HPLC or LC-MS, you observe new peaks that were not present in the freshly prepared sample.

Possible Cause: These new peaks are likely degradation products of this compound.

Suggested Solutions & Investigation:

  • Characterize the Degradants:

    • Question: Can you identify the mass of the new peaks?

    • Answer: Use LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks. This can provide clues about the degradation pathway. For example, a loss of a methoxy group or a decarboxylation event would result in a predictable mass change.

  • Forced Degradation Studies:

    • Question: Have you intentionally stressed your compound to identify potential degradation products?

    • Answer: Performing forced degradation studies can help you predict and identify the peaks you are observing.[8][14][15][16] This involves exposing the compound to harsh conditions (acid, base, oxidation, heat, light) to accelerate degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • pH meter

  • HPLC or LC-MS system

  • Photostability chamber or UV lamp

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ACN or MeOH) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate 1 mL of the stock solution (in a suitable solvent) at 60°C for 24 hours, protected from light.

    • Photodegradation: Expose 1 mL of the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber for 24 hours.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Analyze all samples, including a control (unstressed) sample, by a suitable stability-indicating HPLC method (see Protocol 2).

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Thermal Thermal Degradation (60°C) Stock->Thermal Photo Photodegradation (UV/Vis Light) Stock->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize HPLC_MS Analyze by HPLC/LC-MS Oxidation->HPLC_MS Thermal->HPLC_MS Photo->HPLC_MS Neutralize->HPLC_MS

Caption: Workflow for conducting a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to assess the stability of this compound.

HPLC System and Conditions:

  • Column: C18, 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan of the compound).

  • Injection Volume: 10 µL.

  • Gradient Program:

    • Time (min) | % Mobile Phase A | % Mobile Phase B

    • ---|---|---

    • 0.0 | 95 | 5

    • 20.0 | 5 | 95

    • 25.0 | 5 | 95

    • 25.1 | 95 | 5

    • 30.0 | 95 | 5

Procedure:

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (initial mobile phase) to ensure a clean system.

  • Inject standards and samples prepared in the initial mobile phase.

  • Identify and quantify the parent compound and any degradation products.

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be hypothesized.

Potential Degradation Pathways

Degradation_Pathways cluster_pathways Potential Degradation Products Parent 4-(2,6-Dimethoxyphenyl)- 4-oxobutyric acid Hydrolysis Hydrolysis of Methoxy Groups Parent->Hydrolysis Acid/Base Decarboxylation Decarboxylation Parent->Decarboxylation Heat Oxidation Oxidative Cleavage Parent->Oxidation Oxidizing Agents Photodegradation Photolytic Cleavage Parent->Photodegradation Light

Sources

Technical Support Center: Optimization of Friedel-Crafts Acylation for 2,6-Disubstituted Benzenes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the optimization of Friedel-Crafts acylation reactions, with a specialized focus on 2,6-disubstituted benzene substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of acylating sterically hindered aromatic rings. Here, we will dissect the challenges inherent to these reactions and provide actionable troubleshooting advice and frequently asked questions (FAQs) to enhance your experimental success.

Introduction: The Challenge of Steric Hindrance

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to produce aryl ketones.[1] These products are valuable intermediates in the manufacturing of pharmaceuticals, agrochemicals, and fine chemicals.[2] The reaction typically involves the electrophilic aromatic substitution of an arene with an acyl chloride or anhydride, mediated by a Lewis acid catalyst.[1] While effective for many aromatic systems, the reaction's efficiency is significantly hampered when the substrate is a 2,6-disubstituted benzene. The substituents ortho to the site of acylation present a significant steric barrier, impeding the approach of the electrophilic acylium ion. This guide provides a systematic approach to overcoming these steric challenges and optimizing your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my Friedel-Crafts acylation of a 2,6-disubstituted benzene failing or giving very low yields?

The primary culprit is steric hindrance. The two ortho substituents physically block the acylating agent from attacking the aromatic ring. This steric clash increases the activation energy of the reaction, often leading to no or low product formation under standard conditions. Additionally, the electronic properties of the substituents can play a role; strongly deactivating groups will further reduce the nucleophilicity of the benzene ring, making the reaction even more challenging.

Q2: What are the most effective Lewis acid catalysts for acylating sterically hindered benzenes?

While aluminum chloride (AlCl₃) is the traditional catalyst for Friedel-Crafts acylation, its bulkiness can be a disadvantage with sterically congested substrates.[1] For 2,6-disubstituted benzenes, it is often beneficial to explore a range of Lewis acids to find the optimal balance between reactivity and steric compatibility. Milder Lewis acids such as zinc chloride (ZnCl₂), iron(III) chloride (FeCl₃), or solid acid catalysts like zeolites can sometimes offer improved performance.[3] In some cases, a combination of a strong Lewis acid with a co-catalyst or a different solvent system can enhance yields. For particularly challenging substrates, stronger Lewis acids like hafnium(IV) triflate (Hf(OTf)₄) in combination with trifluoromethanesulfonic acid (TfOH) have been shown to be effective for unactivated benzenes and may be applicable here.

Q3: Can I run a Friedel-Crafts acylation on a 2,6-disubstituted aniline or phenol?

Direct acylation of anilines and phenols is problematic. The lone pair of electrons on the nitrogen or oxygen atom will coordinate with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution.[4] For these substrates, it is crucial to protect the amine or hydroxyl group before attempting the acylation. Acylating the functional group to form an amide or an ester, respectively, protects it from the Lewis acid and can still activate the ring for the desired C-acylation.

Q4: How can I minimize side reactions, such as polysubstitution or rearrangement?

One of the advantages of Friedel-Crafts acylation over alkylation is the reduced likelihood of polysubstitution. The acyl group introduced is electron-withdrawing, which deactivates the aromatic ring to further substitution.[2] Rearrangement of the acylium ion is also not typically observed, as it is stabilized by resonance.[2] However, with highly activated 2,6-disubstituted benzenes, there is still a possibility of multiple products. Careful control of stoichiometry (using the aromatic substrate in excess is generally not necessary as in alkylations) and reaction temperature can help to minimize these side reactions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No Reaction or Very Low Conversion Insufficient Catalyst Activity: The chosen Lewis acid may not be strong enough to generate the acylium ion in sufficient concentration, or it may be too sterically hindered to interact effectively with the acylating agent.- Increase the amount of Lewis acid. - Switch to a stronger Lewis acid (e.g., AlCl₃, Ga(OTf)₃, Hf(OTf)₄). - Consider using a less bulky Lewis acid.
Steric Hindrance: The 2,6-substituents are preventing the approach of the electrophile.- Increase the reaction temperature to overcome the activation energy barrier. - Use a less bulky acylating agent if possible. - Explore alternative, less sterically demanding acylation methods (see below).
Deactivated Ring: The 2,6-substituents are strongly electron-withdrawing.- Use a more reactive acylating agent (e.g., an acyl chloride instead of an anhydride). - Employ a more potent Lewis acid system. - If possible, modify the substituents to be less deactivating.
Formation of Multiple Products Isomer Formation: If the 2,6-disubstituted benzene has other open positions, acylation may occur at those sites, especially if the steric hindrance at the desired position is severe.- Optimize the reaction temperature; lower temperatures may favor the thermodynamically more stable product. - The choice of Lewis acid and solvent can influence regioselectivity. Experiment with different systems.
Reaction with Substituents: If the substituents are reactive (e.g., unprotected amines or hydroxyls), the acylating agent may react with them.- Protect reactive functional groups before carrying out the Friedel-Crafts acylation.
Product Decomposition Harsh Reaction Conditions: High temperatures or very strong Lewis acids can lead to the degradation of the starting material or the product.- Screen different Lewis acids to find one that promotes the reaction at a lower temperature. - Reduce the reaction time. - Ensure a clean work-up procedure to remove the catalyst promptly after the reaction is complete.

Experimental Protocols

Protocol 1: General Procedure for the Acylation of a Sterically Hindered Arene (e.g., 2,6-Dimethylbenzene)

This protocol provides a starting point for the acylation of a moderately hindered substrate like 2,6-dimethylbenzene (m-xylene).

Materials:

  • 2,6-Dimethylbenzene (1.0 equiv.)

  • Acetyl chloride (1.1 equiv.)

  • Anhydrous Aluminum chloride (AlCl₃) (1.2 equiv.)

  • Anhydrous Dichloromethane (DCM)

  • Ice

  • Concentrated Hydrochloric Acid

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous dichloromethane and anhydrous aluminum chloride.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride to the suspension via the dropping funnel with vigorous stirring.

  • After the addition is complete, add 2,6-dimethylbenzene dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. The reaction may require heating to reflux for several hours to proceed to completion. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or distillation.

Data Presentation

Table 1: Comparison of Lewis Acids for the Acetylation of m-Xylene

EntryLewis AcidEquiv.SolventTemp (°C)Time (h)Yield (%)Reference
1AlCl₃1.2DCMRT485[5]
2FeCl₃1.2DCMReflux670[3]
3ZnCl₂1.5Nitrobenzene80855[3]
4Sc(OTf)₃0.1MeNO₂501210[6]

Note: Yields are approximate and can vary based on specific reaction conditions.

Visualization of Experimental Workflow

Below is a diagram illustrating a typical workflow for optimizing the Friedel-Crafts acylation of a 2,6-disubstituted benzene.

G cluster_prep Preparation cluster_reaction Reaction Optimization cluster_analysis Analysis & Workup start Select 2,6-disubstituted benzene and acylating agent protect Protect functional groups (if necessary) start->protect dry Ensure anhydrous conditions and reagents protect->dry catalyst Screen Lewis Acids (e.g., AlCl₃, FeCl₃, ZnCl₂) dry->catalyst solvent Screen Solvents (e.g., DCM, CS₂, Nitrobenzene) catalyst->solvent temp Optimize Temperature (0°C to Reflux) solvent->temp monitor Monitor reaction progress (TLC, GC) temp->monitor workup Aqueous workup and extraction monitor->workup purify Purification (Chromatography, Distillation) workup->purify end Characterize final product (NMR, IR, MS) purify->end

Caption: Workflow for optimizing Friedel-Crafts acylation.

Alternative Strategies for Acylation of Sterically Hindered Arenes

When conventional Friedel-Crafts acylation fails, even after extensive optimization, several alternative strategies can be employed:

  • Intramolecular Friedel-Crafts Acylation: If the acyl group can be tethered to the benzene ring, an intramolecular reaction can be highly efficient for forming 5- or 6-membered rings, as the proximity of the reacting groups can overcome the steric barrier.[7]

  • Directed Ortho-Metalation (DoM): This powerful technique involves using a directing group on the aromatic ring to guide a strong base to deprotonate a specific ortho position. The resulting aryl anion can then be quenched with an acylating agent. This method offers excellent regiocontrol.

  • Cross-Coupling Reactions: Palladium- or copper-catalyzed cross-coupling reactions of an organometallic derivative of the 2,6-disubstituted benzene with an acyl chloride can be a viable alternative, though this requires pre-functionalization of the aromatic ring.

Conclusion

The Friedel-Crafts acylation of 2,6-disubstituted benzenes presents a formidable synthetic challenge due to steric hindrance. However, by systematically optimizing reaction parameters such as the choice of Lewis acid, solvent, and temperature, and by considering alternative synthetic strategies when necessary, researchers can successfully synthesize these valuable aryl ketones. This guide provides a foundational framework for troubleshooting and optimizing these challenging but important reactions.

References

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018, May 17). Retrieved from [Link]

  • Friedel–Crafts reaction - Wikipedia. Retrieved from [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. Retrieved from [Link]

  • Friedel-Crafts Acylation - Organic Chemistry Portal. Retrieved from [Link]

  • Friedel-Crafts acylation (video) | Khan Academy. Retrieved from [Link]

  • The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes - PEARL - Plymouth Electronic Archive and Research Library. Retrieved from [Link]

  • A versatile strategy for the synthesis of 2,6-disubstituted dihydropyranones - PubMed. Retrieved from [Link]

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018, January 29). Retrieved from [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024, October 4). Retrieved from [Link]

  • Friedel Crafts Acylation of Benzene Reaction Mechanism - YouTube. (2018, May 7). Retrieved from [Link]

  • Intramolecular Friedel-Crafts Reactions - Master Organic Chemistry. (2018, May 30). Retrieved from [Link]

  • (PDF) Cleaner Routes for Friedel-Crafts Acylation - ResearchGate. Retrieved from [Link]

  • EP1359141A1 - Method of friedel-crafts acylation of anilides - Google Patents.
  • 16.4: Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts. (2024, October 4). Retrieved from [Link]

  • Friedel–Crafts acylation of 2-methoxynaphthalene over zeolite catalysts - ResearchGate. Retrieved from [Link]

  • friedel-crafts acylation of benzene. Retrieved from [Link]

  • A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - Beilstein Journals. Retrieved from [Link]

  • Asymmetric Transfer Hydrogenation of Hemisquaramides: Access to Enantioenriched α-Hydroxy-3-aminocyclobutenone Derivatives. (2026, January 8). Retrieved from [Link]

  • Friedel-Crafts Alkylation of m-Xylene - YouTube. (2022, April 2). Retrieved from [Link]

  • C. The Friedel-Crafts Acylation of Benzene - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • Electrophilic Aromatic Substitution: The Six Key Reactions - Master Organic Chemistry. (2025, February 28). Retrieved from [Link]

  • Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. | Request PDF - ResearchGate. Retrieved from [Link]

  • Electrophilic aromatic substitution - Wikipedia. Retrieved from [Link]

  • Design, Synthesis, and Evaluation of Novel 2,6-Disubstituted Phenol Derivatives as General Anesthetics - PubMed. Retrieved from [Link]

  • (PDF) Selective-β-Acylation-of-2-Substituted Aromatic Heterocyclic Compounds. Retrieved from [Link]

  • Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis - IJRAR.org. Retrieved from [Link]

  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - MDPI. Retrieved from [Link]

  • Draw the Mechanism for the Friedel-Crafts Acylation of Benzene - YouTube. (2021, December 6). Retrieved from [Link]

  • Friedel-Crafts acylation | Aromatic Compounds | Organic chemistry | Khan Academy. (2010, October 19). Retrieved from [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). Retrieved from [Link]

  • A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC - NIH. Retrieved from [Link]

  • Catalytic Enantioselective Friedel-Crafts Allenylic Alkylation - ChemRxiv. Retrieved from [Link]

Sources

Technical Support Center: 4-(2,6-Dimethoxyphenyl)-4-oxobutyric Acid Isomer Separation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting the HPLC separation of 4-(2,6-dimethoxyphenyl)-4-oxobutyric acid and its potential isomers. This guide is designed for researchers, analytical scientists, and drug development professionals who are working to develop robust and reliable analytical methods for this compound and its related substances.

Separating isomers, particularly positional isomers, can be a significant chromatographic challenge. Minor differences in the spatial arrangement of functional groups require a highly optimized method to achieve baseline resolution. This guide provides a structured, question-and-answer approach to common problems encountered during method development, grounded in the principles of chromatographic science.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My isomer peaks are completely co-eluting or appearing as a single broad peak. Where do I start?

This is the most common initial challenge. Complete co-elution indicates that the current chromatographic conditions do not offer sufficient selectivity for the isomers.

Immediate Actions:

  • Modify Mobile Phase pH: The primary handle for altering the selectivity of ionizable compounds is pH.[1][2] The carboxylic acid moiety of your analyte is the key.

  • Change Organic Modifier: Switching between acetonitrile and methanol can significantly alter selectivity. These solvents have different properties; methanol is a protic solvent capable of hydrogen bonding, while acetonitrile interacts via dipole-dipole forces.[3]

Application Scientist's Notebook: Your analyte, this compound, is an acidic compound due to its carboxylic acid group. Its retention in reversed-phase HPLC is highly dependent on its ionization state.[1] When the mobile phase pH is near the analyte's pKa, a mixture of ionized (more polar, less retained) and non-ionized (less polar, more retained) forms can exist, often leading to poor peak shape or splitting.[2] To maximize retention and improve peak shape for an acidic compound, the mobile phase pH should be adjusted to be at least 1.5-2 units below the analyte's pKa.[2] This ensures the compound is predominantly in its non-ionized, more hydrophobic form, leading to better interaction with the C18 stationary phase. Positional isomers often have slightly different pKa values, and maximizing this difference through pH control is key to achieving separation.[4]

Q2: I'm seeing significant peak tailing for my main analyte peak, which is compromising resolution and integration. What's causing this?

Peak tailing is a common issue, especially with compounds that have polar functional groups.[5][6] It is often quantified by the USP Tailing Factor (T), where a value > 1 indicates tailing.

Primary Causes & Solutions:

  • Secondary Silanol Interactions: This is the most frequent cause.[7][8] Residual silanol groups (Si-OH) on the silica-based column packing can interact with polar analytes through hydrogen bonding or ion-exchange mechanisms, creating a secondary, stronger retention mechanism that leads to tailing.[5][8][9]

    • Solution 1: Lower Mobile Phase pH: Adjust the mobile phase pH to between 2.5 and 3.0 using an additive like formic acid or phosphoric acid.[9][10] At this low pH, the vast majority of silanol groups are protonated (Si-OH) and not ionized (Si-O⁻), which significantly reduces the unwanted ionic interactions that cause tailing.[7][8]

    • Solution 2: Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to saturate the active silanol sites and provide more consistent pH control, improving peak shape.[7]

    • Solution 3: Use a Modern, End-capped Column: Employ a high-purity, Type B silica column with robust end-capping. End-capping chemically converts most of the residual silanols into less reactive species.[5][7]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[9][11]

    • Solution: Reduce the injection volume or the concentration of the sample.

Application Scientist's Notebook: The interaction between an acidic analyte like yours and the column's stationary phase should ideally be purely hydrophobic. However, the underlying silica backbone of most C18 columns contains silanol groups. These silanols are weakly acidic and can become deprotonated (negatively charged) at mobile phase pH values above ~3.5-4.[7] If your analyte's carboxylic acid group is also deprotonated (which occurs at pH > pKa), repulsive forces can occur, but interactions with other parts of the molecule can still lead to issues. More critically, these ionized silanols create active sites that disrupt the uniform partitioning of the analyte into the stationary phase, causing a portion of the molecules to be delayed in their elution, resulting in a tailed peak.[8][12] By lowering the pH, you suppress this silanol ionization, promoting a single, dominant hydrophobic retention mechanism and thus a more symmetrical Gaussian peak.[9]

Q3: I have achieved partial separation, but the resolution is still below the target of 1.5. How can I improve it?

Achieving a resolution (Rs) value of ≥1.5 is crucial for robust quantification.[13] When you have some separation, you can fine-tune the method to increase the space between the peaks or make the peaks narrower.

Optimization Strategies:

StrategyActionRationale
Increase Column Efficiency (N) Use a column with smaller particles (e.g., 3 µm or sub-2 µm) or a longer column (e.g., 150 mm or 250 mm).[11]Smaller particles provide more theoretical plates, leading to narrower, sharper peaks which are easier to resolve. A longer column increases the residence time and opportunity for separation.
Optimize Selectivity (α) 1. Fine-tune the mobile phase pH. [14]2. Change the organic modifier (Acetonitrile vs. Methanol).[15]3. Try a different stationary phase. [16]Selectivity is the most powerful factor for improving resolution.[14] Even small pH adjustments can alter the relative retention of isomers. A phenyl-hexyl or biphenyl column may offer alternative π-π interactions that can enhance the separation of aromatic isomers compared to a standard C18.[16]
Adjust Retention Factor (k') Decrease the percentage of organic solvent in the mobile phase to increase retention times.Increasing the retention factor (ideally to between 2 and 10) gives the isomers more time to interact with the stationary phase, which can often improve resolution.[3]
Lower Temperature Decrease the column temperature (e.g., from 35°C to 25°C).Lowering the temperature can sometimes increase selectivity between closely related isomers, although it will also increase retention time and backpressure.

Application Scientist's Notebook: The resolution equation shows that Rs is a function of efficiency (N), selectivity (α), and retention factor (k'). Of these, selectivity (α) has the most significant impact on peak separation.[14] For positional isomers of an aromatic acid, the key is to exploit subtle differences in their structure. The 2,6-dimethoxy substitution pattern creates a specific electronic and steric environment. A different positional isomer would alter these properties. A phenyl-based stationary phase can engage in π-π stacking interactions with the aromatic ring of your analyte.[16] The subtle differences in electron density and accessibility of the aromatic ring between isomers can be magnified by this type of stationary phase, leading to a dramatic improvement in selectivity (α) that might not be achievable on a C18 column.

Experimental Protocols

Protocol 1: Mobile Phase pH Scouting Study

Objective: To determine the optimal mobile phase pH for the separation of this compound isomers.

Methodology:

  • Buffer Preparation: Prepare three aqueous mobile phase buffers. For example:

    • A: 0.1% Formic Acid in Water (pH ≈ 2.7)

    • B: 20 mM Potassium Phosphate, adjusted to pH 3.5 with phosphoric acid.

    • C: 20 mM Potassium Phosphate, adjusted to pH 6.0 with phosphoric acid.

  • Chromatographic Conditions (Starting Point):

    • Column: High-purity, end-capped C18, 150 x 4.6 mm, 3.5 µm

    • Mobile Phase A: See above

    • Mobile Phase B: Acetonitrile

    • Gradient: 30% to 70% Acetonitrile over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Temperature: 30 °C

    • Detection: UV at 254 nm or 275 nm

    • Injection Volume: 5 µL

  • Analysis:

    • Equilibrate the system with the first mobile phase composition (e.g., starting with Buffer A).

    • Inject your isomer mixture or sample.

    • Record the chromatogram, paying close attention to peak shape and resolution.

    • Flush the system thoroughly and repeat the analysis with the next buffer.

  • Evaluation: Compare the chromatograms. The pH that provides the best peak shape (minimal tailing) and the greatest separation between the isomer peaks is the optimal choice to proceed with for further method optimization.[2]

Troubleshooting Workflow Diagram

This flowchart provides a logical path for diagnosing and solving common HPLC separation problems for your target isomers.

HPLC_Troubleshooting cluster_start Problem Identification cluster_resolution Resolution Issues cluster_peakshape Peak Shape Issues cluster_actions Corrective Actions Start Observe Chromatogram CoElution Q1: Co-elution or Single Broad Peak Start->CoElution No Separation PoorRes Q3: Poor Resolution (Rs < 1.5) Start->PoorRes Partial Separation Tailing Q2: Peak Tailing Start->Tailing Asymmetric Peaks Action_pH Adjust Mobile Phase pH (Target: 2.5-3.0) CoElution->Action_pH Primary Action Action_Gradient Optimize Gradient (Shallower Slope) PoorRes->Action_Gradient Fine-tune Tailing->Action_pH Most Likely Cause Action_Solvent Switch Organic Modifier (ACN <=> MeOH) Action_pH->Action_Solvent End Optimized Separation Action_pH->End Action_Column Change Column (e.g., Phenyl-Hexyl) Action_Solvent->Action_Column Action_Column->End Action_Efficiency Increase Efficiency (Longer Column / Smaller Particles) Action_Gradient->Action_Efficiency Action_Efficiency->Action_pH

Sources

Technical Support Center: Catalyst Selection for Hindered Friedel-Crafts Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with sterically hindered Friedel-Crafts reactions. Here, we address common experimental issues through a detailed troubleshooting guide and a comprehensive FAQ section, grounding our advice in established chemical principles and field-proven insights.

Troubleshooting Guide: Overcoming Steric Hindrance

Steric hindrance presents a significant kinetic barrier in Friedel-Crafts reactions by impeding the approach of the electrophile to the aromatic ring. This often results in low yields, slow reaction rates, or the formation of undesired side products. This section provides a question-and-answer formatted guide to troubleshoot these specific issues.

Q1: My Friedel-Crafts alkylation/acylation is not proceeding, or the yield is extremely low. What are the primary catalyst-related factors I should investigate?

A1: When a hindered reaction fails, the primary suspect is often an inadequate catalyst system that cannot overcome the high activation energy.

  • Initial Checkpoint: Catalyst Potency. Traditional Lewis acids like AlCl₃ or FeCl₃, while potent, can be sterically bulky themselves.[1] Their coordination to the alkyl/acyl halide is the first step, but if the resulting complex is too large, it may not effectively approach a hindered site on the aromatic substrate.

    • Actionable Advice: Consider switching to a catalyst with a smaller ionic radius or a different coordination geometry. Metal triflates, such as scandium triflate (Sc(OTf)₃) or bismuth triflate (Bi(OTf)₃), are often effective. They are highly active Lewis acids but can exhibit different steric profiles compared to halide-based catalysts.

  • For Alkylations - Is Carbocation Formation the Limiting Step? The generation of a stable carbocation is crucial for the reaction to proceed.[1][2] In hindered systems, the transition state leading to the carbocation can be destabilized.

    • Actionable Advice: Switch from a Lewis acid to a strong Brønsted acid or a superacid system.[3] Protic acids like triflic acid (TfOH) or superacids like HF·SbF₅ can protonate the alkylating agent (e.g., an alcohol or alkene) to generate the carbocation more efficiently, sometimes bypassing the need for a bulky Lewis acid-halide complex.

  • For Acylations - The Acylium Ion is Key. Friedel-Crafts acylation proceeds via a resonance-stabilized acylium ion.[4] While rearrangements are not an issue, the formation of this ion is paramount.

    • Actionable Advice: Ensure you are using a stoichiometric amount of the Lewis acid, especially with AlCl₃. The catalyst often complexes strongly with the product ketone, effectively removing it from the catalytic cycle.[2] If steric hindrance is the primary issue, using a stronger, albeit potentially harsher, acid system can force the formation of the acylium ion.

Q2: I'm observing significant amounts of undesired regioisomers. How can catalyst selection improve regioselectivity?

A2: Poor regioselectivity in hindered systems is often a battle between electronic preferences and steric accessibility. The catalyst plays a pivotal role in tipping this balance.

  • The Bulky Catalyst Strategy: A sterically demanding catalyst-electrophile complex can be used to your advantage. This complex will preferentially react at the least hindered position on the aromatic ring, even if it is not the most electronically activated one.

    • Actionable Advice: If your substrate has multiple potential reaction sites with varying degrees of steric crowding, consider using a bulkier Lewis acid. For example, replacing AlCl₃ with a catalyst coordinated to bulky ligands might enhance selectivity for the less hindered position.

  • Leveraging Enzyme Catalysis for Unnatural Regioselectivity: For certain classes of substrates, biocatalysts offer unparalleled regioselectivity that is often impossible to achieve with traditional chemical catalysts.[5] Enzymes like aromatic prenyltransferases can functionalize specific positions on complex aromatic rings.

    • Actionable Advice: If your target molecule is amenable, exploring enzymatic Friedel-Crafts reactions could provide a solution. These reactions are performed under mild conditions and can offer regioselectivities that are complementary to chemical methods.[5]

Q3: My reaction is plagued by side products, such as polyalkylation or isomerization of the alkyl group. What is the root cause and how can it be mitigated?

A3: These are classic side reactions in Friedel-Crafts alkylations, often exacerbated by the conditions required to overcome steric hindrance.

  • Polyalkylation: The initial alkylation product is often more electron-rich (and thus more reactive) than the starting material, leading to further alkylation.[6]

    • Actionable Advice:

      • Use a Large Excess of the Aromatic Substrate: This increases the statistical probability of the electrophile reacting with the starting material rather than the product.[6]

      • Switch to Acylation: Friedel-Crafts acylation is not prone to this issue because the product ketone is deactivated by the electron-withdrawing acyl group, preventing further reactions.[3][6] The resulting ketone can then be reduced to the desired alkyl group via methods like the Clemmensen or Wolff-Kishner reduction.[4]

  • Carbocation Rearrangement: Primary alkyl halides can generate carbocations that rearrange to more stable secondary or tertiary carbocations, leading to isomerized products.[2]

    • Actionable Advice:

      • Avoid Rearrangement with Acylation: As mentioned, the acylium ion does not rearrange.[2] This makes acylation followed by reduction a reliable strategy to obtain straight-chain alkyl aromatics.

      • Use Milder, Greener Catalysts: Modern approaches often use alcohols or styrenes as alkylating agents with specific catalysts that can minimize rearrangements.[7]

Catalyst Selection Workflow for Hindered Systems

To assist in decision-making, the following workflow outlines a logical progression for catalyst selection in challenging Friedel-Crafts reactions.

G cluster_0 Problem Definition cluster_1 Alkylation Pathway cluster_2 Acylation Pathway Start Hindered Friedel-Crafts Reaction ReactionType Alkylation or Acylation? Start->ReactionType Alkyl_CheckRearrange Is rearrangement a risk? ReactionType->Alkyl_CheckRearrange Alkylation Acyl_Stoich Use Stoichiometric Strong Lewis Acid (e.g., AlCl₃) ReactionType->Acyl_Stoich Acylation Alkyl_Mild Use Milder Lewis Acid (e.g., Sc(OTf)₃, Bi(OTf)₃) or Brønsted Acid (TfOH) Alkyl_CheckRearrange->Alkyl_Mild Yes Alkyl_Strong Use Strong Lewis Acid (e.g., AlCl₃, FeCl₃) with excess arene Alkyl_CheckRearrange->Alkyl_Strong No Alkyl_CheckYield Low Yield? Alkyl_Mild->Alkyl_CheckYield Alkyl_Strong->Alkyl_CheckYield Alkyl_Superacid Consider Superacid System (HF·SbF₅) Alkyl_CheckYield->Alkyl_Superacid Yes Alkyl_Success Success Alkyl_CheckYield->Alkyl_Success No Alkyl_Superacid->Alkyl_Success Acyl_CheckYield Low Yield? Acyl_Stoich->Acyl_CheckYield Acyl_Alternative Try Alternative Catalysts (e.g., Metal Triflates) or higher temperatures Acyl_CheckYield->Acyl_Alternative Yes Acyl_Success Success Acyl_CheckYield->Acyl_Success No Acyl_Alternative->Acyl_Success

Caption: Decision workflow for catalyst selection.

Data Summary: Catalyst Comparison for Hindered Substrates

The table below summarizes the characteristics of various catalyst classes for hindered Friedel-Crafts reactions.

Catalyst ClassExamplesStrengths in Hindered SystemsLimitations & Considerations
Strong Lewis Acids AlCl₃, FeCl₃, TiCl₄High reactivity, capable of activating less reactive electrophiles.Bulky; requires stoichiometric amounts in acylations; promotes rearrangements and polyalkylation.[2][6]
Milder Lewis Acids Sc(OTf)₃, Bi(OTf)₃, ZnCl₂Often more tolerant of functional groups; can offer different steric profiles and improved selectivity.May not be reactive enough for highly deactivated or severely hindered substrates.
Brønsted Acids Triflic Acid (TfOH), H₂SO₄Excellent for generating carbocations from alcohols/alkenes; can be less sterically demanding than Lewis acid complexes.Can lead to sulfonation or other side reactions at high temperatures; highly corrosive.
Superacids HF·SbF₅ (Magic Acid)Extremely high acidity can force reactions with very weak nucleophiles/electrophiles.Highly corrosive and hazardous; requires specialized equipment and handling procedures.[3]
Heterogeneous Catalysts Zeolites, NafionCatalyst can be easily recovered and recycled; shape-selectivity can control product isomer distribution.Often require higher temperatures; activity can be lower than homogeneous counterparts.
Biocatalysts Enzymes (e.g., aPTases)Unmatched regio- and stereoselectivity; operate under mild, environmentally benign conditions.[5]Substrate scope can be limited; enzyme availability and stability may be concerns.[5]

Frequently Asked Questions (FAQs)

Q: When is it appropriate to use a Brønsted acid over a Lewis acid? A: A Brønsted acid is particularly useful when your alkylating agent is an alcohol or an alkene. The acid protonates these precursors to generate the carbocation electrophile directly. This can be a "greener" alternative to using alkyl halides and avoids the generation of halide waste.[7] For hindered systems, this approach can also be advantageous as it circumvents the formation of a potentially bulky Lewis acid-halide complex.

Q: What safety precautions are necessary when working with superacid catalysts? A: Superacids like Magic Acid (HF·SbF₅) are extremely dangerous and require stringent safety protocols. They are highly corrosive and can cause severe burns on contact. All manipulations must be carried out in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield. Specialized reaction vessels made of Teflon or other resistant materials are often necessary. A neutralization plan and access to appropriate quenching agents (like calcium gluconate for HF exposure) are mandatory.

Q: Can computational chemistry guide my catalyst selection? A: Yes, increasingly so. Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways and transition state energies for different catalyst-substrate combinations. This can provide valuable insights into which catalyst is most likely to overcome the activation energy barrier for a hindered reaction and predict the most likely regioisomeric outcome. While computationally intensive, this approach can save significant experimental time and resources by prioritizing the most promising catalysts.

Q: Are there any "green" or sustainable alternatives for Friedel-Crafts catalysts? A: Absolutely. The field is actively moving towards more sustainable options.

  • Heterogeneous catalysts like zeolites or Nafion (a solid polymeric acid) are highly attractive because they can be easily filtered out and reused, minimizing waste.[3]

  • Biocatalysis , using enzymes, represents the ultimate green approach, as reactions are run in water under mild conditions.[5]

  • Using alcohols or alkenes as alkylating agents with catalytic amounts of milder Lewis or Brønsted acids is also a significant improvement over traditional methods that use toxic alkyl halides and generate stoichiometric waste.[7]

Example Protocol: Acylation of 1,3-Di-tert-butylbenzene

This protocol describes a representative hindered Friedel-Crafts acylation, which is challenging due to the steric blocking by the two tert-butyl groups.

Objective: To synthesize 2',4'-di-tert-butylacetophenone.

Materials:

  • 1,3-Di-tert-butylbenzene

  • Acetyl chloride (AcCl)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Reagents: Charge the flask with anhydrous AlCl₃ (1.2 equivalents). Add anhydrous DCM via syringe. Cool the slurry to 0 °C in an ice bath.

  • Substrate Addition: In the dropping funnel, prepare a solution of 1,3-di-tert-butylbenzene (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ slurry over 15 minutes, maintaining the temperature at 0 °C.

  • Electrophile Addition: Prepare a solution of acetyl chloride (1.1 equivalents) in anhydrous DCM in the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes. A color change and evolution of HCl gas (which should be scrubbed) will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS. Gentle heating may be required if the reaction is slow.

  • Workup: Carefully quench the reaction by pouring it slowly over crushed ice containing concentrated HCl. This will hydrolyze the aluminum salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) or distillation under reduced pressure to yield the pure 2',4'-di-tert-butylacetophenone.

References

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]

  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • OrganicChemistryTutor.com. (2022). What Makes Friedel-Crafts Reactions So Tricky?. YouTube. [Link]

  • Denard, C. A., et al. (2021). Biocatalytic Friedel‐Crafts Reactions. ChemCatChem. [Link]

  • Majumder, S., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. [Link]

  • University of Calgary. Ch12: Friedel-Crafts limitations. [Link]

  • Rueping, M., et al. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry. [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activity of Dimethoxyphenyl-4-oxobutyric Acid Isomers: A-Data Driven Postulation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isomeric Landscape of a Promising Scaffold

In the realm of medicinal chemistry, the subtle art of isomeric variation can unlock vastly different biological activities from a single molecular scaffold. The dimethoxyphenyl-4-oxobutyric acid framework presents a compelling case study in this regard. As a key intermediate in the synthesis of pharmacologically active compounds, understanding how the positioning of the two methoxy groups on the phenyl ring influences its biological profile is of paramount importance for researchers, scientists, and drug development professionals.

This guide provides a comprehensive analysis of the known and inferred biological activities of the six positional isomers of dimethoxyphenyl-4-oxobutyric acid:

  • 2,3-dimethoxyphenyl-4-oxobutyric acid

  • 2,4-dimethoxyphenyl-4-oxobutyric acid

  • 2,5-dimethoxyphenyl-4-oxobutyric acid

  • 2,6-dimethoxyphenyl-4-oxobutyric acid

  • 3,4-dimethoxyphenyl-4-oxobutyric acid

  • 3,5-dimethoxyphenyl-4-oxobutyric acid

While direct comparative studies on the biological activities of all six isomers are not extensively documented in current literature, this guide will synthesize available data on related compounds and leverage established principles of structure-activity relationships (SAR) to provide a predictive comparison.

The Data Gap and the Power of Predictive SAR

A thorough review of published research reveals a significant gap in the head-to-head comparison of the biological activities of these six isomers. Much of the existing literature focuses on the synthesis of these compounds, particularly the 3,4-dimethoxy isomer as a precursor to the calcium channel blocker Dotarizine. However, this absence of direct comparative data necessitates a logical, evidence-based approach to postulating their potential activities.

The position of methoxy groups on an aromatic ring is a well-established determinant of a molecule's pharmacokinetic and pharmacodynamic properties. These groups can influence:

  • Receptor Binding: Steric hindrance and electronic effects from the methoxy groups can alter the molecule's ability to fit into the binding pocket of a target protein.

  • Metabolic Stability: The position of methoxy groups can affect the molecule's susceptibility to metabolic enzymes, thereby influencing its half-life and duration of action.

  • Physicochemical Properties: Lipophilicity and polarity are modulated by the placement of methoxy groups, which in turn affects absorption, distribution, metabolism, and excretion (ADME).

By examining the biological activities of other dimethoxyphenyl-containing compounds, we can draw informed inferences about the potential activities of our target isomers.

Comparative Analysis of Isomeric Scaffolds

The following table summarizes the known and inferred biological activities of the dimethoxyphenyl-4-oxobutyric acid isomers based on available literature for structurally related compounds.

IsomerKnown Information/Inferred ActivityRationale/Supporting Evidence
2,3-dimethoxyphenyl-4-oxobutyric acid Potential for CNS activity.The 2,3-dimethoxy substitution is found in compounds with activity at central nervous system receptors.
2,4-dimethoxyphenyl-4-oxobutyric acid Potential for anti-inflammatory and antioxidant activity.The 2,4-dimethoxy substitution pattern is present in various natural products with demonstrated anti-inflammatory and antioxidant properties.
2,5-dimethoxyphenyl-4-oxobutyric acid Potential for serotonergic activity.The 2,5-dimethoxy substitution is a key feature of several known serotonin 5-HT2A receptor agonists.[1][2]
2,6-dimethoxyphenyl-4-oxobutyric acid Likely to have reduced biological activity due to steric hindrance.The two methoxy groups flanking the side chain can sterically hinder interaction with biological targets.
3,4-dimethoxyphenyl-4-oxobutyric acid Known as an intermediate in the synthesis of Dotarizine (a calcium channel blocker). Potential for cardiovascular and antioxidant activity.Its role as a precursor to a cardiovascular drug suggests it may possess some inherent activity in this area. The 3,4-dimethoxy pattern is also common in antioxidant compounds.
3,5-dimethoxyphenyl-4-oxobutyric acid Potential for antioxidant and anti-inflammatory activity.The 3,5-dimethoxy substitution is found in compounds exhibiting antioxidant and anti-inflammatory effects.

Inferred Structure-Activity Relationships and Mechanistic Considerations

The differential positioning of the methoxy groups can be hypothesized to influence signaling pathways in distinct ways. For instance, the electron-donating nature of the methoxy groups can affect the electron density of the phenyl ring, which is crucial for interactions with biological targets.

Potential Signaling Pathway Modulation

Caption: Inferred mechanism of action for dimethoxyphenyl-4-oxobutyric acid isomers.

The varying steric and electronic properties of each isomer, dictated by the methoxy group positions, are expected to result in differential binding affinities for various receptors. This, in turn, would trigger distinct downstream signaling cascades, leading to a unique biological response for each isomer.

Experimental Protocols for Biological Activity Screening

To validate the inferred activities and provide a direct comparison, a standardized battery of in vitro assays is recommended. The following protocols are provided as a starting point for researchers.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay is a rapid and reliable method to evaluate the free radical scavenging capacity of the isomers.

Workflow:

DPPH_Assay_Workflow Start Start Prepare_Isomer_Solutions Prepare serial dilutions of each isomer in methanol Start->Prepare_Isomer_Solutions Mix_Reagents Mix isomer solutions with DPPH solution in a 96-well plate Prepare_Isomer_Solutions->Mix_Reagents Prepare_DPPH_Solution Prepare a 0.1 mM solution of DPPH in methanol Prepare_DPPH_Solution->Mix_Reagents Incubate Incubate in the dark at room temperature for 30 minutes Mix_Reagents->Incubate Measure_Absorbance Measure absorbance at 517 nm using a microplate reader Incubate->Measure_Absorbance Calculate_Scavenging_Activity Calculate the percentage of DPPH radical scavenging activity Measure_Absorbance->Calculate_Scavenging_Activity End End Calculate_Scavenging_Activity->End

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Steps:

  • Preparation of Isomer Solutions: Prepare stock solutions of each dimethoxyphenyl-4-oxobutyric acid isomer in methanol. Perform serial dilutions to obtain a range of concentrations.

  • Preparation of DPPH Solution: Prepare a fresh 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction Mixture: In a 96-well microplate, add a fixed volume of the DPPH solution to each well, followed by the addition of the isomer solutions at different concentrations. A control containing only methanol and the DPPH solution should be included.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay evaluates the ability of the isomers to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Detailed Steps:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the isomers for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Nitrite Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in LPS-stimulated control cells.

Conclusion and Future Directions

While a definitive comparative guide to the biological activities of dimethoxyphenyl-4-oxobutyric acid isomers awaits direct experimental validation, this guide provides a robust framework for researchers based on established SAR principles. The inferred activities suggest that these isomers hold potential in diverse therapeutic areas, including CNS disorders, inflammation, and cardiovascular disease.

The provided experimental protocols offer a clear path forward for the systematic evaluation and direct comparison of these promising compounds. Future research should focus on a comprehensive screening of all six isomers to build a complete picture of their biological activity profiles, ultimately paving the way for the development of novel therapeutics.

References

  • Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. (2025). MDPI. Retrieved from [Link]

  • 3,4-Dimethoxyphenylacetic acid | Request PDF. (2025). ResearchGate. Retrieved from [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). National Institutes of Health. Retrieved from [Link]

  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. (n.d.). ACS Publications. Retrieved from [Link]

  • The effect of the presence of one methoxy group substitution on the... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis method of cetirizine hydrochloride intermediate. (2014). Google Patents.
  • Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. (2024). PubMed. Retrieved from [Link]

  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT 2A Receptor Agonists | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis, characterization and biological activities of cetirizine analogues. (n.d.). Spectroscopy. Retrieved from [Link]

  • Cetirizine. (n.d.). PubChem. Retrieved from [Link]

  • Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality. (2023). MDPI. Retrieved from [Link]

  • Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. (n.d.). National Institutes of Health. Retrieved from [Link]

  • The effects on lipophilicity of replacing oxygenated functionality with their fluorinated bioisosteres. (n.d.). ChemRxiv. Retrieved from [Link]

  • Different Synthetic Routes of Cetirizine Dihydrochloride Along with Their Comparative Analysis and Clinical Efficacy. (n.d.). ResearchGate. Retrieved from [Link]

  • Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthesis of anti-allergic drugs. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. (2022). MDPI. Retrieved from [Link]

  • 2,5-Dimethoxyphenylacetic acid. (n.d.). PubChem. Retrieved from [Link]

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Efficacy of 4-(2,6-Dimethoxyphenyl)-4-oxobutyric Acid Versus Known Inhibitors in Targeting PIM1 Kinase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of PIM1 Kinase as an Oncogenic Target

The Proviral Integration site for Moloney murine leukemia virus-1 (PIM1) kinase is a serine/threonine kinase that has emerged as a significant target in cancer therapy.[1][2] PIM1 is implicated in a multitude of cellular processes that are fundamental to cancer progression, including cell cycle progression, apoptosis, and transcriptional activation.[2] Its expression is stimulated by various cytokines and growth factors through the JAK/STAT signaling pathway.[1][2] Overexpression of PIM1 is a common feature in numerous hematological and solid tumors, such as prostate cancer and lymphomas, making it an attractive focal point for the development of targeted cancer therapies.[1][2] This guide provides a comparative analysis of a novel putative PIM1 inhibitor, 4-(2,6-Dimethoxyphenyl)-4-oxobutyric acid, against a panel of well-characterized PIM1 inhibitors.

Compound Under Investigation: this compound

This compound is a novel small molecule with a chemical structure suggestive of potential kinase inhibitory activity. While extensive biological characterization is ongoing, its structural features warrant investigation into its efficacy as a modulator of oncogenic signaling pathways. This guide will explore its hypothetical inhibitory potential against PIM1 kinase in comparison to established inhibitors.

Reference Inhibitors for Comparative Analysis

To establish a robust benchmark for the efficacy of this compound, we have selected a panel of known PIM1 inhibitors with varying potencies and specificities:

  • SGI-1776: A first-generation, ATP-competitive PIM kinase inhibitor with an IC50 of 7 nM for PIM1 in cell-free assays.[3] It also exhibits activity against Flt3 and haspin kinases.[3]

  • AZD1208: A potent, orally available pan-PIM kinase inhibitor with IC50 values of 0.4 nM, 5 nM, and 1.9 nM for PIM1, PIM2, and PIM3, respectively, in cell-free assays.[3]

  • Quercetagetin: A naturally occurring flavonol identified as a selective, ATP-competitive inhibitor of PIM1 with an IC50 of 0.34 µmol/L.[4]

The PIM1 Signaling Pathway: A Central Hub in Cancer Cell Proliferation and Survival

PIM1 kinase exerts its oncogenic effects by phosphorylating a diverse array of downstream substrates, thereby modulating their activity and contributing to tumorigenesis. A key signaling axis involves the activation of PIM1 transcription by the JAK/STAT pathway in response to cytokine stimulation.[1] Once expressed, PIM1 can phosphorylate and inhibit the pro-apoptotic protein BAD at Ser112, thereby promoting cell survival.[5] Additionally, PIM1 can phosphorylate and stabilize the c-Myc oncoprotein, a critical driver of cell proliferation.[6] This intricate network of interactions underscores the central role of PIM1 in cancer biology.

PIM1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokines (e.g., IL-6) CytokineReceptor Cytokine Receptor Cytokine->CytokineReceptor Binds JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_nucleus STAT STAT->STAT_nucleus Translocates PIM1 PIM1 Kinase BAD BAD PIM1->BAD Phosphorylates (Inhibits) cMyc c-Myc PIM1->cMyc Phosphorylates (Stabilizes) Apoptosis Apoptosis BAD->Apoptosis Promotes pBAD p-BAD (Inactive) pBAD->Apoptosis Inhibits Promotion PIM1_gene PIM1 Gene STAT_nucleus->PIM1_gene Induces Transcription PIM1_gene->PIM1 Translation pcMyc p-c-Myc (Stabilized) Proliferation Cell Proliferation pcMyc->Proliferation Promotes

Caption: The PIM1 signaling pathway, illustrating its activation and downstream effects on apoptosis and cell proliferation.

In Vitro Efficacy Assessment: PIM1 Kinase Inhibition Assay

To directly compare the inhibitory potential of this compound and the reference compounds, a robust in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a widely used method that measures the amount of ADP produced during the kinase reaction, providing a quantitative measure of enzyme activity.[7]

Experimental Workflow: ADP-Glo™ PIM1 Kinase Assay

Kinase_Assay_Workflow A 1. Reaction Setup - PIM1 Kinase - Substrate (e.g., BAD peptide) - ATP - Test Inhibitor B 2. Kinase Reaction Incubate at 30°C for 60 min A->B C 3. ADP-Glo™ Reagent Addition Stop kinase reaction and deplete remaining ATP B->C D 4. Kinase Detection Reagent Addition Convert ADP to ATP, generate luminescent signal C->D E 5. Luminescence Measurement Signal is proportional to ADP produced (kinase activity) D->E

Caption: Workflow for the in vitro PIM1 kinase inhibition assay using the ADP-Glo™ method.

Detailed Protocol: In Vitro PIM1 Kinase Inhibition Assay
  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).[7]

    • Dilute recombinant human PIM1 kinase, a suitable substrate peptide (e.g., a biotinylated peptide derived from BAD), and ATP in the kinase buffer to their final desired concentrations.[4][8]

    • Prepare serial dilutions of this compound and the reference inhibitors (SGI-1776, AZD1208, Quercetagetin) in DMSO, followed by a final dilution in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of each inhibitor dilution (or DMSO for control).

    • Add 2 µL of the PIM1 enzyme solution.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate the plate at room temperature for 60 minutes.[7]

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each compound.

Comparative Efficacy Data (Hypothetical)
CompoundPIM1 IC50 (nM)PIM2 IC50 (nM)PIM3 IC50 (nM)
This compound 50 500 350
SGI-17767[3]363[9]69[9]
AZD12080.4[3]5[3]1.9[3]
Quercetagetin340[4]>3000>3000

This table presents hypothetical data for this compound for illustrative purposes, alongside published data for reference inhibitors.

Cell-Based Efficacy: Assessing Downstream Target Modulation

While in vitro assays are crucial for determining direct enzyme inhibition, cell-based assays are necessary to evaluate a compound's ability to engage its target in a cellular context and modulate downstream signaling. A common method is to measure the phosphorylation of a known PIM1 substrate, such as BAD at Ser112, in cells treated with the inhibitor.[5][10]

Cellular Pathway Target for Inhibition Assay

Cellular_Assay_Pathway Inhibitor PIM1 Inhibitor (e.g., this compound) PIM1 PIM1 Kinase Inhibitor->PIM1 Inhibits BAD BAD PIM1->BAD Phosphorylates pBAD Phospho-BAD (Ser112) WesternBlot Western Blot Detection of p-BAD and total BAD pBAD->WesternBlot Quantified

Caption: Cellular assay schematic showing PIM1 inhibitor blocking the phosphorylation of its substrate BAD.

Detailed Protocol: Western Blot Analysis of p-BAD (Ser112)
  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line known to express PIM1 (e.g., a prostate cancer or leukemia cell line) in appropriate media.[11]

    • Seed the cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of this compound and the reference inhibitors for a specified duration (e.g., 4 hours). Include a DMSO-treated control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-BAD (Ser112).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for total BAD and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for p-BAD and total BAD using densitometry software.

    • Normalize the p-BAD signal to the total BAD signal for each sample.

    • Calculate the percentage of p-BAD inhibition relative to the DMSO control and determine the IC50 for each compound in the cellular context.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for evaluating the efficacy of the novel compound this compound as a putative PIM1 kinase inhibitor. By comparing its performance against well-characterized inhibitors like SGI-1776, AZD1208, and Quercetagetin in both biochemical and cell-based assays, a clear understanding of its potency and cellular activity can be established. The provided protocols offer a robust framework for researchers in drug discovery and development to rigorously assess the therapeutic potential of new chemical entities targeting the PIM1 oncogenic pathway. Future studies should aim to further profile the kinase selectivity of this compound and evaluate its efficacy in preclinical cancer models.

References

  • Gao, Y., et al. (2020). Pim-1 kinase as cancer drug target: An update. PubMed Central. [Link]

  • Wikipedia. PIM1. [Link]

  • Reaction Biology. PIM1 Cellular Phosphorylation Assay Service. [Link]

  • Pascual, D., et al. (2021). Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. AACR Journals. [Link]

  • Frontiers. PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target. [Link]

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  • NIH. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. PubMed Central. [Link]

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Structure-activity relationship of 4-(2,6-Dimethoxyphenyl)-4-oxobutyric acid analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Structure-Activity Relationship of 4-(2,6-Dimethoxyphenyl)-4-oxobutyric Acid Analogs

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs. By integrating synthetic methodologies, comparative biological data, and mechanistic insights, we aim to equip researchers, scientists, and drug development professionals with the critical knowledge to navigate the chemical space of this promising scaffold.

Introduction: The 4-Oxobutanoic Acid Scaffold

The 4-oxobutanoic acid moiety is a versatile pharmacophore present in a wide array of biologically active molecules. Its unique bifunctional nature, featuring a ketone and a carboxylic acid, allows for diverse chemical modifications and interactions with various biological targets. Analogs of 4-aryl-4-oxobutanoic acid have demonstrated a spectrum of pharmacological activities, including anti-inflammatory, anticancer, and enzyme-inhibitory effects.[1][2][3] The focus of this guide is to delineate the impact of structural modifications to the this compound core on its biological activity, providing a framework for the rational design of novel therapeutic agents.

Synthetic Strategies: Accessing Chemical Diversity

The synthesis of this compound and its analogs is most commonly achieved through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction provides a straightforward and efficient route to the core scaffold.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of the parent compound, which can be adapted for the synthesis of various analogs by substituting the starting aromatic compound.

Workflow for the Synthesis of 4-Aryl-4-oxobutanoic Acids:

Synthesis_Workflow A 1,3-Dimethoxybenzene D Friedel-Crafts Acylation A->D B Succinic Anhydride B->D C Lewis Acid (e.g., AlCl3) Dichlorobenzene C->D E This compound D->E

Caption: General workflow for the synthesis of 4-aryl-4-oxobutanoic acids.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) and anhydrous dichlorobenzene (solvent).

  • Addition of Reactants: While stirring under a nitrogen atmosphere, add 1,3-dimethoxybenzene (1 equivalent) to the suspension. In a separate flask, dissolve succinic anhydride (1.1 equivalents) in anhydrous dichlorobenzene and add it dropwise to the reaction mixture.

  • Reaction Progression: Heat the reaction mixture to 60-70°C and maintain stirring for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Structure-Activity Relationship Analysis

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on both the aromatic ring and the butanoic acid chain. The following sections dissect these relationships based on available data for related compounds.

Impact of Aryl Ring Substitution

The substitution pattern on the phenyl ring plays a crucial role in modulating the biological activity.

  • Methoxy Group Positioning: The presence and position of methoxy groups significantly influence activity. While this guide focuses on the 2,6-dimethoxy pattern, analogs with 2,5-dimethoxy and 3,4-dimethoxy substitutions have also been synthesized and evaluated for various activities.[4][5] For instance, certain 4-substituted 2,5-dimethoxyphenylisopropylamine analogs have been studied for their effects on serotonin receptors.[6] This suggests that the electronic and steric effects imparted by the methoxy groups are key determinants of target binding and efficacy.

  • Other Aryl Substituents: The introduction of other substituents on the phenyl ring can drastically alter the pharmacological profile. For example, the replacement of the dimethoxyphenyl moiety with a 2',4'-difluorobiphenyl group led to the development of Flobufen and its derivatives, which exhibit potent anti-inflammatory and immunomodulatory effects.[3][7] This highlights the potential for enhancing activity by exploring alternative aromatic systems that can engage in different binding interactions.

Modifications of the Butanoic Acid Chain

Alterations to the 4-oxobutanoic acid chain provide another avenue for optimizing biological activity.

  • Reduction of the Ketone: Reduction of the C4-keto group to a hydroxyl or its complete removal can have a profound impact. For instance, Deoxoflobufen, the deoxygenated analog of Flobufen, retains strong anti-inflammatory and antiarthritic effects but with reduced toxicity and enhanced immunomodulatory properties.[3] This suggests that the ketone functionality, while potentially important for certain interactions, may not be essential for all desired activities and its removal could be beneficial.

  • Derivatization of the Carboxylic Acid: The carboxylic acid group is a key site for modification to improve pharmacokinetic properties or to introduce new functionalities. Amidation of the carboxylic acid has been explored, leading to compounds with altered solubility and activity profiles.[7]

Comparative Data of 4-Oxobutanoic Acid Analogs
Compound ClassKey Structural FeaturesBiological ActivityReference(s)
Tetrazole-Isoxazoline Hybrids 4-Oxobutanoic acid core with tetrazole and isoxazoline moietiesAnticancer (e.g., against A549 lung carcinoma)[1]
Dimethoxy Amide Chalcones Derived from reaction with succinic anhydrideAntimicrobial[4]
Flobufen and Derivatives 4-(2',4'-Difluorobiphenyl) substituentAnti-inflammatory, Antiarthritic, Immunomodulatory[3][7]
Deoxoflobufen Reduced C4-ketone of FlobufenAnti-inflammatory, Antiarthritic, Immunomodulatory (less toxic)[3]
Substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids Modifications on the butenoic acid chainAnti-inflammatory, Analgesic, Antimicrobial[2]

Mechanistic Considerations and Signaling Pathways

The precise mechanism of action for this compound analogs is not fully elucidated and is likely target-dependent. However, based on the activities of related compounds, several potential pathways can be inferred.

For instance, the anti-inflammatory effects of compounds like Flobufen are attributed to the dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[7] These enzymes are critical in the biosynthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes.

Inferred Anti-inflammatory Signaling Pathway:

Signaling_Pathway A Arachidonic Acid B COX Enzymes A->B C 5-LOX Enzyme A->C D Prostaglandins B->D E Leukotrienes C->E F Inflammation D->F E->F G 4-(Aryl)-4-oxobutyric Acid Analogs G->B Inhibition G->C Inhibition

Caption: Inferred inhibitory action on the arachidonic acid cascade.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The structure-activity relationships, inferred from a comparative analysis of related compounds, highlight key areas for chemical modification to enhance potency, selectivity, and pharmacokinetic profiles. Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogs to establish a more definitive SAR. Elucidating the specific molecular targets and signaling pathways will be crucial for the rational design of next-generation compounds with improved therapeutic indices.

References

  • 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. [Link]

  • Discovery of a Novel Orally Active, Selective LPA1 Receptor Antagonist, 4-(4-(2-Isopropylphenyl)-4-((2-methoxy-4-methylphenyl)carbamoyl)piperidin-1-yl)-4-oxobutanoic Acid, with a Distinct Molecular Scaffold. [Link]

  • Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. [Link]

  • Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.
  • Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. [Link]

  • Synthesis and biological activity of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives. [Link]

  • The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides. [Link]

  • Pharmacological profile of 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid (deoxoflobufen). [Link]

  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. [Link]

  • Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen) and its derivatives. [Link]

  • 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

  • 4-(4-Methoxy-2-methylphenyl)-4-oxobutanoic acid. [Link]

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Comparing synthetic routes to substituted 4-aryl-4-oxobutanoic acids

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to Synthesizing Substituted 4-Aryl-4-Oxobutanoic Acids: A Comparative Analysis

Substituted 4-aryl-4-oxobutanoic acids are a class of organic molecules of significant interest to the pharmaceutical and chemical industries. Their structural framework is a key component in a variety of biologically active compounds and serves as a versatile precursor for the synthesis of more complex molecular architectures, including various nitrogen-containing heterocycles like pyridazinones.[1] The efficacy and cost-effectiveness of producing these valuable building blocks are critically dependent on the chosen synthetic strategy.

This guide provides an in-depth comparative analysis of the principal synthetic routes to substituted 4-aryl-4-oxobutanoic acids. We will move beyond simple procedural lists to explore the mechanistic rationale behind each method, offer detailed experimental protocols, and present a critical evaluation of their respective strengths and limitations, empowering you to select the optimal path for your specific target and constraints.

The Classic Workhorse: Friedel-Crafts Acylation

The most direct and historically significant method for preparing 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation of an aromatic compound with succinic anhydride.[2][3] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis, valued for its straightforwardness and use of readily available starting materials.

Mechanistic Rationale and Experimental Considerations:

The reaction is typically mediated by a strong Lewis acid, with anhydrous aluminum chloride (AlCl₃) being the most common choice.[3][4] The Lewis acid coordinates to a carbonyl oxygen of succinic anhydride, activating it and facilitating the formation of a highly electrophilic acylium ion.[4][5][6] The electron-rich π-system of the arene then attacks this acylium ion, proceeding through a resonance-stabilized intermediate (the sigma complex) to form the new carbon-carbon bond.[4] A subsequent deprotonation step restores aromaticity.[7]

A crucial point is that the Lewis acid catalyst is required in stoichiometric amounts, not catalytic quantities. This is because the aluminum chloride complexes not only with the succinic anhydride but also with the carbonyl group of the ketone product, deactivating it towards further reaction and preventing polysubstitution.[8] This deactivation is a significant advantage over Friedel-Crafts alkylation reactions, which are often plagued by multiple additions.[5][8]

The choice of solvent is critical; traditional solvents like nitrobenzene or carbon disulfide are effective but pose significant health and environmental risks. Modern approaches often utilize solvents like dichloromethane or, in some cases, solvent-free conditions.[3] The reaction is limited to aromatic rings that are not strongly deactivated, as electron-withdrawing groups inhibit the electrophilic substitution. Furthermore, arenes containing basic functional groups like amines are unsuitable as they will preferentially react with the Lewis acid catalyst.[5]

Experimental Protocol: Synthesis of 4-(4-Methylphenyl)-4-oxobutanoic Acid

Materials:

  • Toluene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • Concentrated Hydrochloric Acid (HCl)

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube to protect against atmospheric moisture.

  • Charge the flask with anhydrous aluminum chloride (e.g., 2.2 equivalents) and anhydrous dichloromethane. Cool the suspension in an ice bath.

  • In a separate flask, dissolve succinic anhydride (1.0 equivalent) in anhydrous dichloromethane.

  • Slowly add the succinic anhydride solution to the stirred AlCl₃ suspension. The addition is exothermic and should be controlled to maintain a low temperature.

  • After the initial exotherm subsides, add toluene (1.0 equivalent) dropwise to the reaction mixture.

  • Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture again in an ice bath and carefully quench it by pouring it slowly onto a mixture of crushed ice and concentrated HCl.[3]

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water, followed by extraction with a saturated sodium bicarbonate solution to isolate the acidic product as its sodium salt.[1][3]

  • Separate the aqueous bicarbonate layer and slowly acidify it with concentrated HCl until the product precipitates out of the solution.[1][3]

  • Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum.

Friedel_Crafts_Workflow Friedel-Crafts Acylation Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Workup & Isolation Arene Arene (Toluene) ReactionVessel Reaction in Dichloromethane Arene->ReactionVessel SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->ReactionVessel AlCl3 AlCl₃ (Lewis Acid) AlCl3->ReactionVessel Quench Quench (HCl / Ice) ReactionVessel->Quench Extraction Aqueous/Organic Extraction Quench->Extraction BaseWash Base Wash (NaHCO₃) to Extract Product Extraction->BaseWash Acidification Acidify Aqueous Layer BaseWash->Acidification Isolation Filter & Dry Acidification->Isolation Product 4-Aryl-4-oxobutanoic Acid Isolation->Product

Caption: General workflow for the synthesis via Friedel-Crafts acylation.

Oxidation of Benzylic Alcohol Precursors

An alternative strategy involves the oxidation of a pre-formed 4-aryl-4-hydroxybutanoic acid. This approach is particularly useful when the aromatic ring bears substituents that are incompatible with the harsh conditions of Friedel-Crafts acylation. The oxidation of secondary alcohols to ketones is a fundamental and reliable transformation in organic chemistry.[9][10]

Mechanistic Rationale and Experimental Considerations:

A wide array of oxidizing agents can accomplish this transformation. The challenge often lies in achieving selective oxidation of the alcohol without affecting other sensitive functional groups or causing overoxidation.[10][11]

  • Chromium-Based Reagents: Historically, reagents like Jones reagent (CrO₃ in sulfuric acid/acetone) and pyridinium chlorochromate (PCC) have been widely used. They are highly effective but suffer from the significant drawback of high toxicity and the generation of hazardous chromium waste.

  • Hypervalent Iodine Reagents: Reagents such as Dess-Martin periodinane (DMP) and 2-Iodoxybenzoic acid (IBX) are excellent modern alternatives.[12] They operate under mild, neutral conditions, exhibit broad functional group tolerance, and are known for their high efficiency.

  • Other Methods: Swern oxidation (using oxalyl chloride/DMSO) and related methods are also very effective and avoid the use of heavy metals. More recently, catalytic aerobic oxidation methods using catalysts like TEMPO have gained traction as "greener" alternatives.[12]

The choice of oxidant is dictated by the substrate's complexity and the desired reaction scale. For simple, robust substrates, older methods may suffice. For complex molecules in a drug discovery setting, milder and more selective reagents like DMP or IBX are often preferred.

Experimental Protocol: IBX Oxidation of a 4-Aryl-4-hydroxybutanoic Acid

Materials:

  • 4-Aryl-4-hydroxybutanoic acid

  • 2-Iodoxybenzoic acid (IBX)

  • Dimethyl sulfoxide (DMSO) or Ethyl Acetate

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the 4-aryl-4-hydroxybutanoic acid (1.0 equivalent) in a suitable solvent (DMSO is common), add IBX (approx. 1.5 equivalents) at room temperature.

  • Stir the resulting suspension vigorously. Monitor the reaction's progress by TLC until the starting alcohol is consumed.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter to remove the insoluble byproduct, 2-iodobenzoic acid.

  • Wash the filtrate sequentially with saturated NaHCO₃ solution and saturated Na₂S₂O₃ solution to remove any remaining starting material and unreacted IBX.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography or recrystallization if necessary.

Oxidation_Workflow Oxidation Workflow cluster_starting_material Precursor cluster_reaction Reaction cluster_workup Workup & Purification Alcohol 4-Aryl-4-hydroxybutanoic Acid Oxidation Oxidation (e.g., IBX in DMSO) Alcohol->Oxidation Filtration Dilute & Filter Oxidation->Filtration Washing Aqueous Washes (NaHCO₃, Na₂S₂O₃) Filtration->Washing Drying Dry & Concentrate Washing->Drying Purification Purification (Chromatography) Drying->Purification Product 4-Aryl-4-oxobutanoic Acid Purification->Product

Caption: General workflow for the synthesis via oxidation of a benzylic alcohol.

Modern Strategies: Palladium-Catalyzed Cross-Coupling

For complex or highly functionalized targets, modern transition-metal-catalyzed reactions offer a powerful and versatile alternative. While less direct, these methods provide access to structures that are challenging to obtain via classical routes.

Conceptual Approach:

Palladium-catalyzed cross-coupling reactions are a mainstay of modern organic synthesis.[13][14] A plausible, albeit multi-step, route to a 4-aryl-4-oxobutanoic acid could involve the α-arylation of a suitable β-ketoester or a related dicarbonyl compound. For example, a palladium-catalyzed coupling of an aryl halide with a cyclic β-dicarbonyl compound can be achieved, demonstrating the feasibility of forming the critical aryl-keto bond.[15]

A conceptual pathway could involve:

  • Coupling: A palladium-catalyzed reaction (e.g., Buchwald-Hartwig or Suzuki coupling) between an aryl halide (Ar-X) and an enolate derived from a protected 4-oxobutanoic acid derivative (e.g., a β-keto ester).

  • Deprotection/Hydrolysis: Removal of the protecting groups to reveal the final keto acid.

Alternatively, carbonylative coupling reactions, where carbon monoxide is incorporated, could be envisioned.[16][17] These methods are highly modular, allowing for the combination of different aryl halides and keto-containing fragments. While catalyst and ligand screening are often necessary, the mild reaction conditions and exceptional functional group tolerance make this a compelling strategy for intricate drug discovery programs.

Comparative Summary

FeatureFriedel-Crafts AcylationOxidation of AlcoholsPalladium-Catalyzed Coupling
Starting Materials Arene, Succinic Anhydride4-Aryl-4-hydroxybutanoic AcidAryl Halide, Keto-Ester Derivative
Key Reagents Stoichiometric Lewis Acid (AlCl₃)Oxidizing Agent (e.g., IBX, DMP)Pd Catalyst, Ligand, Base
Typical Yields Moderate to HighGood to ExcellentModerate to High
Scalability ExcellentGoodModerate (catalyst cost can be a factor)
Substrate Scope Limited to non-deactivated arenesBroad, dependent on oxidant choiceVery Broad, high functional group tolerance
Key Advantages Cost-effective, direct, few stepsMild conditions possible, good for sensitive substratesHigh modularity and functional group tolerance
Key Disadvantages Harsh conditions, regioselectivity issues, functional group intolerancePrecursor synthesis required, potential for overoxidationMulti-step, catalyst cost and optimization

Conclusion: Selecting the Right Path

The synthesis of substituted 4-aryl-4-oxobutanoic acids is achievable through several robust methodologies.

  • The Friedel-Crafts acylation remains the method of choice for large-scale, cost-effective synthesis of simple derivatives from electron-rich or neutral arenes. Its operational simplicity and high scalability are major advantages.

  • Oxidation of benzylic alcohols provides a crucial alternative for substrates incompatible with Friedel-Crafts conditions. The availability of mild and selective modern oxidants has made this a highly reliable and versatile route.

  • Palladium-catalyzed cross-coupling represents the cutting-edge approach, offering unparalleled scope for complex and highly decorated target molecules. While more complex and costly, its modularity is a significant asset in medicinal chemistry and drug development.

The optimal synthetic route is not a one-size-fits-all solution. It requires a careful analysis of the target molecule's structure, the required scale, economic constraints, and the available chemical toolkit. This guide provides the foundational knowledge and practical insights to make that critical decision with confidence.

References

  • The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines - Arabian Journal of Chemistry.
  • 4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis - Benchchem.
  • Mechanism of Friedel-Crafts acylation with succinic anhydride - Chemistry Stack Exchange. Available at: [Link]

  • 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia. Available at: [Link]

  • Friedel-Crafts Acylation: Mechanism, Reactions & limitations.
  • Technical Support Center: Production of 4-(4-Methylphenyl)-4-oxobutanoic acid - Benchchem.
  • A Technical Guide to the Synthesis of 4-Oxobutanoic Acid via Friedel-Crafts Acylation - Benchchem.
  • Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes - NIH. Available at: [Link]

  • Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ 3 -iodanes.
  • Friedel Crafts Acylation Acid Anhydride Mechanism | Organic Chemistry |JEE - YouTube. Available at: [Link]

  • Mechanism for the oxidation of benzylic alcohols to aromatic ketones. - ResearchGate. Available at: [Link]

  • Synthesis of ketones by oxidation of alcohols - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Benzylic Alcohols by C–H Oxidation - PMC - NIH. Available at: [Link]

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  • ChemInform Abstract: Synthesis of 2‐ and 4‐Aryl‐Substituted 4‐Aminobutanoic Acids Based on Arylmalonates. - Sci-Hub. Available at: [Link]

  • Palladium-Catalyzed α-Arylation of Cyclic β-Dicarbonyl Compounds for the Synthesis of CaV1.3 Inhibitors - PubMed Central. Available at: [Link]

  • Palladium-Catalyzed Esterification of Aryl Fluorosulfates with Aryl Formates - MDPI. Available at: [Link]

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  • An analysis of published synthetic routes, route targets and reaction types (2000 – 2020) - ChemRxiv.
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Benchmarking 4-(2,6-Dimethoxyphenyl)-4-oxobutyric acid: A Comparative Analysis of its Potential Anti-inflammatory, Antioxidant, and Anticancer Activities

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for evaluating the biological potential of 4-(2,6-dimethoxyphenyl)-4-oxobutyric acid. Given the limited specific data on this compound, we have designed a benchmarking study against well-characterized commercial agents to explore its putative anti-inflammatory, antioxidant, and anticancer properties. The rationale for investigating these activities is derived from the known biological profiles of structurally related 4-aryl-4-oxobutanoic acid derivatives, which have demonstrated efficacy in these domains.[1][2][3] This document outlines detailed experimental protocols, presents a structure for data analysis, and explains the scientific reasoning behind the chosen assays, providing researchers with a robust methodology for a thorough comparative assessment.

Introduction: Rationale and Scientific Context

The 4-aryl-4-oxobutanoic acid scaffold is a versatile pharmacophore found in a variety of biologically active molecules.[4] Derivatives of this core structure are known to exhibit a range of pharmacological effects, including potent anti-inflammatory and immunomodulatory activities. For instance, flobufen, a compound with a difluorobiphenyl moiety, has been investigated for its anti-arthritic properties, which are linked to its ability to inhibit both cyclooxygenase (COX) and 5-lipoxygenase pathways.[5] Furthermore, the presence of dimethoxy-substituted phenyl rings in natural products, such as dimethoxycurcumin and 4,4'-dimethoxychalcone, has been associated with significant antioxidant and anticancer effects.[3][6] These compounds can modulate critical cellular pathways, including those involved in apoptosis and cellular stress responses.[3]

This compound combines this active scaffold with a dimethoxy-substituted phenyl group, suggesting a potential for multifaceted biological activity. However, to our knowledge, its specific pharmacological profile has not been extensively characterized. Therefore, this guide proposes a head-to-head comparison with established commercial compounds to elucidate its potential in three key therapeutic areas:

  • Anti-inflammatory Activity: Benchmarked against Celecoxib , a selective COX-2 inhibitor.

  • Antioxidant Capacity: Benchmarked against N-Acetylcysteine (NAC) , a widely used antioxidant and glutathione precursor.

  • Anticancer Potential: Benchmarked against 5-Fluorouracil (5-FU) , a standard chemotherapeutic agent.

By employing standardized, validated assays, this guide provides a clear path to understanding the compound's efficacy and potential mechanisms of action relative to current standards.

Experimental Design and Protocols

The following section details the step-by-step protocols for each benchmarking experiment. The experimental choices are grounded in established methodologies to ensure reproducibility and validity.

Assessment of Anti-inflammatory Activity: COX-2 Inhibition Assay

Rationale: The cyclooxygenase-2 (COX-2) enzyme is a key mediator of inflammation and pain. Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX-2. Given the anti-inflammatory properties of related compounds[2], this assay will determine if this compound can inhibit this critical inflammatory enzyme. We will use a commercially available COX-2 inhibitor screening kit for a standardized and high-throughput assessment.

Experimental Workflow Diagram:

COX2_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Prepare Reagents: - Assay Buffer - Heme - COX-2 Enzyme - Arachidonic Acid (Substrate) plate Add to 96-well plate: 1. Assay Buffer, Heme, Enzyme 2. Test Compound / Controls 3. Incubate at 37°C reagents->plate compounds Prepare Compounds: - Test Compound (Serial Dilutions) - Celecoxib (Positive Control) - DMSO (Vehicle Control) compounds->plate initiate Initiate Reaction: Add Arachidonic Acid plate->initiate incubate_reaction Incubate for 2 min at 37°C initiate->incubate_reaction develop Add Colorimetric Substrate Incubate for 5-10 min incubate_reaction->develop read Read Absorbance at 590 nm develop->read calculate Calculate % Inhibition Determine IC50 Value read->calculate

Caption: Workflow for the colorimetric COX-2 inhibition assay.

Protocol:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions (e.g., Cayman Chemical COX Colorimetric Inhibitor Screening Assay Kit). This includes the assay buffer, heme, arachidonic acid (substrate), and human recombinant COX-2 enzyme.

  • Compound Dilution: Prepare a stock solution of this compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.1 µM). Prepare an identical dilution series for Celecoxib as the positive control.

  • Assay Plate Setup: To a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of COX-2 enzyme to all wells.

  • Inhibitor Addition: Add 10 µL of the serially diluted test compound, Celecoxib, or DMSO (for vehicle control) to the appropriate wells.

  • Pre-incubation: Gently shake the plate and incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add 10 µL of arachidonic acid solution to all wells to initiate the reaction.

  • Reaction Incubation: Incubate for 2 minutes at 37°C.

  • Detection: Add 50 µL of the colorimetric substrate solution to each well. This solution reacts with the prostaglandin G2 produced by COX-2.

  • Readout: Measure the absorbance at 590 nm using a plate reader.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration relative to the vehicle control. Plot the inhibition curve and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

Evaluation of Antioxidant Capacity: DPPH Radical Scavenging Assay

Rationale: The dimethoxyphenyl moiety is often associated with antioxidant activity due to its electron-donating methoxy groups, which can stabilize free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and reliable method to assess the radical-scavenging ability of a compound.

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a 10 mM stock solution of this compound in methanol and a 10 mM stock of N-Acetylcysteine (NAC) as the positive control.

  • Compound Dilution: Create serial dilutions of the test compound and NAC in methanol (e.g., final concentrations ranging from 1 mM to 1 µM).

  • Assay Procedure: In a 96-well plate, add 100 µL of the DPPH solution to each well.

  • Sample Addition: Add 100 µL of the various dilutions of the test compound, NAC, or pure methanol (for the control) to the wells.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Readout: Measure the absorbance at 517 nm. A decrease in absorbance indicates scavenging of the DPPH radical.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. Determine the IC₅₀ value.

Assessment of Anticancer Potential: Cell Viability (MTT) Assay

Rationale: Structurally related chalcones have demonstrated the ability to induce apoptosis in cancer cells.[3] This assay will determine if this compound exhibits cytotoxic effects on a cancer cell line. We will use the BxPC-3 pancreatic cancer cell line, as related compounds have shown activity in this context.[6]

Signaling Pathway Diagram:

Apoptosis_Pathway cluster_induction Induction by Test Compound cluster_pathway Intrinsic Apoptosis Pathway Test_Compound 4-(2,6-Dimethoxyphenyl) -4-oxobutyric acid Bcl2 Anti-apoptotic (e.g., Bcl-2) Test_Compound->Bcl2 Downregulates Bax Pro-apoptotic (e.g., Bax) Test_Compound->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Cytochrome_C Cytochrome C Release Mitochondrion->Cytochrome_C Caspase9 Caspase-9 (Initiator) Cytochrome_C->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway potentially targeted by the test compound.

Protocol:

  • Cell Culture: Culture BxPC-3 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and 5-Fluorouracil (5-FU) in the cell culture medium (e.g., from 100 µM to 0.1 µM). Replace the old medium with the medium containing the compounds. Include wells with medium only (blank) and medium with DMSO (vehicle control).

  • Incubation: Incubate the treated cells for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value, representing the concentration that reduces cell viability by 50%.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, comparative tables. The results will allow for a direct assessment of the test compound's potency relative to the commercial standards.

Table 1: Comparative COX-2 Inhibition

CompoundIC₅₀ (µM)
This compoundExperimental Value
Celecoxib (Positive Control)Experimental Value

Table 2: Comparative DPPH Radical Scavenging Activity

CompoundIC₅₀ (µM)
This compoundExperimental Value
N-Acetylcysteine (NAC) (Positive Control)Experimental Value

Table 3: Comparative Cytotoxicity against BxPC-3 Cancer Cells

CompoundIC₅₀ (µM)
This compoundExperimental Value
5-Fluorouracil (5-FU) (Positive Control)Experimental Value

Conclusion

This guide provides a structured, scientifically-grounded methodology for the initial characterization of this compound. By benchmarking its performance against established commercial compounds like Celecoxib, NAC, and 5-FU, researchers can effectively determine its potential as an anti-inflammatory, antioxidant, or anticancer agent. The detailed protocols and clear data presentation framework are designed to yield reliable and interpretable results, paving the way for further investigation into the compound's mechanism of action and therapeutic promise.

References

  • MDPI. (2017). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Retrieved from [Link]

  • PubMed. (1995). Pharmacological profile of 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid (deoxoflobufen). Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.
  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • PubMed. (2025). Efficacy and mechanism of inhibition of the GPR30-PI3K pathway by 4-phenylbutyric acid in the treatment of intrahepatic cholestasis of pregnancy. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of 4-phenylbutyric acid.
  • ResearchGate. (1995). Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen) and its derivatives. Retrieved from [Link]

  • ACS Publications. (2018). Discovery of a Novel Orally Active, Selective LPA Receptor Type 1 Antagonist, 4-(4-(2-Isopropylphenyl)-4-((2-methoxy-4-methylphenyl)carbamoyl)piperidin-1-yl)-4-oxobutanoic Acid, with a Distinct Molecular Scaffold. Retrieved from [Link]

  • PubChem. (n.d.). 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • MDPI. (2024). Targeting Drug Resistance in Cancer: Dimethoxycurcumin as a Functional Antioxidant Targeting ABCC3. Retrieved from [Link]

  • PubMed Central. (2013). Inhibitory effects of 2,6-di-tert-butyl-4-hydroxymethylphenol on asthmatic responses to ovalbumin challenge in conscious guinea pigs. Retrieved from [Link]

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Sources

Navigating the Neuroinflammatory Landscape: A Comparative In Vivo Efficacy Analysis of 4-(2,6-Dimethoxyphenyl)-4-oxobutyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pressing Need for Novel Neurotherapeutics

Neuroinflammation is a critical underlying factor in a host of debilitating neurological disorders, from acute brain injury to chronic neurodegenerative diseases such as Alzheimer's and Parkinson's. While current therapeutic strategies, primarily corticosteroids and non-steroidal anti-inflammatory drugs (NSAIDs), offer symptomatic relief, their long-term use is fraught with significant side effects, and they often fail to address the multifaceted nature of neuroinflammatory pathology. This therapeutic gap underscores the urgent need for innovative small molecules that can offer both potent anti-inflammatory effects and a favorable safety profile.

This guide presents a comparative in vivo analysis of a novel investigational compound, 4-(2,6-Dimethoxyphenyl)-4-oxobutyric acid. While direct in vivo efficacy data for this specific molecule is not yet available in the public domain, this document serves as a comprehensive, scientifically-grounded framework for its evaluation. Based on the known anti-inflammatory and neuroprotective activities of structurally related dimethoxyphenyl and phenylbutyric acid derivatives, we have designed a rigorous preclinical study to assess its potential. Herein, we compare the hypothetical efficacy of this compound against established standards of care—the potent corticosteroid Dexamethasone and the selective COX-2 inhibitor Celecoxib—in a murine model of lipopolysaccharide (LPS)-induced neuroinflammation.

Experimental Design: A Rigorous In Vivo Interrogation

The cornerstone of this investigation is a well-characterized mouse model of acute neuroinflammation induced by intraperitoneal (IP) injection of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. This model recapitulates many of the key features of neuroinflammation, including the activation of microglia and astrocytes, and the subsequent production of pro-inflammatory cytokines.

Animal Model and Treatment Groups

Male C57BL/6 mice, aged 8-10 weeks, were selected for this study due to their robust and well-documented response to LPS. The animals were randomly assigned to the following treatment groups (n=10 per group):

  • Vehicle Control: Administration of the vehicle (1% Tween 80 in saline) followed by a saline injection.

  • LPS Control: Administration of the vehicle followed by an LPS challenge (2 mg/kg, IP).

  • This compound + LPS: Oral gavage of the investigational compound (50 mg/kg) one hour prior to the LPS challenge.

  • Dexamethasone + LPS: Intraperitoneal injection of Dexamethasone (1 mg/kg) one hour prior to the LPS challenge.

  • Celecoxib + LPS: Oral gavage of Celecoxib (20 mg/kg) one hour prior to the LPS challenge.

The doses for the standard compounds were selected based on established literature for efficacy in similar models. The dose for the investigational compound is a hypothetical starting point for efficacy testing.

Workflow for In Vivo Efficacy Assessment

G cluster_0 Pre-treatment Phase cluster_1 Treatment & Induction Phase cluster_2 Post-Induction Assessment Phase acclimatization Acclimatization (7 days) randomization Randomization into Treatment Groups (n=10) acclimatization->randomization dosing Compound/Vehicle Administration (Oral/IP) randomization->dosing lps LPS Challenge (2 mg/kg, IP) dosing->lps 1 hour behavior Behavioral Testing (4 hours post-LPS) lps->behavior euthanasia Euthanasia & Tissue Collection (24 hours post-LPS) behavior->euthanasia analysis Biochemical & Histological Analysis euthanasia->analysis G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) Nucleus->Genes activates Compound 4-(2,6-Dimethoxyphenyl) -4-oxobutyric acid Compound->IKK Inhibits

Figure 2: Hypothetical mechanism of action via NF-κB inhibition.

In this proposed mechanism, LPS binds to Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of the IKK complex. IKK then phosphorylates IκB, an inhibitory protein bound to NF-κB. This phosphorylation targets IκB for degradation, freeing NF-κB to translocate to the nucleus and drive the transcription of pro-inflammatory genes. This compound may inhibit the activity of the IKK complex, thereby preventing the degradation of IκB and keeping NF-κB sequestered in the cytoplasm.

Discussion and Future Directions

The hypothetical data presented in this guide positions this compound as a promising candidate for the treatment of neuroinflammatory conditions. Its imagined potent anti-inflammatory effects, demonstrated by the reduction in pro-inflammatory cytokine levels and microglial activation, are comparable to the gold-standard corticosteroid, Dexamethasone, and appear superior to the selective COX-2 inhibitor, Celecoxib, in this acute model.

Crucially, the significant improvement in sickness behavior suggests that the compound's anti-inflammatory actions translate to functional recovery. The proposed mechanism of NF-κB inhibition provides a clear and testable hypothesis for further mechanistic studies.

Future in vivo studies should focus on:

  • Dose-response relationships: Establishing a full dose-response curve to identify the optimal therapeutic window.

  • Pharmacokinetic profiling: Determining the bioavailability and brain penetration of the compound.

  • Chronic models of neuroinflammation: Evaluating the efficacy of this compound in more clinically relevant models of chronic neurodegenerative diseases.

  • Safety and toxicology: Conducting comprehensive safety and toxicology studies to assess its long-term tolerability.

References

  • Animal Models of Neuroinflammation

    • Title: Animal models of neuroinflamm
    • Source: Journal of Neuroinflamm
    • URL: [Link]

  • Lipopolysaccharide-induced Neuroinflammation in Mice

    • Title: Lipopolysaccharide-induced neuroinflammation as a key element of sickness behavior.
    • Source: Journal of Neuroimmunology
    • URL: [Link]

  • Open Field Test Protocol

    • Title: The open field test: a critical review.
    • Source: Behavioural Brain Research
    • URL: [Link]

  • ELISA for Cytokine Measurement

    • Title: Enzyme-linked immunosorbent assay (ELISA)
    • Source: N
    • URL: [Link]

  • Immunohistochemistry for Iba1

    • Title: Iba1: a marker for microglia.
    • Source: Journal of Histochemistry & Cytochemistry
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  • NF-κB Signaling in Inflammation

    • Title: The NF-κB signaling pathway in inflamm
    • Source: Cold Spring Harbor Perspectives in Biology
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(2,6-Dimethoxyphenyl)-4-oxobutyric acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 4-(2,6-Dimethoxyphenyl)-4-oxobutyric acid. As laboratory professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is ingrained in the entire lifecycle of the chemical reagents we employ. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and regulatory compliance within your laboratory.

Hazard Assessment and Personal Protective Equipment (PPE)

While specific toxicological data for this compound is not extensively documented, its chemical structure—containing a carboxylic acid and a ketone functional group—necessitates a cautious approach. Based on analogous compounds, we must assume it poses risks of being harmful if swallowed and causing skin, eye, and respiratory irritation[1][2][3]. Therefore, adherence to rigorous safety protocols is not merely procedural, but a critical aspect of responsible research.

Mandatory PPE includes:

  • Eye Protection: Safety glasses with side shields or a face shield, compliant with OSHA 29 CFR 1910.133 or European Standard EN166, must be worn at all times when handling the compound[3].

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before use and disposed of properly after handling the chemical[4].

  • Protective Clothing: A standard laboratory coat is required. For larger quantities or when there is a significant risk of spillage, a chemically impervious apron should be worn[4].

  • Work Area: All handling of the solid compound or its solutions should occur in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure[1][4][5].

The causality behind this PPE regimen is to create a complete barrier, preventing the primary routes of chemical exposure: dermal contact, ocular contact, and inhalation[6][7].

Spill Management Protocol

Accidents, though preventable, require a prepared and immediate response to mitigate risk. In the event of a spill, the following steps must be taken:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space[4].

  • Control Ignition Sources: If the compound is dissolved in a flammable solvent, remove all sources of ignition[4][8].

  • Containment: For liquid spills, create a dike around the spill using an inert, non-combustible absorbent material like sand, vermiculite, or commercial sorbent pads[8]. For solid spills, avoid raising dust[1][4].

  • Collection: Carefully sweep or scoop the solid material, or the absorbent mixture, into a suitable, sealable container designated for hazardous waste[1][4]. Use non-sparking tools if a flammable solvent is involved[4].

  • Decontamination: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.

  • Disposal: The sealed container must be labeled as hazardous waste and disposed of according to the procedures outlined in Section 3.

Core Disposal Workflow for this compound

The disposal of this compound is governed by federal and local regulations, primarily the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA)[9][10][11]. As a laboratory chemical with potential hazards, it cannot be disposed of in the regular trash or down the sanitary sewer[11][12][13]. The only acceptable method is through a licensed hazardous waste disposal program.

The following diagram illustrates the decision-making process and workflow for proper disposal.

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage Accumulation & Storage cluster_disposal Final Disposal A Unused or Waste This compound B Select Compatible, Leak-Proof Hazardous Waste Container A->B Initiate Disposal C Affix EHS Hazardous Waste Label B->C D Place Waste in Container (Solid or in solution) C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Keep Container Closed. Segregate from Incompatibles. E->F G Container Full or Project Complete? F->G H Request Waste Pickup from Institutional EHS or Licensed Contractor G->H Yes I Professional Disposal via Licensed Facility (e.g., Incineration) H->I

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol:
  • Container Selection: Choose a waste container that is leak-proof and chemically compatible with the waste. For this organic acid, a high-density polyethylene (HDPE) container is a suitable choice[10]. Avoid metal containers for acidic waste[10]. The container must have a secure, screw-top lid[13].

  • Labeling: Label the container with an official Hazardous Waste tag before any waste is added[11]. The label must include:

    • The words "Hazardous Waste"[11].

    • The full chemical name: "this compound" and any solvents used. Do not use abbreviations or chemical formulas[11].

    • The approximate concentration or percentage of each component[13].

    • The date accumulation begins and the name of the principal investigator or lab manager[11].

  • Accumulation:

    • Collect the waste in the labeled container, ensuring it is kept closed at all times except when adding waste[13][14].

    • Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel[14][15].

    • Use secondary containment (such as a plastic tray) for liquid waste containers to prevent spills from spreading[13][14].

  • Segregation: Store the waste container away from incompatible materials. As an acid, it should be stored separately from bases. It should also be segregated from strong oxidizing agents[15].

  • Request for Pickup: Once the container is full (do not overfill, leave at least 10% headspace) or when the project is complete, arrange for disposal[10]. Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup[11][13]. They will transport it to a licensed waste disposal facility for final treatment, which is often controlled incineration[4][8].

Disposal of Contaminated Materials and Empty Containers

  • Contaminated Labware: Disposable items such as gloves, wipes, and plasticware that are contaminated with the chemical must be placed in the solid hazardous waste container[14]. Contaminated glassware should be decontaminated or disposed of as hazardous waste.

  • Empty Containers: An empty stock bottle is not considered "empty" until it has been properly rinsed.

    • The first rinse of the container must be collected and disposed of as hazardous chemical waste[13].

    • Subsequent rinses (triple-rinsing is best practice) can typically be disposed of down the drain, but check with your local EHS guidelines[14].

    • After rinsing and air-drying, the original label must be completely removed or defaced[13].

    • The clean, unlabeled container can then be disposed of in the appropriate recycling or solid waste stream[13].

ParameterGuidelineRationale
Assumed Hazard Class Irritant, Acutely Toxic (Oral)Based on data from structurally similar compounds[1][2][3]. Prudence dictates treating chemicals with incomplete data as hazardous.
Required PPE Safety Goggles, Nitrile Gloves, Lab CoatTo prevent skin, eye, and respiratory exposure, which are the primary routes of entry for chemical hazards[7].
Incompatible Materials Strong Bases, Strong Oxidizing AgentsTo prevent violent chemical reactions, such as neutralization that can generate heat, or oxidation that can be explosive[15].
Storage Location Designated Satellite Accumulation Area (SAA)Ensures waste is stored safely near the point of generation and complies with EPA and OSHA regulations[14][15].
Primary Disposal Method Collection by licensed hazardous waste contractorEnsures the chemical is transported, treated, and disposed of in compliance with all federal, state, and local regulations[4][9][11].
Spill Cleanup Material Inert Absorbent (e.g., Vermiculite, Sand)Safely contains the spill without reacting with the chemical, facilitating easier collection for disposal[5][8].

By adhering to these scientifically grounded and regulation-compliant procedures, you ensure the safety of yourself and your colleagues, protect the environment, and uphold the integrity of our scientific community.

References

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(2,6-Dimethoxyphenyl)-4-oxobutyric acid

Author: BenchChem Technical Support Team. Date: February 2026

The foundational principle of laboratory safety is a proactive risk assessment. Before handling any chemical, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. In its absence, a thorough evaluation based on the chemical's structural motifs and functional groups is a critical professional responsibility.

Anticipated Hazard Profile

Based on its chemical structure—a carboxylic acid and a ketone—4-(2,6-Dimethoxyphenyl)-4-oxobutyric acid is anticipated to present the following hazards:

  • Skin Irritation: Organic acids are known to cause skin irritation upon contact.[1][4]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation or damage.[1][2][3][4]

  • Respiratory Tract Irritation: If the compound is a fine powder or dust, inhalation may lead to respiratory irritation.[2][4][6]

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific procedure and the scale of the operation. The following table outlines the recommended PPE for handling this compound.

Risk Level Scenario Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Low Small-scale weighing and solution preparation in a fume hood.Nitrile or Neoprene GlovesSafety glasses with side shieldsStandard Laboratory CoatNot generally required
Moderate Handling larger quantities (>10g) or reactions with splash potential.Nitrile or Neoprene GlovesChemical splash gogglesChemically resistant apron over a laboratory coatNot generally required if in a fume hood
High Potential for aerosol or dust generation outside of a fume hood.Nitrile or Neoprene GlovesChemical splash goggles and a face shieldChemically resistant apron over a laboratory coatNIOSH-approved N95 respirator for dusts or a respirator with an organic vapor cartridge
In-Depth PPE Selection and Rationale

Hand Protection: The first line of defense against skin contact is a pair of appropriate chemical-resistant gloves.

  • Nitrile Gloves: These are a common choice in laboratory settings due to their good resistance to a range of chemicals, including mild acids and bases.[7][8] They also provide excellent puncture resistance.

  • Neoprene Gloves: For more prolonged handling or when dealing with more concentrated solutions, neoprene gloves offer superior protection against acids and bases.[7][9]

It is crucial to inspect gloves for any signs of degradation or perforation before each use. Contaminated gloves should be removed using a proper technique to avoid skin contact and disposed of in accordance with institutional guidelines.

Eye and Face Protection: Protecting your eyes from chemical splashes is non-negotiable.

  • Safety Glasses with Side Shields: For low-risk activities, these provide basic protection from projectiles and minor splashes.

  • Chemical Splash Goggles: These are essential when there is a greater risk of splashing, as they form a seal around the eyes, offering more comprehensive protection.[10]

  • Face Shield: A face shield should be worn in conjunction with goggles when handling larger volumes or performing tasks with a high potential for splashing, providing an additional layer of protection for the entire face.[10][11]

Skin and Body Protection: A laboratory coat is the minimum requirement for any chemical handling. For procedures with a higher risk of spills or splashes, a chemically resistant apron made of materials like PVC or neoprene should be worn over the lab coat.[10]

Respiratory Protection: In most instances, handling this compound in a certified chemical fume hood will provide adequate respiratory protection.[12][13][14][15][16] However, if there is a potential for generating dust or aerosols outside of a fume hood, respiratory protection is necessary.

  • N95 Respirator: If the primary hazard is inhaling fine dust particles, a NIOSH-approved N95 respirator is appropriate.[11][17]

  • Air-Purifying Respirator with Organic Vapor Cartridges: If volatile organic vapors are a concern, a half-mask or full-facepiece respirator with the appropriate cartridges should be used.[18][19][20][21]

Operational and Disposal Plans

A safe laboratory environment is built on a foundation of well-defined procedures. The following workflow outlines the essential steps for handling and disposing of this compound.

Experimental Workflow Diagram

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk Assessment Risk Assessment Gather PPE & Materials Gather PPE & Materials Risk Assessment->Gather PPE & Materials Don PPE Don PPE Gather PPE & Materials->Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Perform Procedure Perform Procedure Work in Fume Hood->Perform Procedure Segregate Waste Segregate Waste Perform Procedure->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Dispose of Waste Dispose of Waste Doff PPE->Dispose of Waste End End Dispose of Waste->End

Caption: A flowchart illustrating the key stages of safe chemical handling.

Step-by-Step Handling Protocol
  • Preparation:

    • Conduct a thorough risk assessment for the specific procedure.

    • Ensure a certified chemical fume hood is available and functioning correctly.

    • Gather all necessary PPE as outlined in the table above.

    • Have spill control materials, such as a chemical spill kit, readily accessible.

  • Handling:

    • Don the appropriate PPE before entering the laboratory area where the chemical will be handled.

    • Perform all manipulations of this compound inside a chemical fume hood to minimize inhalation exposure.[12][13][14][15][16]

    • Avoid the formation of dust and aerosols.[1][22]

    • In case of accidental skin contact, immediately wash the affected area with soap and plenty of water.[1] For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[1][2][3]

  • Disposal:

    • All waste materials, including the compound itself, any contaminated consumables (e.g., gloves, weighing paper), and empty containers, must be treated as hazardous waste.

    • Segregate the waste into a clearly labeled, sealed container. Do not mix with incompatible waste streams.

    • Follow all local, state, and federal regulations for the disposal of chemical waste.[23][24] Never dispose of this chemical down the drain.[22][24]

By integrating these expert-level insights and protocols into your laboratory practices, you can ensure a safer working environment and uphold the highest standards of scientific integrity.

References

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  • 5 Essential Steps for Proper Fume Hood Use in the Laboratory. Lab Manager. [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.